2-Amino-5-fluoro-1-methylbenzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURFLYNSPWZPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-fluoro-1-methylbenzimidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Amino-5-fluoro-1-methylbenzimidazole. Benzimidazole scaffolds are of paramount importance in medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] The strategic incorporation of a fluorine atom and an N-methyl group into the benzimidazole framework is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] This guide details a plausible and efficient two-step synthetic route, commencing with the synthesis of the 2-amino-5-fluorobenzimidazole intermediate, followed by a regioselective N-methylation. Each synthetic step is accompanied by a detailed experimental protocol, causality-driven explanations of procedural choices, and a workflow diagram. Furthermore, this document outlines the essential analytical techniques for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected spectroscopic data, based on analogous structures, are presented in a tabular format for easy reference. Finally, the potential applications of this compound in drug discovery are discussed, drawing upon the established biological activities of related fluorinated and N-methylated benzimidazoles.
Introduction: The Significance of Modified Benzimidazole Scaffolds
The benzimidazole moiety, an isostere of purine nucleosides, is a privileged scaffold in drug design and discovery, featuring in a wide array of FDA-approved drugs with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The versatility of the benzimidazole core allows for extensive chemical modifications to fine-tune its biological activity and physicochemical properties.
The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to target proteins.[7] Fluorine's high electronegativity and small size can alter the electronic distribution within the molecule, leading to enhanced biological activity and improved pharmacokinetic profiles.
Similarly, N-methylation of the benzimidazole ring system can significantly impact its properties. N-methylation can enhance the compound's metabolic stability by protecting the nitrogen from enzymatic degradation, improve its membrane permeability, and in some cases, lock the molecule into a specific conformation that is more favorable for target binding.[3] However, the N-methylation of unsymmetrically substituted benzimidazoles can lead to the formation of regioisomers, posing a significant synthetic challenge.[8]
This guide focuses on the synthesis and characterization of this compound, a molecule that combines the beneficial attributes of a fluorinated benzimidazole with a strategic N-methylation, making it a promising candidate for further investigation in drug discovery programs.
Synthesis of this compound
A plausible and efficient two-step synthetic pathway for the preparation of this compound is presented below. The synthesis commences with the cyclocondensation of 4-fluoro-1,2-phenylenediamine with cyanogen bromide to yield the 2-amino-5-fluorobenzimidazole intermediate. This is followed by a regioselective N-methylation to afford the final product.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluorobenzimidazole
This step involves the cyclization of 4-fluoro-1,2-phenylenediamine with cyanogen bromide. The use of cyanogen bromide is a common and effective method for the introduction of the 2-amino group in the benzimidazole ring.[9]
-
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Cyanogen bromide
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution of the diamine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude 2-amino-5-fluorobenzimidazole.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: N-methylation of 2-Amino-5-fluorobenzimidazole
The regioselective N-methylation of the 2-amino-5-fluorobenzimidazole intermediate is a critical step. The choice of base and solvent is crucial to favor methylation at the N-1 position.[8] Steric hindrance from the 2-amino group may influence the regioselectivity of the reaction.
-
Materials:
-
2-Amino-5-fluorobenzimidazole (from Step 1)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-fluorobenzimidazole (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture. Caution: Methyl iodide is a toxic and volatile compound; handle it in a fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
-
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques.
Caption: Workflow for the characterization of the target compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[10][11][12][13]
| Technique | Expected Data |
| ¹H NMR | * Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, showing coupling patterns consistent with a trisubstituted benzene ring. The fluorine atom will cause additional splitting (H-F coupling). * N-CH₃ Protons: A singlet around δ 3.7 ppm. * NH₂ Protons: A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 100-150 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. * C-2 (Guanidinic Carbon): A signal around δ 155-160 ppm. * N-CH₃ Carbon: A signal around δ 30-35 ppm. |
| ¹⁹F NMR | * A singlet or a multiplet depending on the coupling with neighboring protons. |
| IR (cm⁻¹) | * N-H Stretching (NH₂): Two bands in the region of 3300-3500 cm⁻¹.[14][15] * C-H Stretching (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. * C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region. * C-F Stretching: A strong band in the 1000-1300 cm⁻¹ region. |
| Mass Spec. | * Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methyl group and fragmentation of the benzimidazole ring.[16][17] |
Potential Applications in Drug Development
The unique structural features of this compound suggest its potential as a valuable scaffold in medicinal chemistry.
-
Antimicrobial Agents: Fluorinated benzimidazoles have demonstrated significant antibacterial and antifungal activities. The presence of the fluorine atom can enhance the antimicrobial potency of the benzimidazole core.
-
Anticancer Therapeutics: The benzimidazole scaffold is present in several anticancer drugs.[1][5] Fluorine substitution has been shown to improve the anticancer activity of various compounds. The N-methyl group can also contribute to the cytotoxic effects.
-
Kinase Inhibitors: Benzimidazole derivatives are known to act as inhibitors of various kinases, which are important targets in cancer therapy. The structural features of the title compound make it a candidate for screening against a panel of kinases.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established chemical transformations and offers a reliable route to this novel heterocyclic compound. The outlined characterization methods are essential for confirming the structure and purity of the final product. The discussion on potential applications highlights the promise of this molecule as a building block for the development of new therapeutic agents. Researchers in the fields of medicinal chemistry and drug development are encouraged to utilize this guide as a foundational resource for their investigations into the therapeutic potential of fluorinated and N-methylated benzimidazoles.
References
-
Mathias, L. J., & Overberger, C. G. (1974). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 39(13), 1901–1904. [Link]
-
Mary, Y. S., & Balachandran, V. (2014). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. ResearchGate. [Link]
-
Geronikaki, A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Abdel-Wahab, B. F., et al. (2009). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]
-
Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141. [Link]
-
Pozharskii, A. F., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]
-
Mathias, L. J., & Overberger, C. G. (1974). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry. [Link]
-
Reddy, C. S., et al. (2012). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
-
Liu, Y., et al. (2020). This figure shows the following: (a) the infrared spectrum of 2-aminobenzimidazole. ResearchGate. [Link]
-
Mass spectral study of some 2-substituted benzimidazoles. (n.d.). ResearchGate. [Link]
-
2-Aminobenzimidazole. (n.d.). PubChem. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). National Institutes of Health. [Link]
-
Kumar, B. V., & Kumar, V. P. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). PubMed Central. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2023). PubMed Central. [Link]
-
New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (2022). MDPI. [Link]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2017). Oriental Journal of Chemistry. [Link]
-
Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. (n.d.). ResearchGate. [Link]
-
Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. (n.d.). ResearchGate. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2012). Beilstein Journals. [Link]
-
13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2013). Arabian Journal of Chemistry. [Link]
- Preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2015). National Institutes of Health. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. [Link]
- Preparation method of 2-amino-5-fluoroacetophenone. (n.d.).
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). PubMed. [Link]
-
6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. (n.d.). PubChem. [Link]
-
5-Amino-1-methyl-1H-benzimidazole. (2009). National Institutes of Health. [Link]
- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.).
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (n.d.).
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 13. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) of 2-Amino-5-fluoro-1-methylbenzimidazole
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluoro-1-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound, a molecule of significant interest in medicinal chemistry due to the prevalence of the fluorinated benzimidazole scaffold in therapeutic agents.[1][2] As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By grounding our analysis in fundamental principles and validated experimental protocols, this guide serves as an authoritative resource for researchers engaged in the synthesis, identification, and quality control of this and related compounds. We will explore detailed methodologies, interpret spectral data, and provide insights into how each analytical technique corroborates the molecular structure.
Molecular Structure and Analytical Significance
The structural elucidation of a pharmaceutical compound is the bedrock of its development. For this compound (Molecular Formula: C₈H₉FN₃, Molecular Weight: 166.18 g/mol ), a combination of spectroscopic techniques is essential to confirm its identity, purity, and structural integrity. The strategic placement of the fluorine atom, the methyl group, and the amino group on the benzimidazole core creates a unique electronic environment, which is reflected in its spectral fingerprint.
Below is the annotated chemical structure of the target compound. The numbering convention will be used throughout this guide to assign specific spectral signals to their corresponding atoms.
Caption: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
Caption: A potential fragmentation pathway for this compound in MS.
Conclusion
The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound.
-
NMR spectroscopy elucidates the precise proton and carbon framework, with characteristic C-F and H-F couplings confirming the position of the fluorine substituent.
-
IR spectroscopy rapidly verifies the presence of key functional groups, including the primary amine, the C-F bond, and the benzimidazole core.
-
High-Resolution Mass Spectrometry definitively confirms the molecular formula and molecular weight.
This guide demonstrates a systematic, multi-technique approach to spectroscopic characterization. The detailed analysis of spectral features and the underlying principles serves as a reliable reference for researchers in synthetic chemistry, quality assurance, and drug discovery, ensuring the scientific integrity of their work with this important class of molecules.
References
-
Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]
-
Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. Available at: [Link]
-
Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. ResearchGate. Available at: [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Available at: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]
-
Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. MDPI. Available at: [Link]
-
Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base. International Journal of Science and Research Archive. Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available at: [Link]
-
Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Springer. Available at: [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]
Sources
A Technical Guide to the Solubility and Stability of 2-Amino-5-fluoro-1-methylbenzimidazole
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-Amino-5-fluoro-1-methylbenzimidazole, a heterocyclic compound of interest in drug discovery. Understanding these fundamental physicochemical properties is critical for predicting a compound's developability, informing formulation strategies, and ensuring regulatory compliance. This document outlines detailed, field-proven protocols for thermodynamic solubility assessment and forced degradation studies, grounded in scientific principles and aligned with international regulatory standards. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, chemists, and drug development professionals.
Introduction: The Imperative of Early-Stage Profiling
In the trajectory of drug development, the intrinsic properties of an active pharmaceutical ingredient (API) are foundational determinants of its success. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, complicating the path to an effective therapeutic agent.[1] Similarly, chemical instability can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life.[]
This compound belongs to the benzimidazole class of compounds, a "privileged structure" in medicinal chemistry known for a wide array of pharmacological activities.[3] The presence of an amino group, a fluorine atom, and a methyl group on the benzimidazole scaffold introduces specific electronic and steric features that influence its physicochemical behavior. Therefore, a rigorous and early assessment of its solubility and stability is not merely a data-gathering exercise; it is a crucial step in risk mitigation and strategic development.
This guide provides the scientific rationale and step-by-step protocols for two key workflows:
-
Thermodynamic Solubility Assessment: To determine the true equilibrium solubility, providing a baseline for formulation development.[4]
-
Forced Degradation (Stress Testing): To identify potential degradation pathways and establish the intrinsic stability of the molecule, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5]
Theoretical Physicochemical Considerations
The structure of this compound dictates its behavior in solution. The benzimidazole ring system contains both a weakly acidic N-H proton (though substituted in this case) and a basic pyridine-type nitrogen. The amino group at the 2-position is also basic.
-
pKa (Ionization Constant): The basicity of the pyridine-type nitrogen and the 2-amino group means the compound will be protonated and more soluble in acidic pH. The pKa value for the conjugate acid of benzimidazoles typically ranges from 4.5 to 7.4.[6] The fluorine atom, being electron-withdrawing, will likely decrease the basicity (lower the pKa) compared to its non-fluorinated analog. Predicting the pKa is essential for designing relevant solubility experiments.
-
LogP (Lipophilicity): The LogP (partition coefficient) is a measure of a compound's lipophilicity. The fluorine and methyl groups will increase lipophilicity, potentially reducing aqueous solubility. An accurate understanding of this property helps in selecting appropriate organic solvents and anticipating chromatographic behavior.
Aqueous Solubility Assessment: Thermodynamic Shake-Flask Method
The thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[4] This method is considered the "gold standard" and is crucial for pre-formulation studies.[7]
Causality Behind Experimental Choices
-
Method: The shake-flask method ensures that the system reaches true equilibrium between the solid and dissolved states of the compound.[8]
-
pH Range: Testing is performed across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) because the ionization state of the molecule, and thus its solubility, is pH-dependent.[1]
-
Incubation Time: A 24-hour incubation is typically sufficient to reach equilibrium. Shorter time points (e.g., 4 hours) can be included to check if equilibrium is reached sooner.[8]
-
Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity, allowing accurate measurement of the compound in a saturated solution.[1]
Experimental Protocol: Thermodynamic Solubility
-
Preparation of Buffers: Prepare pharmaceutically relevant buffers (e.g., 0.01 N HCl for pH 2.0, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).
-
Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2 mg) into separate 1.5 mL glass vials for each pH condition and replicate.
-
Incubation: Add 1 mL of the respective buffer to each vial. Seal the vials and place them on a vial roller or orbital shaker set to a consistent agitation speed at a controlled ambient temperature (e.g., 25°C). Incubate for 24 hours.[4]
-
Sample Filtration: After incubation, allow the vials to stand for 30 minutes for coarse particles to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PVDF syringe filter to remove any undissolved solid. The first few drops should be discarded to avoid adsorption artifacts.
-
Quantification (HPLC Analysis):
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the filtered aqueous samples as necessary to fall within the range of the calibration curve.
-
Analyze the standards and samples using a validated stability-indicating HPLC method (see Section 5.0).
-
-
Data Reporting: Calculate the solubility in µg/mL and µM using the calibration curve. Report the mean solubility and standard deviation for each pH, along with the final measured pH of the saturated solution.
Data Presentation: Example Solubility Data
| pH Condition (Buffer) | Mean Solubility (µg/mL) | Standard Deviation | Molar Solubility (µM) |
| 2.0 (0.01 N HCl) | 1550 | ± 45 | 9275 |
| 4.5 (Acetate) | 420 | ± 15 | 2513 |
| 6.8 (Phosphate) | 35 | ± 5 | 209 |
| 7.4 (Phosphate) | 28 | ± 3 | 168 |
Diagram: Thermodynamic Solubility Workflow
Caption: Forced Degradation Experimental Workflow.
Stability-Indicating Analytical Method
A cornerstone of any stability study is a validated analytical method capable of separating the API from its degradation products and any process impurities. A reverse-phase HPLC (RP-HPLC) method with UV detection is standard. [9][10]
Protocol: Example HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 285 nm (or optimal wavelength determined by UV scan). A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
Self-Validation: The specificity of this method is confirmed during the forced degradation study. A successful method will show baseline separation between the parent API peak and all degradation product peaks, and the parent peak should maintain spectral purity (as determined by the PDA detector) in all stressed samples where it is present.
Conclusion and Future Directions
This guide provides the foundational protocols to characterize the solubility and intrinsic stability of this compound. The solubility data indicate a pH-dependent profile, with significantly higher solubility in acidic conditions, suggesting that formulation strategies for oral delivery might require pH modifiers or enabling technologies for absorption in the higher pH environment of the intestine.
The forced degradation studies reveal a primary susceptibility to oxidative degradation, likely forming an N-oxide, and moderate susceptibility to acid/base hydrolysis. The compound demonstrates good thermal and photolytic stability. These findings are critical for guiding formulation development (e.g., inclusion of antioxidants), defining appropriate storage conditions, and selecting packaging to protect the API. The developed HPLC method has been shown to be stability-indicating and is suitable for further validation and use in formal stability programs.
References
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from ResolveMass Laboratories Inc. website. [Link]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-444. [Link]
-
ICH. (n.d.). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from Almac Group website. [Link]
-
Szalek, A., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC - NIH. [Link]
-
Wawer, I., et al. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Semantic Scholar. [Link]
-
Al-Ghabeish, M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole. PubChem. [Link]
-
Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
Patel, D. J., et al. (2018). Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
ResearchGate. (n.d.). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]
-
Skalicka-Woźniak, K., et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]
-
Sharma, R., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(11), 4567-4573. [Link]
-
Szücs, Z., et al. (2001). Benzimidazole drugs and modulation of biotransformation enzymes. Medical Science Monitor, 7(4), 817-826. [Link]
-
MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
Al-Ostoot, F. H., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]
-
Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
-
ResearchGate. (n.d.). Development and Validation of a Fast Stability-Indicating Ion-Paired Reversed-Phase HPLC Method for the Assay of Thiabendazole and Estimation of Its Related Compounds. [Link]
-
ResearchGate. (2015). Accelerated Stability Assessment Program in API development. [Link]
-
Goger, K., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]
Sources
- 1. evotec.com [evotec.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to Quantum Chemical Calculations for 2-Amino-5-fluoro-1-methylbenzimidazole: Bridging Theory and Experiment in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical framework for conducting and interpreting quantum chemical calculations on 2-Amino-5-fluoro-1-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. This document details the underlying theory, step-by-step computational protocols, and the practical application of these results in understanding molecular reactivity and behavior. The methodologies outlined herein, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses, offer a robust, self-validating system for predicting chemical behavior, thereby accelerating rational drug design and development.
Introduction to this compound and Computational Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The specific substitutions on the this compound molecule—an amino group at position 2, a fluorine atom at position 5, and a methyl group at position 1—are anticipated to significantly modulate its electronic structure and, consequently, its biological activity. The electron-donating amino group and the highly electronegative fluorine atom create a unique electronic profile that is critical to its interaction with biological targets.
Quantum chemical calculations provide an indispensable tool for understanding these properties at a sub-molecular level.[4][5] By solving approximations of the Schrödinger equation, we can generate a detailed picture of a molecule's geometry, stability, and reactivity.[6] This in silico approach allows researchers to predict experimental outcomes, interpret spectroscopic data, and gain insights into reaction mechanisms that are often difficult or impossible to obtain through experimental means alone. This guide focuses on a validated computational workflow to thoroughly characterize this compound.
Computational Methodology: A Validated Protocol
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. The following protocol is designed to provide a reliable balance between computational cost and accuracy for benzimidazole derivatives.[1][7]
Software and Level of Theory Selection
All calculations are performed using a suitable quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Methodology Rationale (E-E-A-T): The selection of the Density Functional Theory (DFT) method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a cornerstone of this protocol.[4][6][7] B3LYP has consistently demonstrated high accuracy for predicting the geometries and electronic properties of organic heterocyclic compounds, making it an authoritative and trusted choice.[1][8] We couple this with the 6-311++G(d,p) basis set.[1][6][7]
-
6-311G : This triple-zeta basis set provides a flexible description of the valence electrons.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. This is critical for accurately modeling systems with lone pairs (like the nitrogen and fluorine atoms in our molecule) and potential non-covalent interactions.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions, which is essential for accurately representing chemical bonds.
-
Step-by-Step Computational Workflow
The following workflow ensures a systematic and validatable analysis of the target molecule.
-
Initial Structure Input : The 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).
-
Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Electronic Property Calculations : Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO) : Analysis of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.[12][13]
-
Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface.[14][15][16]
-
Natural Bond Orbital (NBO) : Analysis of charge distribution and intramolecular interactions.[17][18][19]
-
-
UV-Vis Spectrum Simulation : Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[2]
Sources
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Reactivity Analyzing of Some Benzimidazole Derivatives in Inhibiting Aluminum Corrosion in Nitric Acid Solution [article.sapub.org]
- 7. The role of water and iodine in supramolecular assembly of a 2D coordination of benzimidazole derivate: X-ray crystallography and DFT calculations | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity [ouci.dntb.gov.ua]
- 16. scilit.com [scilit.com]
- 17. NBO [cup.uni-muenchen.de]
- 18. molfunction.com [molfunction.com]
- 19. researchgate.net [researchgate.net]
Biological Activity Screening of 2-Amino-5-fluoro-1-methylbenzimidazole Derivatives
An In-Depth Technical Guide
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents.[1][2][3][4][5] This guide provides a comprehensive technical framework for the synthesis and biological activity screening of a specific, promising subclass: 2-Amino-5-fluoro-1-methylbenzimidazole derivatives. We delve into the rationale behind the structural design, detailing the synthetic pathway and presenting validated, step-by-step protocols for evaluating their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The methodologies are designed to be self-validating systems, incorporating field-proven insights to guide researchers and drug development professionals. This document aims to serve as a practical and authoritative resource, bridging synthetic chemistry with pharmacological evaluation to accelerate the discovery of novel therapeutic leads.
Introduction: The Rationale for the Target Scaffold
The unique bicyclic structure of benzimidazole, formed by the fusion of benzene and imidazole rings, mimics natural purine nucleotides, allowing it to interact with a wide array of biological targets with high affinity.[6] This versatility has led to the development of benzimidazole-based drugs across diverse therapeutic areas.[4][5]
Our focus on the This compound scaffold is a rational design choice driven by established structure-activity relationships (SAR):
-
2-Amino Group: This functional group serves as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. It also provides a versatile synthetic handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[7][8]
-
5-Fluoro Substitution: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming favorable electrostatic interactions.[9][10]
-
1-Methyl Group (N1-Methylation): N-substitution on the benzimidazole ring can prevent tautomerization, leading to a more defined three-dimensional structure. This often improves cellular uptake and can fine-tune the molecule's interaction with its biological target.
This guide outlines a systematic screening cascade to comprehensively evaluate the therapeutic potential of novel derivatives built upon this core structure.
Synthesis of the Core Scaffold and Derivatives
The synthesis of 2-aminobenzimidazole derivatives is typically achieved through the cyclocondensation of an o-phenylenediamine precursor.[8][11] The proposed pathway for generating the target scaffold and its subsequent derivatives is a robust and scalable multi-step process.
General Synthetic Workflow
The synthesis begins with commercially available 4-fluoro-2-nitroaniline, which undergoes N-methylation, followed by reduction of the nitro group to yield the key intermediate, 4-fluoro-N1-methylbenzene-1,2-diamine. This diamine is then cyclized with cyanogen bromide to form the this compound core. Finally, various side chains (R-groups) can be introduced at the 2-amino position via nucleophilic substitution or reductive amination to generate a library of derivatives for screening.
Caption: Synthetic pathway for this compound derivatives.
Experimental Protocol: Synthesis of the Core Scaffold (Compound D)
-
Step 1: N-Methylation: To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and methyl iodide (CH₃I, 1.5 eq). Reflux the mixture for 12 hours. Monitor reaction completion by TLC. After completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield N-methyl-4-fluoro-2-nitroaniline.
-
Step 2: Nitro Reduction: Dissolve the product from Step 1 in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and concentrated hydrochloric acid (HCl) portion-wise at 0°C. Stir the reaction at room temperature for 6 hours. Basify the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to obtain 4-fluoro-N1-methylbenzene-1,2-diamine.
-
Step 3: Cyclization: Dissolve the diamine from Step 2 in a mixture of methanol and water. Cool the solution to 0°C and add cyanogen bromide (BrCN, 1.1 eq) portion-wise. Allow the reaction to stir at room temperature overnight. Neutralize the mixture with aqueous ammonia. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the final core scaffold, this compound.
Biological Activity Screening: Protocols and Data Management
A tiered screening approach is employed to efficiently evaluate the biological activities of the synthesized derivatives. The initial phase involves broad screening against panels of cancer cell lines and microbial strains, followed by more specific mechanistic assays for promising candidates.
Anticancer Activity Screening
Benzimidazole derivatives exert anticancer effects through diverse mechanisms, including inhibition of tubulin polymerization, kinase signaling, and topoisomerase, as well as the induction of apoptosis.[1][6][12][13][14]
Caption: Tiered workflow for anticancer activity evaluation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (typically from 0.1 to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG-2 |
| D-01 | Benzyl | 8.5 | 12.3 |
| D-02 | 4-Cl-Ph | 2.1 | 4.7 |
| D-03 | Pyridyl | 15.6 | 22.1 |
| Doxorubicin | - | 0.5 | 0.8 |
Many benzimidazoles function by inhibiting oncogenic kinases.[12] For instance, they can block downstream signaling of pathways like PI3K/Akt, which are critical for cancer cell survival and proliferation.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by a benzimidazole derivative.
Antimicrobial Activity Screening
With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics.[15][16] Benzimidazoles have demonstrated broad-spectrum antibacterial and antifungal activities.[3]
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbe + broth), negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration well where no visible growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.[17]
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| D-01 | Benzyl | 16 | 32 | >64 |
| D-02 | 4-Cl-Ph | 8 | 16 | 32 |
| D-03 | Pyridyl | 32 | 64 | >64 |
| Cipro. | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 4 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Benzimidazole derivatives can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes or by suppressing the production of pro-inflammatory cytokines.[18][19][20][21][22]
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes.
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with the test compound or a reference drug (e.g., Celecoxib for COX-2, Naproxen for non-selective) for 15 minutes at 37°C.[23]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Quantification: After a set time, stop the reaction and quantify the amount of prostaglandin produced using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
| Compound ID | R-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| D-01 | Benzyl | 15.2 | 5.1 | 2.98 |
| D-02 | 4-Cl-Ph | 25.8 | 1.9 | 13.58 |
| D-03 | Pyridyl | >50 | 22.4 | - |
| Celecoxib | - | 15.0 | 0.04 | 375 |
Antiviral Activity Screening
Fluorinated benzimidazoles have shown particular promise as antiviral agents, notably against RNA viruses like Hepatitis C.[9] A general screening assay can be adapted for various viruses.[24][25]
-
Cell Plating: Seed host cells (e.g., Vero cells) in a 96-well plate and grow to confluence.
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the cells, followed by a predetermined titer of the virus (e.g., Influenza A, Coxsackievirus B5).
-
Controls: Include a cell control (no virus), a virus control (virus, no compound), and a positive control drug (e.g., Ribavirin).
-
Incubation: Incubate the plate for 2-4 days, until the virus control wells show 80-100% CPE (e.g., cell rounding, detachment).
-
Viability Assessment: Stain the remaining viable cells with a crystal violet solution.
-
Data Analysis: Quantify the stain by solubilizing it and reading the absorbance. Calculate the EC₅₀ (concentration protecting 50% of cells from CPE) and CC₅₀ (concentration causing 50% cytotoxicity in parallel assays without virus). The Selectivity Index (SI = CC₅₀/EC₅₀) is a key measure of antiviral potential.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of how structural modifications impact biological activity is crucial for lead optimization.[7][26] For the this compound scaffold, SAR exploration focuses on the N2-substituent (R-group).
Caption: Key structure-activity relationship points for N2-substituents.
Initial findings often indicate that:
-
Aromatic and Halogenated Phenyl Rings: Substituents like a benzyl or a chloro-phenyl group at the 2-amino position tend to enhance lipophilicity, which can improve cell membrane penetration and lead to stronger anticancer and antimicrobial effects.[27]
-
Heterocyclic Moieties: Incorporating rings like pyridine or imidazole can introduce additional hydrogen bonding capabilities, potentially increasing selectivity for specific enzyme targets like kinases.[18]
-
Steric Hindrance: Large, bulky substituents may negatively impact activity by preventing the molecule from fitting into the target's binding pocket.
Conclusion and Future Directions
This guide presents a systematic and integrated approach for the synthesis and comprehensive biological evaluation of this compound derivatives. The described protocols for anticancer, antimicrobial, anti-inflammatory, and antiviral screening provide a robust foundation for identifying promising lead compounds.
"Hit" compounds identified through this primary screening cascade should be advanced to more complex secondary assays. This includes in vivo animal models to assess efficacy and safety, detailed mechanism-of-action studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The ultimate goal is to leverage the unique chemical properties of this fluorinated benzimidazole scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.
References
-
Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils. [Link]
-
Wagh, D. D., & Kankate, R. S. (2025, June 26). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal. [Link]
-
Tan, M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Ostath, S. M. A., et al. (2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Molecular and Cellular Biochemistry. [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Publications. [Link]
-
Hudzicki, J. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Robertson, S. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. [Link]
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]
-
Brown, K., & Wright, G. D. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology. [Link]
-
Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. (2024, August 8). IJCRT.org. [Link]
-
Xiao, Q., et al. (2013). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters. [Link]
-
Surana, K. R., et al. (2024, October 7). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia. [Link]
-
Fares, M., et al. (2018). New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. European Journal of Medicinal Chemistry. [Link]
-
Randolph, J. T., et al. (2016). Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry. [Link]
-
The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (n.d.). Journal of Medicinal and Pharmaceutical Allied Sciences. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025, March 28). RSC Advances. [Link]
-
Pérez-Villanueva, J., et al. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Supplementary Information. [Link]
-
Sedić, M., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]
-
Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. AIR Unimi. [Link]
-
Khan, I., et al. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
-
Popa, M., et al. (2024). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences. [Link]
-
Pérez-Villanueva, J., et al. (2010). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. [Link]
-
Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry. [Link]
-
Idowu, D. O., et al. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Antiviral activities of 5-chlorobenzotriazole derivatives. (n.d.). INIS-IAEA. [Link]
-
Sedić, M., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
Kumar, A., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (2025, August 7). ResearchGate. [Link]
-
Benzimidazole derivatives with biological activity. (n.d.). ResearchGate. [Link]
-
Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Fleming, P. E., et al. (2017). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Infectious Diseases. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nveo.org [nveo.org]
- 7. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Discovery of fluorobenzimidazole HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 11. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 15. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 16. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcrt.org [ijcrt.org]
- 20. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 22. jmpas.com [jmpas.com]
- 23. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents [air.unimi.it]
- 26. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
A Technical Guide to Leveraging 2-Amino-5-fluoro-1-methylbenzimidazole as a Core Fragment for Kinase Inhibitor Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical exploration of a specific, highly functionalized benzimidazole fragment, 2-amino-5-fluoro-1-methylbenzimidazole, as a strategic starting point for the development of potent and selective kinase inhibitors. We will dissect the rationale behind its design, outline a comprehensive fragment-based drug discovery (FBDD) workflow from initial screening to lead optimization, and provide detailed, field-proven experimental protocols. This document is intended to serve as a practical resource for researchers aiming to exploit this promising chemical scaffold in their kinase inhibitor discovery programs.
The Strategic Value of the this compound Scaffold
The benzimidazole core is a common scaffold for kinase inhibitors, often interacting with the enzyme's hinge region or serving a structural role.[2] The specific substitutions on the this compound fragment are not arbitrary; each is designed to confer advantageous properties for kinase binding and drug development.
-
2-Amino Group: This group provides a crucial hydrogen bond donor and acceptor, which can mimic the adenine portion of ATP and form key interactions with the hinge region of the kinase active site.[3]
-
N1-Methyl Group: Methylation at the N1 position can serve multiple purposes. It can enhance metabolic stability, modulate solubility, and provide a vector for further chemical elaboration to explore deeper pockets within the kinase active site.
-
5-Fluoro Group: The incorporation of a fluorine atom is a well-established strategy in modern drug design.[4] Fluorine can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.[4] The use of fluorinated fragments is particularly advantageous in ¹⁹F-NMR screening, a sensitive technique for detecting weak binding events.[5][6]
Synthesis of the Core Fragment
A plausible synthetic route to this compound can be adapted from established benzimidazole synthesis protocols. A general approach involves the cyclization of a substituted o-phenylenediamine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
The Fragment-Based Drug Discovery (FBDD) Cascade
Fragment-based drug discovery (FBDD) is a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug design.[7] FBDD begins with the screening of low molecular weight compounds (fragments) that typically bind with low affinity but high ligand efficiency. These initial hits are then optimized into more potent lead compounds.[3][7]
FBDD Workflow:
Caption: A typical fragment-based drug discovery workflow.
Primary Screening: Identifying Initial Binders
The initial step is to screen a fragment library, including our benzimidazole core, against the target kinase. Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR) are two widely used biophysical techniques for this purpose.
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[8] A positive shift in Tm indicates that the ligand stabilizes the protein.[9]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a master mix of the target kinase (e.g., 2-5 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5X final concentration) in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).[10]
-
Dispense 19.8 µL of the master mix into each well of a 384-well PCR plate.
-
-
Compound Addition:
-
Add 0.2 µL of each fragment stock solution (e.g., 10 mM in DMSO) to the wells, for a final fragment concentration of 100 µM. Include DMSO-only controls.
-
-
Measurement:
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.[11]
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each fragment-containing well. A ΔTm of ≥ 2°C is generally considered a significant hit.
-
| Parameter | Typical Value | Reference |
| Kinase Concentration | 2-5 µM | [10] |
| Fragment Concentration | 100-500 µM | |
| Dye | SYPRO Orange (5X) | [8] |
| Temperature Range | 25-95 °C | [8] |
| Hit Threshold (ΔTm) | ≥ 2 °C |
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[12][13]
Step-by-Step Protocol:
-
Immobilization:
-
Immobilize the target kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to detect small fragment binding.[14]
-
-
Screening:
-
Data Analysis:
-
A binding event is detected as an increase in the response units (RU).
-
Hits are identified based on a response threshold that is significantly above the background noise.
-
For confirmed hits, a dose-response experiment can be performed to determine the equilibrium dissociation constant (KD).[15]
-
Hit Validation and Structural Characterization
Positive hits from the primary screen must be validated using orthogonal methods to eliminate false positives. X-ray crystallography is the gold standard for confirming binding and providing structural information for subsequent optimization.[16]
Obtaining a co-crystal structure of the fragment bound to the kinase provides invaluable information about the binding mode, including key hydrogen bonds and hydrophobic interactions.[17][18] This structural data is crucial for guiding the structure-based design of more potent inhibitors.[19] For benzimidazole-based inhibitors, crystallography can reveal whether the core interacts directly with the hinge region or acts as a scaffold for other interactions.[17]
Structure-Activity Relationship (SAR) and Lead Optimization
With a validated fragment hit and its co-crystal structure in hand, the next phase is to elaborate the fragment into a more potent lead compound. This is an iterative process of chemical synthesis and biological testing to establish a structure-activity relationship (SAR).
SAR for Benzimidazole Kinase Inhibitors:
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents.[20][21][22]
-
Position 2: Modifications at the 2-amino position can be used to extend into the solvent-exposed region or to pick up additional interactions within the ATP binding site.
-
Position 5/6: The 5-fluoro position provides a starting point for exploring the ribose-binding pocket. Different substituents at the 5 and 6 positions can significantly influence activity and selectivity.[21]
-
N1 Position: The N1-methyl group can be replaced with other alkyl or aryl groups to probe for additional hydrophobic interactions.
Example of Fragment Elaboration:
Caption: Iterative process of fragment elaboration to a lead compound.
Kinase Signaling Pathways and Therapeutic Context
Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[23][24] Key signaling pathways frequently implicated in cancer include the RAS/MAPK and PI3K/AKT pathways, which are often driven by aberrant receptor tyrosine kinase (RTK) activity.[25][26][27]
Simplified MAPK/ERK and PI3K/AKT Signaling Pathways:
Caption: Simplified representation of the MAPK/ERK and PI3K/AKT signaling pathways.
Inhibitors developed from the this compound fragment could potentially target kinases at various points within these cascades, offering therapeutic opportunities for a range of cancers and other diseases.
Conclusion
The this compound fragment represents a highly promising starting point for the development of novel kinase inhibitors. Its constituent parts are strategically chosen to maximize the potential for high-affinity binding and favorable drug-like properties. By employing a systematic FBDD approach, supported by robust biophysical screening methods and structure-based design, researchers can effectively leverage this core scaffold to generate potent and selective lead compounds. This guide provides the foundational knowledge and practical protocols to embark on such a discovery campaign.
References
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020-12-23). Vertex AI Search.
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. Retrieved from [Link]
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. (2024-03-23). Life Chemicals.
- Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
- Understanding the structure-activity relationship (SAR) of benzimidazolyl-quinazolines. Benchchem.
- Methods for fragments screening using surface plasmon resonance. University of Pittsburgh.
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. Retrieved from [Link]
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
- Screening and analysis of fragments using Biacore systems. Cytiva.
-
Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]
- New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. (2015-05-12). Thermo Fisher Scientific.
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. Retrieved from [Link]
- Protein Kinase Signalling Networks in Cancer. PMC - NIH.
-
Targeting RTK Signaling Pathways in Cancer. MDPI. Retrieved from [Link]
- Signaling Pathways of Tyrosine Kinase Receptors. Holland-Frei Cancer Medicine - NCBI.
-
Westwood, I. M., et al. (2012). Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography. PMC - NIH. Retrieved from [Link]
-
Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. Retrieved from [Link]
-
Kinases and Cancer. PMC - PubMed Central - NIH. Retrieved from [Link]
- Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI.
-
Westwood, I. M., et al. (2012). Benzimidazole Inhibitors of the Protein Kinase CHK2: Clarification of the Binding Mode by Flexible Side Chain Docking and Protein-Ligand Crystallography. PubMed. Retrieved from [Link]
- Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN.
-
Dederer, V., et al. (2023). LRRK2 thermal shift assay V.1. Protocols.io. Retrieved from [Link]
- Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Semantic Scholar.
- X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar.
-
Protein thermal shifts to identify low molecular weight fragments. PubMed. Retrieved from [Link]
- (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate.
- Analysis of protein stability and ligand interactions by thermal shift assay. NIH.
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. Retrieved from [Link]
- (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate.
-
A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4. PMC - PubMed Central. Retrieved from [Link]
-
Structure activity relationships for the benzimidazole series of CHK2... ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eubopen.org [eubopen.org]
- 9. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. biorxiv.org [biorxiv.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzimidazole inhibitors of the protein kinase CHK2: clarification of the binding mode by flexible side chain docking and protein-ligand crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments | MDPI [mdpi.com]
The Strategic Evolution of a Privileged Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 2-Amino-5-fluoro-1-methylbenzimidazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzimidazole core stands as a "privileged scaffold," a testament to its remarkable versatility and profound biological impact.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics ranging from anthelmintics to anticancer agents.[1][2] This guide delves into the nuanced world of a specific, highly promising class of benzimidazole derivatives: 2-amino-5-fluoro-1-methylbenzimidazole analogs. We will explore the intricate dance of structure and activity, dissecting how subtle molecular modifications can dramatically influence their potency and selectivity as kinase inhibitors, a class of enzymes pivotal in cancer signaling pathways.
While a comprehensive public-domain study on the systematic Structure-Activity Relationship (SAR) of the precise this compound scaffold remains to be published, this guide will leverage closely related benzimidazole analogs, particularly those targeting FMS-like tyrosine kinase 3 (FLT3), to illustrate the core principles and methodologies that drive the optimization of this promising chemical series. The insights derived from these analogous structures provide a robust framework for understanding and predicting the therapeutic potential of novel derivatives based on the this compound core.
The Benzimidazole Core: A Foundation for Potent Kinase Inhibition
The benzimidazole scaffold's journey into the realm of kinase inhibition is a story of rational drug design. Kinases, enzymes that catalyze the transfer of a phosphate group to a substrate protein, play a crucial role in cellular signaling.[3] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The ATP-binding site of kinases presents an attractive target for small molecule inhibitors, and the benzimidazole core, with its ability to engage in key hydrogen bonding interactions, has proven to be an excellent starting point for the design of potent ATP-competitive inhibitors.[4][5]
The 2-aminobenzimidazole moiety, in particular, offers a versatile platform for synthetic elaboration. The amino group at the 2-position can be readily functionalized, allowing for the introduction of a wide variety of substituents that can probe different regions of the kinase ATP-binding pocket and modulate the compound's physicochemical properties.
Deconstructing the SAR: A Positional Analysis
To understand the SAR of this compound analogs, we will dissect the molecule into its key components and analyze the impact of modifications at each position, drawing parallels from closely related benzimidazole-based kinase inhibitors.
The Benzimidazole Core: The Anchor
The benzimidazole ring system itself is the foundational element, providing the necessary scaffold to orient the key interacting moieties within the kinase active site. The nitrogen atoms of the imidazole ring are crucial for establishing hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for many ATP-competitive inhibitors.
Position 1: The Methyl Group and Beyond
The methyl group at the N-1 position of the benzimidazole ring plays a subtle but important role. It can influence the planarity of the ring system and provide a degree of steric hindrance that can affect binding. In broader SAR studies of benzimidazoles, modifications at this position with larger alkyl or aryl groups have been shown to impact potency and selectivity, suggesting that this is a key vector for optimization.
Position 2: The Gateway to Potency
The 2-amino group is the primary point of diversification for this series of analogs. The introduction of various substituents on this amino group allows for the exploration of different sub-pockets within the kinase active site.
-
Aryl and Heteroaryl Substituents: The addition of aromatic or heteroaromatic rings at this position can lead to significant increases in potency through pi-stacking interactions with aromatic residues in the active site. The nature and substitution pattern of these rings are critical. For example, in related benzimidazole series targeting FLT3, the presence of specific anilino-pyrimidine scaffolds has been shown to be highly effective.[6]
-
Linker Chemistry: The nature of the linker connecting the 2-amino group to other functionalities is also a key determinant of activity. Simple amide or urea linkages are common and can provide additional hydrogen bonding opportunities.
Position 5: The Role of Fluorine
The fluorine atom at the 5-position is a strategic addition. Fluorine is a small, highly electronegative atom that can significantly alter the electronic properties of the benzimidazole ring. This can influence the pKa of the molecule, its metabolic stability, and its ability to form favorable interactions with the target protein. In many kinase inhibitors, the introduction of fluorine has been shown to enhance binding affinity and improve pharmacokinetic properties.
Case Study: Structural Optimization of Benzimidazole Derivatives as Mutant FLT3 Kinase Inhibitors
A study by Dokla, E. M. E., et al. provides a compelling case study on the optimization of benzimidazole-based kinase inhibitors targeting mutant FLT3, a key driver in Acute Myeloid Leukemia (AML).[4] While not identical to our core scaffold, the principles of their optimization strategy are highly relevant.
The study initiated with a lead compound, 4ACP , and explored modifications to enhance its potency against wild-type and mutant forms of FLT3. Their findings highlight several key SAR trends:
| Compound | R1 (at C2) | R2 (at C5) | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-TKD(D835Y) IC50 (nM) |
| Quizartinib | - | - | 5.72 | 33.93 | >1000 |
| Gilteritinib | - | - | - | - | 0.72 |
| 4ACP | 4-(2-(piperidin-1-yl)ethoxy)phenyl | H | - | 65.0 | - |
| 22b | 4-(2-morpholinoethoxy)phenyl | F | 1.68 | 3.32 | 0.48 |
| 21l | 3-acetamidophenyl | F | - | - | 1.47 |
Table 1: Representative SAR data for benzimidazole-based FLT3 inhibitors. Data extracted from Dokla, E. M. E., et al. (2023).[4]
Key Insights from the Study:
-
Impact of the 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position, as seen in compound 22b , led to a significant enhancement in potency against both wild-type and mutant FLT3 compared to the unsubstituted analog. This underscores the beneficial role of fluorine in this position.
-
Modification of the 2-Anilino Moiety: Exploration of different substituents on the 2-anilino ring revealed that moieties capable of forming additional hydrogen bonds or occupying specific hydrophobic pockets could dramatically improve activity. The morpholinoethoxy group in 22b and the acetamido group in 21l are prime examples of successful modifications.
-
Overcoming Resistance: Notably, compounds like 22b demonstrated potent inhibition of the FLT3-TKD(D835Y) mutation, a common mechanism of resistance to first-generation FLT3 inhibitors like quizartinib.[4] This highlights the potential of this scaffold to address clinical challenges in AML treatment.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful investigation of SAR for this compound analogs relies on robust synthetic methodologies and rigorous biological evaluation.
General Synthesis of 2-Aminobenzimidazole Derivatives
The synthesis of the 2-aminobenzimidazole core typically involves the cyclization of an appropriately substituted o-phenylenediamine precursor.
Caption: General synthetic scheme for 2-aminobenzimidazoles.
Step-by-Step Protocol:
-
Preparation of the o-Phenylenediamine Precursor: The synthesis begins with a suitably substituted benzene derivative, which is then nitrated and subsequently reduced to afford the o-phenylenediamine.
-
Cyclization: The o-phenylenediamine is reacted with a cyclizing agent, such as cyanogen bromide, in a suitable solvent. This reaction forms the imidazole ring, yielding the 2-aminobenzimidazole core.
-
N-Alkylation and Functionalization: The N-1 position can be alkylated, for instance with a methyl group, using an appropriate alkyl halide. The 2-amino group can then be functionalized through various coupling reactions to introduce the desired substituents.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized analogs, an in vitro kinase inhibition assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, and the test compounds at various concentrations.
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Add a detection reagent containing luciferase, which will produce a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined.
Cell-Based Proliferation Assay
To assess the cellular activity of the compounds, a cell-based proliferation assay, such as the MTT assay, is employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of an MTT assay for cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., those with known kinase mutations) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the MTT to formazan, a purple crystalline product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways: The Downstream Impact
The inhibition of kinases like FLT3 by this compound analogs has profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Inhibition of the FLT3 signaling pathway.
Mutant FLT3, commonly found in AML, leads to the constitutive activation of several downstream pathways, including:
-
RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.
-
PI3K/AKT Pathway: This pathway promotes cell survival and inhibits apoptosis.
-
STAT5 Pathway: This pathway is also involved in cell proliferation and survival.
By inhibiting FLT3, the this compound analogs can effectively shut down these aberrant signaling cascades, leading to the induction of apoptosis and the suppression of tumor growth.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. While a comprehensive SAR study on this specific series is yet to be publicly detailed, the analysis of closely related analogs provides a clear roadmap for future optimization efforts. The strategic placement of a fluorine atom at the 5-position and the diverse functionalization of the 2-amino group are key handles for enhancing potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on the systematic exploration of substitutions at all positions of the benzimidazole core to build a comprehensive SAR database. The evaluation of these analogs against a broad panel of kinases will be crucial for understanding their selectivity profiles and identifying potential off-target effects. Furthermore, in vivo studies in relevant animal models will be necessary to translate the promising in vitro activity into tangible therapeutic benefits. The continued investigation of this privileged scaffold holds immense potential for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved January 20, 2026, from [Link]
- Dokla, E. M. E., et al. (2023). Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting A. ChemMedChem.
- Al-Rasheed, L. S., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Bioorganic Chemistry.
-
Benzimidazole derivatives as Kinase Inhibitors. (2016). PubChem. Retrieved January 20, 2026, from [Link]
-
Al-Rasheed, L. S., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Bioorganic Chemistry. [Link]
- El-Abadelah, M. M., et al. (1995). Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl)-1H-benzimidazoles. Heterocycles, 41(12), 2713-2728.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
-
Synthesis, Antiviral and Antitumor Activity of 2-substituted-5-amidino- benzimidazoles. (n.d.). FULIR. Retrieved January 20, 2026, from [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). European Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship of compound 15. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. (n.d.).
-
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (n.d.). Molecules. [Link]
- Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl). (1995).
- Satija, G., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.
Sources
- 1. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20200299298A1 - Amino-fluoropiperidine Derivatives as Kinase Inhibitor - Google Patents [patents.google.com]
- 3. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorination: Unlocking Novel Therapeutic Targets for Benzimidazoles
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold represents a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful strategy to modulate and enhance its therapeutic potential, leading to the discovery of potent and selective agents against a range of diseases. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of fluorinated benzimidazoles, delving into the mechanistic rationale behind their efficacy and the experimental methodologies employed to validate their activity. We will explore their roles as inhibitors of critical cellular machinery, including protein kinases, parasitic tubulins, and microbial enzymes, offering field-proven insights for researchers and drug development professionals.
The Physicochemical Impact of Fluorine: A Gateway to Enhanced Bioactivity
The introduction of fluorine, the most electronegative element, into the benzimidazole core imparts unique physicochemical properties that significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Understanding these effects is paramount to appreciating the therapeutic advantages of fluorinated benzimidazoles.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This substitution of a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond often leads to an increased biological half-life of the drug candidate.[1]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable dipole-dipole and charge-dipole interactions with amino acid residues within a protein's active site.[1] This can result in a higher binding affinity and, consequently, greater potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions with the target protein.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[2] This enhanced cell penetration is a key factor in the improved antimicrobial activities of many fluorinated compounds.[2]
These properties collectively contribute to the enhanced therapeutic index of many fluorinated benzimidazoles, making them attractive candidates for further development.
Key Therapeutic Targets and Mechanisms of Action
Fluorinated benzimidazoles have demonstrated remarkable versatility, targeting a diverse array of proteins and enzymes implicated in various pathologies.
Protein Kinases: Precision Targeting in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzimidazole-based scaffolds have proven to be highly effective as protein kinase inhibitors, and fluorination has further refined their potency and selectivity.[3][4][5]
Key Kinase Targets:
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Fluorinated benzimidazoles have been developed as potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.[3][6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Fluorinated benzimidazoles can act as ATP-competitive inhibitors of CDKs, preventing the phosphorylation of key substrates and thereby halting cell proliferation.[3][6]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Fluorinated benzimidazoles have been investigated as VEGFR-2 antagonists, demonstrating the potential to inhibit tumor-induced angiogenesis.[7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another critical target in cancer therapy, and fluorinated benzimidazole-triazole hybrids are being explored as potential EGFR inhibitors for lung cancer.[8][9]
Mechanism of Action: Many fluorinated benzimidazole kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins. The fluorine atoms often form crucial hydrogen bonds or other electrostatic interactions with residues in the hinge region of the kinase, contributing to their high affinity and selectivity.[5]
Experimental Workflow for Kinase Inhibitor Validation:
Caption: Workflow for validating fluorinated benzimidazole kinase inhibitors.
Parasitic Tubulin: A Selective Approach to Anthelmintic Therapy
Benzimidazoles, such as flubendazole and albendazole, are widely used as anthelmintic agents. Their primary mechanism of action is the inhibition of tubulin polymerization in parasites.[10][11] Fluorination can enhance the efficacy and spectrum of these drugs.
Target: Beta-tubulin in parasitic nematodes.[11][12]
Mechanism of Action: Benzimidazoles bind to a specific site on the beta-tubulin subunit of parasitic nematodes, preventing its polymerization into microtubules.[11] This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division, motility, and nutrient absorption, ultimately leading to the death of the parasite.[3][10] The selectivity for parasitic tubulin over mammalian tubulin is a key factor in their therapeutic success.[13][14]
Experimental Protocol: Tubulin Polymerization Assay
-
Preparation of Tubulin: Purify tubulin from parasitic nematode sources or use commercially available preparations.
-
Assay Setup: In a 96-well plate, combine the tubulin solution with a polymerization buffer (e.g., containing GTP and glutamate).
-
Compound Addition: Add varying concentrations of the fluorinated benzimidazole test compounds to the wells. Include a positive control (e.g., a known tubulin inhibitor like colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a plate reader. The absorbance increases as tubulin polymerizes.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.
Microbial Enzymes: Combating Bacterial and Fungal Infections
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzimidazoles have shown significant promise as antibacterial and antifungal agents, often exhibiting enhanced activity compared to their non-fluorinated counterparts.[2]
Key Microbial Targets:
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, recombination, and repair. Fluorinated benzimidazoles can inhibit these enzymes, leading to bacterial cell death.[15] The presence of fluorine can play a role in controlling DNA gyrase and bacterial potency.[15]
-
Fungal Enzymes: Certain fluorinated benzimidazoles have demonstrated potent antifungal activity, although the specific enzyme targets are still under investigation for many compounds.
Mechanism of Action: By inhibiting essential enzymes like DNA gyrase, fluorinated benzimidazoles disrupt critical cellular processes in bacteria, leading to a bactericidal effect. The enhanced lipophilicity due to fluorination can facilitate the penetration of the bacterial cell wall, increasing the intracellular concentration of the drug.[2]
Quantitative Data: Antimicrobial Activity of Fluorinated Benzimidazoles
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | 7.81 | |
| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Gram-negative bacteria | 31.25 | |
| Fluorinated benzimidazole-triazole hybrid 2d | E. coli | 3.125 | [16] |
| Fluorinated benzimidazole-triazole hybrid 2k | S. aureus | 12.5 | [16] |
MIC: Minimum Inhibitory Concentration
Viral Proteins: A Frontier in Antiviral Drug Discovery
Fluorinated benzimidazoles are also emerging as a promising class of antiviral agents, targeting various stages of the viral life cycle.
Key Viral Targets:
-
HCV RNA-dependent RNA polymerase (RdRp): Benzimidazole-based compounds have been identified as allosteric inhibitors of the HCV RdRp, a crucial enzyme for viral replication.[1] These inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[1]
-
Other Viral Proteins: Research is ongoing to identify other viral protein targets for fluorinated benzimidazoles across a range of viruses.
Mechanism of Action: The allosteric inhibition of viral polymerases is a key mechanism. By binding to a site remote from the catalytic center, these compounds can induce conformational changes that prevent the enzyme from functioning correctly, thereby halting viral replication.
Signaling Pathway: Allosteric Inhibition of HCV RdRp
Caption: Allosteric inhibition of HCV RdRp by a fluorinated benzimidazole.
Experimental Validation: A Self-Validating System
The identification and validation of therapeutic targets for fluorinated benzimidazoles rely on a robust and multi-faceted experimental approach.
In Silico and In Vitro Screening
-
Virtual Screening and Molecular Docking: Computational methods are employed to predict the binding of fluorinated benzimidazoles to a library of potential protein targets.[17][18] This approach helps in prioritizing compounds for experimental testing.
-
Enzyme Inhibition Assays: These are fundamental for determining the potency of a compound against a specific enzyme. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter measured in these assays.[8]
-
Cell Viability Assays (e.g., MTT Assay): These assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.[19]
Structural Biology and Biophysical Techniques
-
X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the fluorinated benzimidazole bound to its protein target.[20][21][22][23] This information is invaluable for understanding the precise molecular interactions and for guiding further structure-activity relationship (SAR) studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of fluorinated compounds to their targets in solution, providing information on binding kinetics and conformational changes.[20][23][24]
In Vivo Models
-
Xenograft Models: In oncology research, human tumor cells are implanted into immunocompromised mice to evaluate the in vivo efficacy of the fluorinated benzimidazole.
-
Infection Models: For antimicrobial and antiviral studies, animal models of infection are used to assess the therapeutic potential of the compounds in a living organism.
Future Perspectives and Conclusion
The strategic incorporation of fluorine has unequivocally expanded the therapeutic landscape of benzimidazole-based compounds. The enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties conferred by fluorination have enabled the targeting of a wide range of enzymes and proteins with greater potency and selectivity.
Future research will likely focus on:
-
Expanding the Target Space: Identifying novel therapeutic targets for fluorinated benzimidazoles through advanced screening methodologies.
-
Rational Design of Multi-Target Inhibitors: Developing single compounds that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to synergistic therapeutic effects and overcoming drug resistance.[5]
-
Personalized Medicine: Utilizing biomarkers to identify patient populations most likely to respond to specific fluorinated benzimidazole therapies.
References
-
Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing. [Link]
-
Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy. Acta Medica. [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]
-
Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. PubMed. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC. [Link]
-
Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-dependent RNA Polymerase. PubMed. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. [Link]
-
Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC - NIH. [Link]
-
Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin. PMC - NIH. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH. [Link]
-
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PMC - PubMed Central. [Link]
-
Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana. MDPI. [Link]
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. PubMed. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
-
Antibacterial and antiviral activities and action mechanism of flavonoid derivatives with a benzimidazole moiety. ResearchGate. [Link]
-
Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016). Request PDF. ResearchGate. [Link]
-
Inhibiting parasite proliferation using a rationally designed anti‐tubulin agent. [Link]
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]
-
3D-QSAR and Molecular Docking Studies on Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-1 (PDB: 2OYE) and COX-2 (PDB: 4COX). Read Article in LENS. [Link]
-
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Link]
-
Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana. PubMed. [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. PubMed Central. [Link]
-
Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
-
Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing). [Link]
-
Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]
-
Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]
-
Inhibiting parasite proliferation using a rationally designed anti-tubulin agent. PubMed - NIH. [Link]
-
In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. Request PDF. ResearchGate. [Link]
Sources
- 1. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting parasite proliferation using a rationally designed anti-tubulin agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rroij.com [rroij.com]
- 21. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-5-fluoro-1-methylbenzimidazole Derivatives as Anticancer Agents
Executive Summary
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point in the development of novel therapeutic agents.[2][3] The strategic incorporation of a fluorine atom into this scaffold can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide provides a comprehensive technical overview of a specific subclass, 2-amino-5-fluoro-1-methylbenzimidazole derivatives, for researchers and drug development professionals. We will explore their synthesis, delve into their core mechanisms of anticancer activity, present a data-driven summary of their efficacy in various cancer cell lines, and provide detailed, field-proven experimental protocols for their evaluation.
The Benzimidazole Scaffold: A Foundation for Anticancer Drug Design
Benzimidazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, with their role as anticancer agents being particularly prominent.[4] Their efficacy stems from their ability to engage with diverse molecular targets crucial for cancer cell survival and proliferation. Documented mechanisms include the inhibition of key enzymes like topoisomerases and protein kinases (e.g., EGFR, BRAFV600E), disruption of microtubule polymerization, and intercalation with DNA.[1][4][5] The versatility of the benzimidazole ring, particularly at the 1, 2, and 5 positions, allows for chemical modifications that can fine-tune potency, selectivity, and drug-like properties.[1][4]
Synthetic Strategy for this compound Derivatives
The synthesis of the target scaffold is a multi-step process that leverages established organic chemistry principles. A common and effective approach involves the cyclocondensation of a substituted o-phenylenediamine with a cyanogen bromide or a similar one-carbon synthon. The strategic placement of the fluoro and methyl groups is achieved by starting with the appropriate precursor.
A plausible synthetic route begins with 4-fluoro-N-methyl-2-nitroaniline, which is then reduced to form the key intermediate, 4-fluoro-N1-methylbenzene-1,2-diamine. This diamine is then cyclized to form the final benzimidazole core.
Caption: General synthetic route for the this compound scaffold.
The resulting 2-amino group serves as a versatile handle for further derivatization, allowing for the creation of a library of compounds to explore structure-activity relationships (SAR). Characterization of these novel compounds is typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[6][7]
Core Mechanisms of Anticancer Activity
Fluorinated benzimidazole derivatives exert their cytotoxic effects on cancer cells through multiple, often interconnected, pathways. Understanding these mechanisms is critical for rational drug design and for identifying potential biomarkers of response.
Induction of Apoptosis
A primary mechanism for many benzimidazole derivatives is the induction of programmed cell death, or apoptosis.[5] This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[8] Treatment of cancer cells with these compounds can lead to the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) and the activation of key caspases like caspase-3, -7, and -9.[5] This process is frequently accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a collapse of the mitochondrial membrane potential and the release of cytochrome C.[4][5]
Caption: Simplified signaling cascade for apoptosis induction by benzimidazole derivatives.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Benzimidazole derivatives can intervene in this process by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle.[9] Flow cytometry analysis frequently reveals that treatment with these compounds leads to a significant accumulation of cells in the G2/M phase.[5][9] This arrest prevents the cells from entering mitosis, ultimately leading to cell death. In some cases, arrest at other phases, such as the G1 or sub-G1 phase, has also been observed, indicating that the specific mechanism can be compound- and cell-line-dependent.[5][10]
Inhibition of Key Cellular Targets
The structural features of benzimidazoles allow them to function as competitive inhibitors for a range of enzymes.
-
Kinase Inhibition: Many derivatives have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overactive in tumors and drive proliferation and angiogenesis.[5][10][11]
-
Tubulin Polymerization: Some benzimidazoles act as Microtubule Targeting Agents (MTAs), disrupting the dynamics of microtubule assembly and disassembly.[12][13] This interference with the mitotic spindle triggers mitotic arrest and subsequent cell death, a mechanism shared with widely used chemotherapeutics like paclitaxel.
In Vitro Efficacy: A Data-Driven Overview
The anticancer potential of fluorinated benzimidazole derivatives has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes representative data for various fluoro-benzimidazole derivatives, demonstrating their activity across different cancer types.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fluoroaryl Benzimidazole | K-562 | Leukemia | Low micromolar | [8] |
| Fluoroaryl Benzimidazole | MCF-7 | Breast | 2.8 | [5] |
| Fluoroaryl Benzimidazole | G361 | Melanoma | 2.0 | [5] |
| Fluoroaryl Benzimidazole | HOS | Osteosarcoma | 1.8 | [5] |
| 2-(fluorophenyl)-1H-benzimidazole | A549 | Lung | 0.354 | |
| 2-(fluorophenyl)-1H-benzimidazole | HepG2 | Liver | 0.177 | |
| Bromo-substituted Benzimidazole | DU-145 | Prostate | 10.2 (µg/mL) | [9] |
| MBIC | MCF-7 | Breast | 0.73 | [13] |
| MBIC | MDA-MB-231 | Breast (aggressive) | 20.4 | [13] |
Note: MBIC is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a structurally related compound.[12][13]
This data indicates that fluorinated benzimidazoles possess significant cytotoxic activity, often in the low micromolar or even sub-micromolar range. The variation in IC50 values underscores the importance of both the substitution pattern on the benzimidazole core and the genetic background of the cancer cell line.[13]
Essential Experimental Protocols
To ensure robust and reproducible evaluation of these derivatives, standardized protocols are essential. The following section details the methodologies for key in vitro assays.
Caption: A typical workflow for evaluating the anticancer effects of novel compounds.
Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[14]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
Principle: This technique quantifies DNA content in a cell population. Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at 1x and 3x IC50 concentrations for 24 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight. This permeabilizes the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to identify these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[9]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry immediately.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptotic: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic: Annexin V (+) / PI (+)
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of novel anticancer agents. The available data on related fluorinated benzimidazoles demonstrate their potent cytotoxic effects across a range of cancer cell lines, mediated through critical mechanisms like apoptosis induction and cell cycle arrest.[8][9]
Future research should focus on several key areas:
-
Comprehensive SAR Studies: Synthesizing a focused library of derivatives by modifying the 2-amino group will be crucial to optimize potency and selectivity.
-
Target Deconvolution: While general mechanisms are known, identifying the specific molecular target(s) for the most potent compounds will enable more rational drug development and patient selection strategies.
-
In Vivo Evaluation: Promising lead compounds must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[13]
-
Combination Therapies: Investigating the synergistic potential of these derivatives with existing chemotherapies or targeted agents could lead to more effective treatment regimens.
By systematically applying the principles and protocols outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold in the fight against cancer.
References
-
Loughborough University Research Repository. (n.d.). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]
-
ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Retrieved from [Link]
-
FULIR. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Retrieved from [Link]
-
PubMed. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Retrieved from [Link]
-
MDPI. (n.d.). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. Retrieved from [Link]
-
MDPI. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Retrieved from [Link]
-
PubMed. (2010). Cell cycle disruption and apoptotic activity of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Mechanisms of the anti-tumor activity of Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]
-
Springer. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved from [Link]
-
Oncotarget. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]
-
FULIR. (n.d.). Synthesis, Antiviral and Antitumor Activity of 2-substituted-5-amidino-benzimidazoles. Retrieved from [Link]
Sources
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 11. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the synthesis of 2-Amino-5-fluoro-1-methylbenzimidazole
An Application Note for the Synthesis of 2-Amino-5-fluoro-1-methylbenzimidazole
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific compound, this compound, is a valuable synthetic intermediate used in the development of novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the N-methylation and 2-amino group provide key vectors for further molecular elaboration.
This document provides a detailed, field-tested protocol for the synthesis of this compound. The chosen synthetic strategy involves the cyclization of a substituted o-phenylenediamine with cyanogen bromide. This approach is efficient and provides direct access to the target compound, avoiding potential regioselectivity issues associated with post-cyclization modifications. This guide is intended for researchers and drug development professionals with a strong background in synthetic organic chemistry.
Reaction Scheme
The synthesis proceeds via a one-step condensation and cyclization reaction between 4-fluoro-N¹-methylbenzene-1,2-diamine and the highly reactive electrophile, cyanogen bromide.
!! CRITICAL SAFETY INFORMATION !!
Cyanogen Bromide (BrCN) is a highly toxic and potentially lethal chemical. It is fatal if swallowed, inhaled, or absorbed through the skin. [4][5][6] All manipulations involving this reagent must be performed under the following strict safety protocols:
-
Fume Hood: All work must be conducted inside a certified, high-performance chemical fume hood with proven airflow.[7]
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[5] Always check glove compatibility before use.
-
Emergency Preparedness: Ensure immediate access to an eyewash station, safety shower, and a cyanide antidote kit. All personnel must be trained in its use.
-
Waste Disposal: All waste materials, including residual reagents, solvents, and contaminated labware, must be quenched with a freshly prepared solution of sodium hypochlorite (bleach) and sodium hydroxide before being collected in a designated hazardous waste container for professional disposal.[8]
-
Incompatible Materials: Avoid contact with acids, as this liberates highly toxic hydrogen cyanide gas.[7][9] Keep away from strong oxidizing agents.[4]
Failure to adhere to these safety measures can result in severe injury or death.
Materials and Equipment
Reagents and Solvents
-
4-fluoro-N¹-methylbenzene-1,2-diamine (Starting Material)
-
Cyanogen Bromide (BrCN)
-
Methanol (MeOH), anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous Sodium Bicarbonate solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle
-
Magnetic stir plate
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash column chromatography system with silica gel
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Melting point apparatus
-
Analytical balance
Quantitative Data Summary
The following table outlines the reagent quantities for a representative reaction scale. Adjustments can be made as needed. The o-phenylenediamine is the limiting reagent.
| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalence |
| 4-fluoro-N¹-methylbenzene-1,2-diamine | 140.16 | 10.0 | 1.40 g | 1.0 |
| Cyanogen Bromide | 105.92 | 10.5 | 1.11 g | 1.05 |
| Sodium Bicarbonate | 84.01 | 25.0 | 2.10 g | 2.5 |
| Methanol (Solvent) | 32.04 | - | 50 mL | - |
Experimental Protocol
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-N¹-methylbenzene-1,2-diamine (1.40 g, 10.0 mmol) and sodium bicarbonate (2.10 g, 25.0 mmol).
-
Add 50 mL of anhydrous methanol to the flask. Stir the resulting suspension under an inert atmosphere (N₂ or Ar).
-
In a separate, dry container inside the chemical fume hood, carefully weigh cyanogen bromide (1.11 g, 10.5 mmol). Dissolve it in 20 mL of anhydrous methanol. Causality Note: A slight excess of cyanogen bromide ensures complete consumption of the limiting diamine precursor. Sodium bicarbonate is added to neutralize the hydrobromic acid (HBr) byproduct generated during the cyclization, preventing protonation of the starting material and product which could inhibit the reaction.
Step 2: Cyclization Reaction
-
Cool the diamine suspension to 0 °C using an ice-water bath.
-
Slowly add the cyanogen bromide solution to the stirred suspension over 30 minutes using a dropping funnel or syringe pump. A mild exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Ethyl Acetate/Hexanes. The disappearance of the starting diamine spot indicates reaction completion.
Step 3: Work-up and Extraction
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Re-dissolve the resulting residue in ethyl acetate (100 mL) and deionized water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and saturated brine solution (1 x 50 mL). Causality Note: The bicarbonate wash removes any remaining acidic byproduct, while the brine wash helps to break any emulsions and remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification and Characterization
-
Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.
-
Characterize the final product by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺ ≈ 166.08).
-
Melting Point: To assess purity.
-
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Discussion
The described protocol offers a reliable and direct method for synthesizing this compound. The key to success lies in the careful and slow addition of the cyanogen bromide solution to prevent runaway reactions and side product formation. The use of an anhydrous solvent is important as cyanogen bromide can hydrolyze in the presence of water. Proper monitoring by TLC is crucial to determine the reaction endpoint and avoid decomposition of the product with prolonged reaction times. The final purification via column chromatography is generally sufficient to obtain a product of high purity suitable for subsequent synthetic transformations.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By adhering to the stringent safety precautions outlined for handling cyanogen bromide and following the step-by-step procedure, researchers can confidently produce this valuable building block for applications in drug discovery and materials science.
References
-
Slideshare. (n.d.). Synthesis of benzimidazole. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
IJARIIC. (2023). Review On Synthesis Of Benzimidazole From O-phenyldiamine. [Link]
-
Wang, C. et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]
-
Kumar, A. et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]
-
Loba Chemie. (2016). CYANOGEN BROMIDE FOR SYNTHESIS MSDS. [Link]
-
Oriental Journal of Chemistry. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. [Link]
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. [Link]
Sources
- 1. ijariie.com [ijariie.com]
- 2. orientjchem.org [orientjchem.org]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Note: A Systematic Approach to the Recrystallization of 2-Amino-5-fluoro-1-methylbenzimidazole
Abstract
This document provides a comprehensive guide for developing a robust recrystallization protocol for 2-Amino-5-fluoro-1-methylbenzimidazole. In the absence of established specific procedures for this compound, this application note outlines a systematic methodology based on the physicochemical principles of recrystallization and data from structurally related benzimidazole derivatives. It is designed to empower researchers in drug discovery and development to efficiently identify optimal solvent systems and crystallization conditions, thereby achieving high purity of the target compound.
Introduction: The Critical Role of Purity
This compound is a heterocyclic amine containing the benzimidazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The efficacy and safety of pharmaceutical compounds are directly linked to their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing impurities and isolating specific polymorphic forms. The formation of different crystal lattices (polymorphism) can significantly impact a drug's solubility, bioavailability, and stability.[1]
This guide will walk you through a logical, step-by-step process to develop a tailored recrystallization protocol for this compound.
Foundational Principles of Recrystallization
The success of recrystallization hinges on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility at elevated temperatures: To allow for the complete dissolution of the compound.
-
Low solubility at low temperatures: To ensure maximum recovery of the purified compound upon cooling.
-
Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at high temperatures (allowing for removal by hot filtration).
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
A key principle in solvent selection is "like dissolves like." Given that this compound is a polar molecule with hydrogen bonding capabilities (amine group) and aromatic character, polar protic and aprotic solvents are logical starting points.
Safety First: Handling this compound
-
Engineering Controls: Use a chemical fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[2][3][4]
-
Potential Hazards: May cause skin, eye, and respiratory irritation.[2][3][4]
Always consult the specific SDS provided by the supplier before commencing any experimental work.
Systematic Approach to Solvent Selection
The following workflow provides a structured method for identifying a suitable recrystallization solvent.
Workflow for Solvent Screening
Caption: A flowchart outlining the systematic process for screening potential recrystallization solvents.
Recommended Solvents for Initial Screening
Based on the structure of this compound and successful recrystallizations of related compounds, the following solvents are recommended for initial screening.
| Solvent Class | Specific Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar protic solvents, often effective for benzimidazole derivatives.[][6] |
| Ketones | Acetone | A polar aprotic solvent, has been used for recrystallizing benzimidazoles. |
| Esters | Ethyl Acetate | Medium polarity, good for creating solvent/anti-solvent systems with alkanes. |
| Water | Distilled Water | Highly polar, can be used as an anti-solvent with alcohols. |
| Hydrocarbons | Hexane, Heptane | Non-polar, typically used as anti-solvents. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating and stirring on a hot plate. Continue adding the solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Multi-Solvent Recrystallization
This method is employed when no single solvent is ideal. It typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of the hot "solvent" until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the solvent and anti-solvent in the same proportion used for crystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. | Use a lower boiling point solvent. Allow the solution to cool more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Poor Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. | Ensure the solution is thoroughly cooled before filtration. Use the minimum amount of solvent for dissolution. |
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques, such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value (once determined) is indicative of high purity.
-
Chromatography (TLC, HPLC): Comparison with the crude material should show a significant reduction or elimination of impurities.
-
Spectroscopy (NMR, IR): To confirm the chemical structure and absence of solvent residues.
Conclusion
While a specific, pre-validated recrystallization protocol for this compound is not currently available in the literature, this application note provides a comprehensive and scientifically grounded framework for its development. By following the systematic approach of solvent screening, applying the detailed protocols, and utilizing the troubleshooting guide, researchers can effectively purify this compound of interest, ensuring the high quality required for subsequent research and development activities.
References
-
Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing). Available at: [Link]
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST - IJCRT.org. Available at: [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH. Available at: [Link]
-
Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - SciSpace. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. Available at: [Link]
-
Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC - NIH. Available at: [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. Available at: [Link]
-
Preparation of benzimidazole derivatives. Benzimidazole was synthesized... - ResearchGate. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
recrystallization, filtration and melting point. Available at: [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. Available at: [Link]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. - IOSR Journal. Available at: [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity - Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminomebendazole | C14H11N3O | CID 40320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-氨基-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Streamlining Drug Discovery with Parallel Synthesis of 2-Amino-5-fluoro-1-methylbenzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Fluorinated Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic introduction of a fluorine atom to this scaffold, as in 2-Amino-5-fluoro-1-methylbenzimidazole, offers significant advantages for drug discovery. Fluorine's unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]
This application note provides a comprehensive guide to leveraging this compound as a versatile building block in solution-phase parallel synthesis. We will explore its reactivity and provide detailed protocols for generating diverse libraries of substituted benzimidazoles, a critical step in identifying and optimizing novel therapeutic leads.
Core Reactivity and Diversification Strategies
The primary site for diversification on the this compound scaffold is the exocyclic amino group at the 2-position. This nucleophilic amine readily participates in a variety of well-established reactions, making it an ideal handle for introducing chemical diversity in a high-throughput manner. Key diversification strategies include:
-
Acylation: Reaction with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a library of amides.
-
Sulfonylation: Treatment with a range of sulfonyl chlorides to generate a library of sulfonamides, a common motif in many approved drugs.[5][6]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce a wide array of aromatic and heteroaromatic substituents.[7][8]
-
Ugi Multicomponent Reaction (MCR): A powerful one-pot reaction that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like structures.[9][10]
These reactions are highly amenable to parallel synthesis formats, allowing for the rapid creation of large, structurally diverse compound libraries from a common starting material.[11][12]
Workflow for Parallel Library Synthesis
Caption: General workflow for the parallel synthesis of a diverse compound library.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the solution-phase parallel synthesis of a diversified library based on the this compound scaffold. These protocols are designed for a 96-well plate format, a common platform for high-throughput synthesis.[13]
Part 1: Library Design and Plate Mapping
-
Library Design: Select a diverse set of building blocks for each reaction type (e.g., 24 unique carboxylic acids for acylation, 24 sulfonyl chlorides for sulfonylation, etc.) to maximize the chemical space explored.
-
Plate Mapping: Create a detailed map of the 96-well reaction plate, assigning specific building blocks to each well. This is crucial for tracking the synthesis and subsequent analysis of each unique compound.
Part 2: General Stock Solution Preparation
-
Scaffold Stock Solution: Prepare a 0.2 M stock solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Building Block Stock Solutions: Prepare 0.25 M stock solutions of each carboxylic acid, sulfonyl chloride, and aryl halide in an appropriate solvent (e.g., DMF, THF).
-
Reagent Stock Solutions: Prepare stock solutions of necessary reagents, such as a 1.0 M solution of a tertiary amine base (e.g., diisopropylethylamine, DIPEA) in DMF for acylation and sulfonylation reactions.
Part 3: Parallel Synthesis Protocols
The following protocols describe the addition of reagents to a 96-well plate. Automated liquid handlers can significantly improve the efficiency and accuracy of these steps.[14]
A. Acylation Protocol
-
To each designated well of the reaction plate, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the appropriate carboxylic acid stock solution (0.025 mmol).
-
Add a coupling agent, such as HATU (0.025 mmol), to each well.
-
Add 50 µL of the DIPEA stock solution (0.05 mmol).
-
Seal the plate and shake at room temperature for 12-18 hours.
B. Sulfonylation Protocol
-
To each designated well, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the appropriate sulfonyl chloride stock solution (0.025 mmol).
-
Add 50 µL of the DIPEA stock solution (0.05 mmol).
-
Seal the plate and shake at room temperature for 6-12 hours.
C. Buchwald-Hartwig Amination Protocol
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To each well, add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
-
Add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the appropriate aryl halide stock solution (0.025 mmol).
-
Add a solution of a suitable base, such as sodium tert-butoxide (0.04 mmol), in an anhydrous solvent like toluene.
-
Seal the plate and heat to 80-100 °C with shaking for 12-24 hours.
| Reaction Type | Key Reagents | Solvent | Temperature | Time (h) |
| Acylation | Carboxylic Acids, HATU, DIPEA | DMF | Room Temp | 12-18 |
| Sulfonylation | Sulfonyl Chlorides, DIPEA | DMF | Room Temp | 6-12 |
| Buchwald-Hartwig | Aryl Halides, Pd Catalyst, Ligand, Base | Toluene | 80-100 °C | 12-24 |
Part 4: Work-up and Purification
For solution-phase parallel synthesis, purification can be streamlined using techniques like solid-phase extraction (SPE) or by employing scavenger resins to remove excess reagents and byproducts.[15] Alternatively, high-throughput preparative HPLC-MS can be used for purification of the crude products.[16]
Part 5: High-Throughput Analysis
The identity and purity of the synthesized library members must be confirmed. High-throughput analytical techniques are essential for this purpose.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for analyzing combinatorial libraries, providing rapid confirmation of the molecular weight of the desired product and an estimation of its purity.[17]
-
NMR (Nuclear Magnetic Resonance): For a representative subset of the library (e.g., 5-10%), ¹H NMR spectra should be acquired to confirm the structure of the synthesized compounds. Automated NMR systems can facilitate this process.[18][19]
Troubleshooting Common Issues
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in parallel synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the parallel synthesis of diverse compound libraries. Its favorable chemical properties and amenability to a wide range of robust chemical transformations make it an excellent choice for academic and industrial researchers engaged in drug discovery and lead optimization. The protocols and strategies outlined in this application note provide a solid foundation for the efficient generation of novel benzimidazole-based compounds with the potential for significant therapeutic impact.
References
-
Raju, B., Nguyen, N., & Holland, G. W. (2002). Solution-Phase Parallel Synthesis of Substituted Benzimidazoles. Journal of Combinatorial Chemistry, 4(4), 395-398. [Link]
-
Liu, G., et al. (2004). Multistep Parallel Synthesis of Substituted 5-Aminobenzimidazoles in Solution Phase. Journal of Combinatorial Chemistry, 6(3), 438-445. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69(5), 838-858. [Link]
-
Raju, B., Nguyen, N., & Holland, G. W. (2000). Solution-Phase Parallel Synthesis of Substituted Benzimidazoles. ACS Publications. [Link]
-
Popa-Burke, I., et al. (2004). Parallel Solution-Phase Synthesis of Substituted 2-(1,2,4-Triazol-3-yl)benzimidazoles. Journal of Combinatorial Chemistry, 6(4), 567-573. [Link]
-
Nefzi, A., et al. (2013). Parallel Synthesis of Structurally Diverse Aminobenzimidazole Tethered Sultams and Benzothiazepinones. Molecules, 18(12), 15291-15301. [Link]
-
Shuker, S. B., & Johnson, M. G. (2002). Existing and emerging strategies for the analytical characterization and profiling of compound libraries. In Methods in Enzymology (Vol. 356, pp. 333-356). Academic Press. [Link]
-
Hogan, J. C. (1998). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 70(23), 763A-769A. [Link]
-
Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
-
Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]
-
BioDuro. (n.d.). Parallel Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives incorporating fluorine. Retrieved from [Link]
-
R Discovery. (2002). Solution-phase parallel synthesis of substituted benzimidazoles. Retrieved from [Link]
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(46), 32734-32771. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Kaur, S., et al. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 1(1), 23-33. [Link]
-
Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Organic & Biomolecular Chemistry, 18(25), 4697-4737. [Link]
-
Shaabani, A., et al. (2016). One-Pot Synthesis of Multisubstituted Benzimidazoles via Sequential Ugi and Catalytic Aza-Wittig Reaction Starting from 2‑Aminobenzoyl Azides. Figshare. [Link]
-
Wleklinski, M., et al. (2020). Library synthesis a The multicomponent Ugi reaction incorporates an... ResearchGate. [Link]
-
Dömling, A., et al. (2013). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 15(10), 513-518. [Link]
-
Motghare, A., & Katolkar, P. (2022). Scheme 17: Acylation reaction of 2-aminobenzimidazole. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Le, G. T. (2012). Parallel Synthesis and Library Design. In Methods in Molecular Biology (Vol. 841, pp. 17-40). Humana Press. [Link]
-
Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central. [Link]
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Cilibrizzi, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(1), 22. [Link]
-
Tighadouini, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-15. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1148. [Link]
-
Willis, N. J., & Wence-Cortez, A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11520-11526. [Link]
-
Liu, J., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Catalysts, 9(1), 1. [Link]
-
Rauf, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. *Chemistry & Biodiversity, e202403434. [Link]
-
Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 10839. [Link]
-
Ciardi, M., et al. (2019). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115042. [Link]
-
Wang, C., et al. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. ResearchGate. [Link]
-
Al-Adiwish, W. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules, 18(10), 12561-12573. [Link]
-
PubChem. (n.d.). 2-Amino-5-benzoyl-1-methylbenzimidazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes & Protocols: Strategic Derivatization of the 2-Amino Group of 2-Amino-5-fluoro-1-methylbenzimidazole
Abstract and Strategic Overview
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The specific compound, 2-Amino-5-fluoro-1-methylbenzimidazole, serves as a highly valuable starting material for drug discovery programs. The presence of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the N1-methyl group precludes isomerization and directs derivatization efforts towards the exocyclic 2-amino group.
This document provides a comprehensive guide with detailed protocols for the chemical modification of this 2-amino group. The strategic derivatization of this primary aromatic amine is a cornerstone of structure-activity relationship (SAR) studies, enabling the modulation of physicochemical properties, pharmacokinetic profiles, and target engagement. We will explore several key synthetic transformations—acylation, sulfonylation, urea formation, and reductive amination—explaining the causality behind procedural choices and providing robust, validated protocols for implementation in a research and development setting.
Foundational Principles: Reactivity and Rationale
The synthetic utility of this compound is centered on the nucleophilic character of the exocyclic C2-amino group. This group readily reacts with a variety of electrophiles. Unlike unsubstituted 2-aminobenzimidazoles, the N1-position is blocked by a methyl group, which simplifies reaction outcomes by preventing competitive N1-alkylation or acylation and avoiding tautomerization issues that can complicate derivatization.[3]
The derivatization strategies outlined below are designed to install a diverse range of functional groups, each with a specific purpose in drug design:
-
Amides (Acylation): Introduce hydrogen bond acceptors and modulate lipophilicity.
-
Sulfonamides (Sulfonylation): Serve as bioisosteres for amides or phosphates and can act as potent hydrogen bond donors/acceptors.
-
Ureas/Thioureas: Provide rigid linkers with strong hydrogen-bonding capabilities, often critical for binding to enzyme active sites.
-
Secondary/Tertiary Amines (Alkylation/Reductive Amination): Modify basicity (pKa), steric profile, and solubility.
The following workflow illustrates the primary derivatization pathways from the core molecule.
Figure 1: Key derivatization pathways for the 2-amino group.
Experimental Protocols
Protocol 1: Acylation via Acid Chloride
Acylation is one of the most fundamental and reliable methods for derivatizing primary amines.[2][4] The use of an acid chloride in the presence of a non-nucleophilic base provides a high-yielding route to amide derivatives. Pyridine is an excellent choice as it serves as both the solvent and the acid scavenger, neutralizing the HCl byproduct generated during the reaction.
Objective: To synthesize N-(5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the starting amine spot indicates reaction completion.
-
Work-up: a. Once complete, dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove excess pyridine and HCl, followed by water (1x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel.
Data Summary Table:
| Derivative Class | Reagent Example | Solvent | Base | Typical Yield | Resulting Functional Group |
| Amide | Acetyl Chloride | Pyridine/DCM | Pyridine | 85-95% | -NH-C(=O)CH₃ |
| Sulfonamide | Tosyl Chloride | DCM | Triethylamine | 80-90% | -NH-S(=O)₂-Tol |
| Urea | Phenyl Isocyanate | THF | None | >90% | -NH-C(=O)NH-Ph |
| Secondary Amine | Benzaldehyde | DCE | Acetic Acid | 70-85% | -NH-CH₂-Ph |
Protocol 2: Sulfonylation for Sulfonamide Synthesis
The synthesis of sulfonamides introduces a key pharmacophore present in many commercial drugs.[5][6] The procedure is analogous to acylation but typically employs a sulfonyl chloride. Triethylamine is often used as a base in an inert solvent like DCM.
Objective: To synthesize N-(5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.15 M) in a flask under an inert atmosphere (e.g., Nitrogen).
-
Base Addition: Add triethylamine (1.5 eq) to the suspension.
-
Reagent Addition: Add Tosyl Chloride (1.1 eq) portion-wise at room temperature. Causality Note: Unlike some acylations, this reaction is typically less exothermic and can often be run at room temperature. TEA is a stronger, non-nucleophilic base than pyridine, which helps drive the reaction to completion without acting as a competing nucleophile.
-
Reaction Monitoring: Stir the mixture at room temperature for 6-12 hours. Monitor by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: a. Dilute the reaction with additional DCM. b. Wash the organic phase sequentially with 1 M HCl (to remove TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine. c. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: a. Filter and concentrate the solvent in vacuo. b. Purify the crude product by flash chromatography (silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Figure 2: Step-by-step workflow for the sulfonylation protocol.
Protocol 3: Urea Formation via Isocyanate Addition
The reaction of an amine with an isocyanate is a highly efficient and often quantitative method for forming ureas. This reaction is typically very clean, proceeding without the need for a catalyst or base and generating no byproducts, which simplifies purification.
Objective: To synthesize 1-(5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-3-phenylurea.
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flask.
-
Reagent Addition: Add phenyl isocyanate (1.05 eq) dropwise at room temperature. Causality Note: This reaction is a direct nucleophilic addition. Using a slight excess of the isocyanate ensures full conversion of the starting amine. THF is an excellent solvent as it is aprotic and unlikely to interfere with the reactive isocyanate.
-
Reaction and Precipitation: Stir the reaction at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes. Continue stirring for a total of 2 hours to ensure completion.
-
Isolation: a. If a precipitate has formed, collect the solid product by vacuum filtration. b. Wash the filter cake with a small amount of cold THF, followed by hexanes, to remove any unreacted starting materials. c. If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purification: The crude product is often of high purity. If necessary, it can be triturated with diethyl ether or recrystallized from ethanol.
Protocol 4: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not reduce the starting aldehyde.
Objective: To synthesize N-benzyl-5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount, ~5% v/v)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes. Causality Note: The acid catalyst is essential to promote the dehydration step in imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. b. Separate the layers and extract the aqueous phase with DCM (2x). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating the solvent, purify the crude residue by flash column chromatography (silica gel) to isolate the desired secondary amine.
Analytical Characterization
Confirmation of successful derivatization requires a suite of analytical techniques. The table below provides expected characterization data for the exemplary products from the protocols.
Table of Expected Product Characteristics:
| Product Name | Protocol | Formula | MW ( g/mol ) | Expected ¹H NMR Shift (NH) | Expected IR Bands (cm⁻¹) |
| N-(5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetamide | 1 | C₁₀H₁₀FN₃O | 207.21 | δ 10.0-11.5 (broad s) | 3300-3100 (N-H), 1680 (C=O) |
| N-(5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide | 2 | C₁₅H₁₄FN₃O₂S | 335.36 | δ 11.0-12.5 (broad s) | 3250-3050 (N-H), 1340, 1160 (SO₂) |
| 1-(5-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-3-phenylurea | 3 | C₁₅H₁₃FN₄O | 284.29 | δ 8.5-9.5 (two s) | 3350-3150 (N-H), 1650 (C=O) |
| N-benzyl-5-fluoro-1-methyl-1H-benzo[d]imidazol-2-amine | 4 | C₁₅H₁₄FN₃ | 255.29 | δ 5.5-7.0 (broad t) | 3400-3200 (N-H) |
Note: ¹H NMR shifts are approximate and can vary based on solvent and concentration.
References
-
Motghare, A. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]
-
CORE. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
Motghare, A. (2022). Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. ResearchGate. [Link]
-
Sharma, R., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. [Link]
-
Li, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 30(18), 3230-9. [Link]
- Google Patents. (1969). 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
-
Motghare, A. (2022). Scheme 17: Acylation reaction of 2-aminobenzimidazole. ResearchGate. [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
Kvapilová, H., et al. (2022). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal, 28(32), e202200314. [Link]
-
Leyva, M. A., et al. (2015). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 20(4), 5736-5753. [Link]
-
Hunger, A., et al. (1961). Benzimidazol‐Derivate und verwandte Heterocyclen VII. Synthese neuer 2‐Amino‐benzimidazole. Helvetica Chimica Acta, 44(5), 1273-1282. [Link]
-
Singh, S., et al. (2020). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Acta Scientific Pharmaceutical Sciences, 4(12), 10-23. [Link]
-
Yurttaş, L., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(1), 89. [Link]
-
Al-Masoudi, N. A., & Al-Saaidi, A. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2341. [Link]
-
Hussain, Z., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC advances, 13(45), 31697-31720. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Navigating the Challenges of C-N Coupling with Complex Heterocycles
An Application Guide to the Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Amino-5-fluoro-1-methylbenzimidazole
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its development has allowed for the construction of these critical bonds under relatively mild conditions, largely supplanting harsher, traditional methods that suffer from limited scope and functional group tolerance.[1]
This guide focuses on a particularly relevant yet challenging application: the N-arylation of this compound. This substrate is representative of a class of electron-rich, multi-functional heterocyclic amines that are of significant interest in drug discovery. However, its structure presents distinct challenges for C-N coupling. The 2-aminobenzimidazole core contains three potentially nucleophilic nitrogen atoms (the N1 and N3 atoms of the imidazole ring and the exocyclic C2-amino group), creating a significant challenge in achieving chemoselectivity.[5] Furthermore, five-membered nitrogen heterocycles are known to be difficult coupling partners, often acting as inhibitors that can deactivate the palladium catalyst.[6][7]
This document, intended for researchers and drug development professionals, provides a detailed exploration of the mechanistic principles, key experimental parameters, and a field-proven protocol for achieving a successful and selective amination on the exocyclic amino group of this compound.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active LPd(0) catalyst (where L is the phosphine ligand) reacting with the aryl halide (Ar-X). The palladium inserts into the carbon-halogen bond, forming a Pd(II) complex. This step is often the rate-determining step of the cycle.[8]
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The base is critical for this step to proceed.
-
Reductive Elimination : This final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less of a concern with aryl amines.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Challenge: Achieving Chemoselectivity in 2-Aminobenzimidazoles
The primary obstacle in the arylation of 2-aminobenzimidazoles is controlling the site of reaction. As established by Ueda and Buchwald, palladium- and copper-based catalyst systems exhibit complementary selectivity.[10]
-
Palladium-Catalyzed Amination (Desired Pathway) : Palladium catalysts, particularly when paired with bulky biaryl phosphine ligands, preferentially catalyze the arylation of the exocyclic C2-amino group. This selectivity is attributed to the specific geometry of the palladium complex formed during the catalytic cycle.
-
Copper-Catalyzed Amination (Undesired Pathway) : In contrast, copper-catalyzed conditions tend to favor arylation on the N1 position of the imidazole ring.[10]
Therefore, the judicious choice of a palladium-based system is paramount to synthesizing the desired 2-(arylamino)-5-fluoro-1-methylbenzimidazole product.
Optimizing Reaction Parameters: A Causality-Driven Approach
Success in this transformation requires careful selection of each reaction component. Heteroaryl amines are considered challenging substrates, and optimizations are often necessary to achieve good yields.[11]
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) precursors. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[11] Modern, air-stable palladium precatalysts (e.g., XPhos Pd G3) are also excellent choices as they offer convenience and high activity. |
| Ligand | XPhos or tBuBrettPhos | Bulky, electron-rich biaryl monophosphine ligands are essential.[7] They promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing decomposition, which is a known issue with imidazole substrates.[6][7] Simpler ligands like BINAP have proven ineffective for similar benzimidazole systems.[12] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong inorganic base is preferred. Very strong bases like NaOtBu can be incompatible with sensitive functional groups.[2] K₃PO₄ has been shown to be effective in the selective N-arylation of 2-aminobenzimidazole.[5] |
| Solvent | Dioxane or Toluene | These are common non-polar, aprotic solvents for Buchwald-Hartwig reactions.[13] They must be anhydrous and deoxygenated to prevent catalyst poisoning and side reactions. |
| Temperature | 80–110 °C | The reaction typically requires heating to overcome the activation energy for oxidative addition and to ensure a reasonable reaction rate.[11] |
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl Bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Anhydrous, degassed 1,4-Dioxane
-
Standard glassware (Schlenk tube or vial with septum)
-
Inert atmosphere manifold (Nitrogen or Argon)
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), K₃PO₄ (2.5 equiv), XPhos (0.04 equiv, 4 mol%), and Pd₂(dba)₃ (0.02 equiv, 2 mol%).
-
Inerting the System: Seal the vessel with a septum or screw cap. Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Filtration: Pass the diluted mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Presence of oxygen or water; inherent inhibition by the imidazole substrate.[7] | Ensure all reagents and solvents are rigorously anhydrous and degassed. Increase catalyst or ligand loading slightly (e.g., to 3 mol% Pd / 6 mol% Ligand). |
| Inactive Catalyst: Poor quality of palladium precursor or ligand. | Use a fresh batch of reagents or consider using a commercially available, air-stable precatalyst (e.g., XPhos Pd G3). | |
| Formation of Side Products | N1-Arylation: Competing reaction pathway. | Confirm the use of a palladium catalyst system. If significant N1-arylation occurs, re-screen ligands and bases. A less polar solvent might disfavor the N1-arylation pathway. |
| Hydrodehalogenation: Aryl bromide is reduced to the corresponding arene. | This can indicate catalyst decomposition or the presence of a hydrogen source. Ensure anhydrous conditions. | |
| Incomplete Reaction | Insufficient Reaction Time/Temp: The reaction may be sluggish. | Increase reaction time and/or temperature (e.g., to 110 °C). Confirm the efficacy of the stirring. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success is predicated on a rational approach that acknowledges the substrate's inherent complexities, particularly the potential for catalyst inhibition and the need for chemoselective control. By employing a robust palladium catalyst system featuring a bulky biaryl phosphine ligand like XPhos, under strictly inert and anhydrous conditions, researchers can effectively navigate these challenges to selectively synthesize the desired 2-arylaminobenzimidazole products, thereby enabling the rapid generation of molecular complexity for applications in drug discovery and beyond.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2024, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14644. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 19, 2024, from [Link]
-
Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 852–855. [Link]
-
Nolan, S. P., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Ueda, M., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 50(37), 8648–8651. [Link]
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews. Retrieved January 19, 2024, from [Link]
-
Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18275–18286. [Link]
-
Bera, S. S., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 122(13), 11373–11447. [Link]
-
PubMed. (2010). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Retrieved January 19, 2024, from [Link]
-
NSF Public Access Repository. (2023). Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. Retrieved January 19, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2024, from [Link]
-
ResearchGate. (2021). Transition‐Metal‐Free Base‐Controlled C−N Coupling Reactions: Selective Mono Versus Diarylation of Primary Amines with 2‐Chlorobenzimidazoles. [Link]
-
ResearchGate. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. (2019). POP‐type ligands used in the Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Aroso, R. T., et al. (2022). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved January 19, 2024, from [Link]
-
Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(11), 1795–1798. [Link]
-
Royal Society of Chemistry. (2015). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis. [Link]
-
De Vreese, R., et al. (2019). C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology, 9(1), 25–46. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
Application Note: A Comprehensive Framework for the Development of a Luminescent Kinase Assay for High-Throughput Screening of 2-Amino-5-fluoro-1-methylbenzimidazole Libraries
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust, high-throughput screening (HTS) campaign for a library of 2-Amino-5-fluoro-1-methylbenzimidazole derivatives. We present a comprehensive workflow, from initial assay selection and development to hit confirmation and triage, using a luminescent ATP-depletion kinase assay as the primary screening platform. The protocols herein are designed as a self-validating system to ensure data integrity and minimize the advancement of false-positive hits, thereby streamlining the early stages of the drug discovery pipeline.[3][4]
Introduction: The Rationale for a Kinase-Targeted Screen
The 2-aminobenzimidazole core is a versatile scaffold that acts as a purine bioisostere, enabling it to interact with a multitude of biological targets.[2] Given that the human genome contains over 500 protein kinases, and their dysregulation is implicated in numerous diseases, they represent a highly "drugable" target class.[5] Consequently, screening the this compound library against a representative kinase is a rational starting point for identifying novel modulators with therapeutic potential.
This guide focuses on the development of a biochemical kinase assay, a direct and efficient method for identifying molecules that interact with a specific kinase target.[6][7] We will utilize the Kinase-Glo® Luminescent Kinase Assay principle as our primary screening platform. This technology is selected for its:
-
Homogeneity: A simple "add-mix-read" format that requires no wash steps, making it highly amenable to automation and HTS.[8]
-
High Sensitivity: The luminescent readout provides a broad dynamic range and excellent signal-to-background ratios.
-
Universal Applicability: As nearly all kinases utilize ATP, the assay principle can be adapted to a wide variety of kinase targets.[9]
The core principle of this assay is the measurement of ATP remaining in solution following a kinase reaction. A proprietary luciferase enzyme utilizes the remaining ATP to generate a stable, "glow-type" luminescent signal. The amount of light produced is inversely proportional to the activity of the kinase; therefore, potent inhibitors of the kinase will result in a high luminescent signal, while inactive compounds will result in a low signal.[9][10]
Part I: Primary Assay Development and Validation
The successful execution of an HTS campaign is predicated on the development of a robust and reproducible assay.[11][12] This phase involves optimizing assay conditions and validating its performance to ensure it can reliably distinguish hits from inactive compounds.
2.1. Assay Principle Visualization
The diagram below illustrates the inverse relationship between kinase activity and the luminescent signal in an ATP-depletion assay.
Caption: Principle of the luminescent ATP-depletion kinase assay.
2.2. Step-by-Step Protocol: Assay Optimization
Objective: To determine optimal concentrations of kinase, substrate, and ATP, and to validate assay performance in a miniaturized 384-well format.
Materials:
-
Purified Kinase of interest (e.g., a well-characterized serine/threonine or tyrosine kinase)
-
Specific Peptide Substrate
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate luminometer
Protocol:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in Kinase Reaction Buffer.
-
Add 5 µL of each kinase dilution to wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mix (use a fixed, saturating concentration of substrate and a concentration of ATP near the enzyme's Km, if known).
-
Incubate for 60 minutes at room temperature. The goal is to find an enzyme concentration that results in ~50-80% ATP consumption, which provides a robust signal window.[13]
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
Select the enzyme concentration that yields a signal approximately 20-50% of the "no enzyme" control.
-
-
ATP Titration:
-
Using the optimized enzyme concentration, perform the kinase reaction with varying concentrations of ATP.
-
The luminescent signal should be linear within the tested ATP range.[9] Choose an ATP concentration at or near the Km of the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
-
DMSO Tolerance:
-
Perform the optimized kinase reaction in the presence of varying concentrations of DMSO (e.g., 0% to 5% v/v).
-
Plot the signal against the DMSO concentration. The assay should be robust up to at least 1% DMSO, the typical final concentration in HTS campaigns.[4]
-
-
Assay Validation (Z'-Factor Determination):
-
Prepare 16-24 replicates of the positive control (PC) and negative control (NC) in a 384-well plate.
-
Negative Control (NC): Kinase reaction with DMSO (represents 0% inhibition).
-
Positive Control (PC): Kinase reaction with a known, potent inhibitor of the kinase (represents 100% inhibition) OR a "no enzyme" control.
-
-
Run the assay as optimized.
-
Calculate the mean (μ) and standard deviation (σ) for both PC and NC signals.
-
Calculate the Z'-factor using the established formula.[14][15]
-
Formula: Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|
-
-
The Z'-factor is a dimensionless statistical parameter that assesses the quality and robustness of an HTS assay.[14]
-
2.3. Data Presentation: Assay Validation Benchmarks
An assay is considered robust and suitable for HTS if it meets the following criteria.
| Parameter | Goal | Interpretation |
| Z'-Factor | > 0.5 | An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[15][16][17] |
| Signal-to-Background (S/B) | > 5 | S/B = μ_pc / μ_nc. A high ratio indicates a large dynamic range for the assay. |
| DMSO Tolerance | < 10% signal change at 1% DMSO | Ensures that the compound solvent does not interfere with the assay readout. |
Part II: High-Throughput Screening Workflow
Once the assay is validated, the primary screen of the this compound library can commence.
3.1. HTS Workflow Visualization
The following diagram outlines the automated workflow for the primary screen.
Caption: Automated workflow for the primary HTS campaign.
3.2. Step-by-Step Protocol: Primary Screening
Objective: To screen the entire compound library at a single concentration to identify "primary hits."
Protocol:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~100 nL of each library compound (typically at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM. Also include wells for PC and NC on every plate for quality control.
-
Enzyme Addition: Add 5 µL of the optimized kinase solution to all wells.
-
Pre-incubation: Gently mix and incubate the plates for 15 minutes at room temperature. This allows compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of the optimized Substrate/ATP mixture to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Signal Incubation: Incubate for 10 minutes at room temperature.
-
Data Acquisition: Read the plates on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound using the plate controls:
-
Formula: % Inhibition = 100 * (Signal_compound - μ_nc) / (μ_pc - μ_nc)
-
-
Hit Selection: Define a primary hit threshold. A common starting point is a percent inhibition value greater than three standard deviations above the mean of the library compounds (e.g., >50% inhibition).
Part III: Hit Confirmation and Triage Cascade
A primary screen will inevitably identify compounds that are false positives due to assay interference.[18][19] A rigorous hit triage process is essential to confirm on-target activity and eliminate artifacts before committing resources to further studies.[20][21]
4.1. Hit Triage Workflow Visualization
This decision tree illustrates the sequential process of validating primary hits.
Caption: A sequential workflow for hit confirmation and triage.
4.2. Step-by-Step Protocols: Hit Validation
-
Primary Hit Confirmation:
-
Cherry-pick the primary hits and re-test them in triplicate in the primary Kinase-Glo® assay at the same single concentration. This step eliminates hits caused by random error or experimental artifacts.
-
-
Dose-Response and IC₅₀ Determination:
-
For all confirmed hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 5 nM).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This quantifies the compound's potency.
-
-
Orthogonal Assay:
-
Rationale: To ensure the observed activity is not an artifact of the detection technology (e.g., stabilizing ATP or inhibiting luciferase), hits must be validated in an assay with a different readout.[11][22] The ADP-Glo™ Kinase Assay is an excellent orthogonal choice as it measures the product of the kinase reaction (ADP) instead of the depletion of the substrate (ATP).[23] True inhibitors should be active in both assays.
-
Protocol: Perform a dose-response experiment for the active compounds using the ADP-Glo™ assay kit according to the manufacturer's protocol. The assay involves a first step to terminate the kinase reaction and deplete remaining ATP, and a second step to convert the generated ADP back into ATP, which is then detected via a luciferase reaction.[13][23]
-
-
Interference Counterscreen:
-
Rationale: Compounds can directly inhibit the luciferase reporter enzyme, leading to a false-positive signal (less light consumed appears as kinase inhibition).[18][19] This is a critical counterscreen for any luciferase-based assay.
-
Protocol: Set up a reaction containing only buffer, ATP (at a concentration that gives a mid-range signal), and the Kinase-Glo® reagent. Add the hit compounds in a dose-response format. A decrease in luminescence indicates direct inhibition of the luciferase enzyme.
-
4.3. Data Presentation: Example Dose-Response Data
| Compound ID | Concentration (µM) | % Inhibition |
| Hit-X | 100 | 98.5 |
| 33.3 | 95.2 | |
| 11.1 | 89.1 | |
| 3.7 | 75.4 | |
| 1.2 | 52.3 | |
| 0.4 | 28.9 | |
| 0.1 | 10.1 | |
| Calculated IC₅₀ | 1.1 µM |
Conclusion
This application note provides a robust and comprehensive framework for developing a high-quality kinase screening assay and executing a successful HTS campaign for a this compound library. By emphasizing rigorous assay validation through Z'-factor analysis and implementing a multi-step hit triage cascade that includes orthogonal and counterscreen assays, researchers can significantly increase the confidence in their selected hits. This self-validating workflow is designed to efficiently eliminate artifacts and promiscuous compounds, ensuring that only the most promising, on-target modulators are advanced into the resource-intensive stages of lead optimization.
References
-
Pharmaceutical Technology. (2018). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]
-
Grokipedia. (n.d.). Z-factor. Retrieved from [Link]
- Huang, W., & Meng, W. (2004). A fluorescence polarization assay for native protein substrates of kinases. Analytical Biochemistry, 324(2), 245-252.
- Ni, D., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 922-931.
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Wesche, H., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 13(7), 575-585.
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 15-17.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- Tanega, C., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 13(7), 415-427.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
- Ennis, C., & Tanner, A. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates.
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
-
ResearchGate. (2005). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Emerald Cloud Lab. (n.d.). ExperimentAlphaScreen Documentation. Retrieved from [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. Retrieved from [Link]
-
SLAS Discovery. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
AZoLifeSciences. (2022). Hit to Lead (H2L) Process in Drug Discovery. Retrieved from [Link]
- Assay Guidance Manual [Internet]. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Bethesda (MD)
-
IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]
-
InfinixBio. (n.d.). Defining the Process of Assay Development and Validation. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
- Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(10), 4561-4577.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
- Assay Guidance Manual [Internet]. (n.d.). Interference and Artifacts in High-content Screening. Bethesda (MD)
-
BioMed Research International. (2018). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
-
Molecules. (2011). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Retrieved from [Link]
-
Records of Natural Products. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved from [Link]
-
ABL Technology. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-benzoyl-1-methylbenzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of 2-amino-benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved from [Link]
-
European Journal of Pharmaceutical Sciences. (2019). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Retrieved from [Link]
-
Acta Crystallographica Section E. (2006). 5-Amino-1-methyl-1H-benzimidazole. Retrieved from [Link]
Sources
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com [promega.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infinixbio.com [infinixbio.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. assay.dev [assay.dev]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pelagobio.com [pelagobio.com]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
Application Notes and Protocols: Characterizing the Anticancer Activity of Fluorinated Benzimidazoles Using Cell-Based Assays
Introduction: The Significance of Fluorinated Benzimidazoles in Oncology Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic incorporation of fluorine atoms into the benzimidazole core can significantly enhance biological activity. This is attributed to fluorine's unique properties, such as its high electronegativity and small size, which can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Consequently, fluorinated benzimidazoles have emerged as a promising class of compounds in oncology drug discovery, with many derivatives exhibiting potent antiproliferative and cytotoxic effects against various cancer cell lines.[4][5]
These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[1][6][7] By interfering with microtubule dynamics, these agents can induce cell cycle arrest and trigger apoptosis, or programmed cell death.
This application note provides a detailed guide for researchers to characterize the anticancer properties of novel fluorinated benzimidazoles. We present a two-tiered approach:
-
Primary Assay: A robust, fluorescence-based cell viability assay using resazurin to determine the compound's potency (IC50).
-
Secondary Mechanistic Assay: A fluorescence microscopy-based apoptosis assay using Hoechst 33342 and Propidium Iodide (PI) to elucidate the mode of cell death induced by the compound.
This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure scientifically sound and reproducible results.
The Causality Behind Experimental Design
Our experimental workflow is designed to provide a comprehensive profile of a novel fluorinated benzimidazole's anticancer activity.
Experimental Workflow Diagram.
The resazurin assay is selected as the primary screen for its high sensitivity, broad dynamic range, and simple, homogeneous format.[1][8] It measures the metabolic activity of viable cells, providing a robust readout of cytotoxicity. Following the determination of the half-maximal inhibitory concentration (IC50), a more detailed mechanistic study is performed. The Hoechst 33342 and Propidium Iodide (PI) co-staining assay allows for the differentiation between healthy, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity, offering critical insights into how the compound kills cancer cells.[3][4][9]
PART 1: Primary Assay - Determining IC50 with Resazurin
This protocol is optimized for adherent cancer cell lines (e.g., A549, HeLa, MCF-7) cultured in 96-well plates.
Principle of the Resazurin Assay
Resazurin, a blue and non-fluorescent dye, is cell-permeable. In viable, metabolically active cells, intracellular dehydrogenases reduce resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[8][10]
Materials and Reagents
-
Fluorinated benzimidazole compound of interest
-
Adherent cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO), sterile
-
Opaque-walled 96-well microplates
-
Fluorescence microplate reader (Excitation: 540-560 nm, Emission: 590 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the fluorinated benzimidazole in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare working concentrations (e.g., 2x the final desired concentrations). A typical 8-point dilution series might range from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compounds (or controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2. The incubation time should be consistent and based on the expected mechanism of action of the compound.
-
-
Resazurin Addition and Incubation:
-
Fluorescence Measurement:
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control (100% viability).
-
% Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) with software such as GraphPad Prism or a suitable Excel template to calculate the IC50 value.[5][11] The IC50 is the concentration of the compound that inhibits cell viability by 50%.[5][12]
| Parameter | Example Value | Description |
| Cell Line | A549 (Lung Carcinoma) | Adherent human cancer cell line. |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth over the assay period. |
| Compound Conc. | 0.1 - 100 µM | Logarithmic dilution series. |
| Treatment Time | 48 hours | Sufficient time for antiproliferative effects to manifest. |
| Resazurin Inc. | 2 hours | Optimal signal-to-noise ratio. |
| Excitation/Emission | 560 nm / 590 nm | Standard filter set for resorufin detection.[1][8] |
| Expected IC50 | 5.2 µM | Hypothetical result for a moderately potent compound. |
PART 2: Secondary Assay - Apoptosis Detection with Hoechst 33342 and Propidium Iodide
This protocol allows for the qualitative and quantitative assessment of apoptosis and necrosis in response to treatment with the fluorinated benzimidazole.
Principle of Hoechst 33342 and PI Staining
-
Hoechst 33342: A cell-permeable DNA stain that fluoresces blue. In healthy cells, it stains the nucleus with a uniform, faint blue. In apoptotic cells, the chromatin condenses, resulting in smaller, brighter, and often fragmented nuclei.[4][9]
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late-stage apoptotic cells, where it stains the nucleus red.[3][4]
This dual-staining approach allows for the differentiation of cell populations:
-
Live Cells: Faint, uniform blue nucleus.
-
Early Apoptotic Cells: Bright, condensed, or fragmented blue nucleus.
-
Late Apoptotic/Necrotic Cells: Bright, condensed blue nucleus and a red nucleus.
Cell Staining Interpretation.
Materials and Reagents
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Fluorinated benzimidazole at the predetermined IC50 concentration
-
Hoechst 33342 solution (e.g., 10 mg/mL in water)
-
Propidium Iodide solution (e.g., 1 mg/mL in water)
-
Fluorescence microscope with DAPI and Rhodamine (or similar) filter sets
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate or directly into an imaging-compatible plate.
-
Allow cells to attach for 24 hours.
-
Treat the cells with the fluorinated benzimidazole at its IC50 and 2x IC50 concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (final concentration ~1 µg/mL) and Propidium Iodide (final concentration ~1 µg/mL) in complete medium or PBS.[13]
-
Remove the treatment medium from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
-
Washing and Mounting (for coverslips):
-
Gently wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using the DAPI filter for Hoechst 33342 (blue) and a TRITC/Rhodamine filter for PI (red).
-
Acquire multiple images from random fields for each condition to ensure representative data.
-
Data Interpretation
Qualitatively assess the nuclear morphology and PI staining in the captured images. Quantify the percentage of apoptotic and necrotic cells by counting at least 200 cells per condition.
| Cell Phenotype | Hoechst 33342 Staining | Propidium Iodide Staining | Interpretation |
| Healthy | Uniform, faint blue nucleus | Negative | Viable, non-apoptotic |
| Early Apoptosis | Bright blue, condensed/fragmented nucleus | Negative | Early stage of apoptosis |
| Late Apoptosis/Necrosis | Bright blue, condensed/fragmented nucleus | Bright red nucleus | Late stage apoptosis or necrosis |
An increase in the population of cells with bright blue, condensed nuclei following treatment with the fluorinated benzimidazole is indicative of apoptosis induction.
Mechanism of Action: Inhibition of Tubulin Polymerization
Many benzimidazole derivatives, including fluorinated analogs, are known to inhibit microtubule formation by binding to β-tubulin.[6][7][14] This interaction prevents the polymerization of αβ-tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Inhibition of Tubulin Polymerization Pathway.
The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The observation of apoptotic phenotypes in the secondary assay strongly supports this mechanism of action.
Troubleshooting and Best Practices
-
High Background in Resazurin Assay: Ensure complete removal of phenol red-containing medium before adding the resazurin solution, as it can interfere with fluorescence readings.
-
Low Signal in Resazurin Assay: Optimize cell seeding density and resazurin incubation time. Cell lines with lower metabolic activity may require longer incubation.
-
Hoechst/PI Staining Variability: Handle cells gently during staining and washing to avoid mechanical damage that could lead to false PI-positive cells. Ensure staining solutions are fresh and protected from light.
-
DMSO Toxicity: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control.
-
Compound Solubility: If the fluorinated benzimidazole precipitates in the culture medium, consider using a lower concentration range or a different solubilizing agent, validating its lack of toxicity first.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of novel fluorinated benzimidazoles as potential anticancer agents. By combining a quantitative assessment of cytotoxicity with a qualitative and quantitative analysis of the induced cell death mechanism, researchers can efficiently identify and prioritize promising lead compounds for further development. The inherent flexibility of these cell-based assays allows for adaptation to various cell lines and experimental conditions, making them an invaluable tool in the field of oncology drug discovery.
References
-
Creative Bioarray. (n.d.). Double Staining Apoptosis Assay (Hoechst33342/PI). Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Fernández-de-Melo, F., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Goodman, C. (n.d.). Hoechst 33342 HSC Staining and Stem Cell Purification Protocol. Retrieved from [Link]
-
Pistritto, G., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kreft, T. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. Scite. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
GenScript. (n.d.). Hoechst 33342/PI Double Stain Apoptosis Detection Kit. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Resazurin assay for cell viability & cytotoxicity. Retrieved from [Link]
-
Sohn, C. (2022, January 26). Does anyone have a live cell protocol for PI and Hoescht staining?. ResearchGate. Retrieved from [Link]
-
Fernández-de-Melo, F., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. ResearchGate. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (1996, September 28). Detection of Apoptosis in unfixed samples using Hoechst 33342. Retrieved from [Link]
-
Ormerod, M. G., et al. (1993). A flow cytometric method using Hoechst 33342 and propidium iodide for simultaneous cell cycle analysis and apoptosis determination in unfixed cells. Cytometry. Retrieved from [Link]
-
Tzanova, T., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules. Retrieved from [Link]
-
Yuan, S., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology. Retrieved from [Link]
-
Yuan, S., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. ResearchGate. Retrieved from [Link]
-
Toda, T., et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. Cells. Retrieved from [Link]
-
Toda, T., et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. MDPI. Retrieved from [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. genscript.com [genscript.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. apexbt.com [apexbt.com]
- 10. labbox.es [labbox.es]
- 11. m.youtube.com [m.youtube.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro ADME Profiling of N-Methylated Benzimidazole Compounds
Abstract
This guide provides a comprehensive framework for the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of N-methylated benzimidazole compounds. Benzimidazoles are a privileged scaffold in medicinal chemistry, and understanding their pharmacokinetic properties early in the discovery pipeline is critical for success.[1][2] This document details the scientific rationale and step-by-step protocols for a suite of essential assays, including physicochemical characterization, permeability, plasma protein binding, metabolic stability, and cytochrome P450 inhibition. The insights and methodologies presented herein are designed to empower researchers to make data-driven decisions, optimize lead candidates, and mitigate the risk of late-stage attrition due to poor ADME profiles.[3][4][5]
Introduction: The Benzimidazole Scaffold and the ADME Imperative
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry, featured in drugs ranging from proton pump inhibitors (e.g., omeprazole) to anthelmintics (e.g., albendazole).[2][6] The N-methylated derivatives of this scaffold often exhibit modulated biological activity and physicochemical properties.[1] However, these structural modifications can also significantly alter a compound's ADME profile. For instance, the N-methyl group can be a site for oxidative metabolism, potentially leading to rapid clearance or the formation of active metabolites.[7]
Therefore, a systematic in vitro ADME evaluation is not merely a screening step but a foundational component of the drug discovery process.[4][8] It allows for the early identification of liabilities such as poor absorption, high plasma protein binding, or rapid metabolic turnover, enabling a "fail early, fail cheap" strategy.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate robust ADME data for Investigational New Drug (IND) submissions, making these assays indispensable for translational success.[8][9]
Integrated In Vitro ADME Workflow
A successful ADME profiling campaign follows a logical progression, where data from one assay informs the design and interpretation of the next. The workflow outlined below provides a structured approach to characterizing N-methylated benzimidazole compounds.
Caption: Integrated workflow for in vitro ADME profiling.
Physicochemical & Permeability Profiling
Kinetic Aqueous Solubility
Rationale: Poor solubility can be a major obstacle, affecting oral absorption and confounding the results of other in vitro assays. A kinetic solubility assay provides an early assessment to guide compound selection and design of subsequent experiments.
Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well. Add 2 µL of the 10 mM stock to create a final concentration of 100 µM (with 1% DMSO).
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Analyze the plate using a nephelometer or a plate reader capable of detecting light scatter. The concentration at which precipitation is first observed is the kinetic solubility.
-
Controls: Use known soluble (e.g., Propranolol) and insoluble (e.g., Amiodarone) compounds as controls.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is a well-established model of the human intestinal epithelium.[10] This assay measures a compound's rate of transport across the monolayer, providing an estimate of intestinal absorption and identifying if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11][12][13]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥200 Ω·cm² to ensure tight junction integrity.[14] Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity.[12]
-
Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Transport Study (Bidirectional):
-
Apical to Basolateral (A→B): Add the test compound (typically 1-10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains a compound-free buffer.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) chamber. The apical (receiver) chamber contains a compound-free buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[10]
-
Sampling: At the end of the incubation, take samples from both donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
Interpretation: An ER > 2 suggests the compound is a substrate for active efflux.[12]
-
-
Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls. To identify P-gp substrates, run the assay in the presence and absence of a known P-gp inhibitor like verapamil.[12]
Distribution: Plasma Protein Binding (PPB)
Rationale: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and be cleared.[15] High plasma protein binding (>99%) can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a reliable "gold standard" for determining the fraction unbound (fu).[15][16][17]
Protocol:
-
Apparatus: Use a 96-well Rapid Equilibrium Dialysis (RED) device with inserts containing a semipermeable dialysis membrane (8K MWCO).[18]
-
Sample Preparation: Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-10 µM.[15]
-
Loading the Device:
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[15] The optimal time to reach equilibrium should be predetermined for the specific lab setup.[19]
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Analysis: Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatants by LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
-
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
-
Controls: Include compounds with known low (e.g., Atenolol) and high (e.g., Warfarin, Propranolol) plasma protein binding.[15][16]
Metabolism & CYP450 Interactions
The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a crucial role.[20] Understanding a compound's metabolic fate is essential for predicting its clearance and potential for drug-drug interactions (DDIs).[8][21]
Caption: Core experimental setup for in vitro metabolism assays.
Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[21][22] The results, expressed as half-life (t½) and intrinsic clearance (CLint), are used to rank compounds and predict hepatic clearance in vivo.[23] For N-methylated benzimidazoles, this assay is critical to assess susceptibility to N-dealkylation and other oxidative pathways.[6][7][24]
Protocol:
-
Reagents: Pooled human liver microsomes (HLM), 0.5 M phosphate buffer (pH 7.4), and an NADPH-regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase).[23]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[21][25]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[21]
-
Control: Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½): 0.693 / k
-
Intrinsic Clearance (CLint): (0.693 / t½) / (mg/mL microsomal protein)
-
-
Controls: Include compounds with known high (e.g., Midazolam) and low (e.g., Warfarin) clearance.[25]
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of CYP enzymes is a primary cause of clinical drug-drug interactions.[26][27] This assay determines the concentration of the test compound required to inhibit 50% of the activity (IC50) of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), as recommended by the FDA.[28]
Protocol:
-
System: Use HLM or recombinant human CYP enzymes.
-
Reaction Setup: Prepare incubations containing HLM (or recombinant CYP), a specific probe substrate for the isoform being tested (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4), and the N-methylated benzimidazole test compound at various concentrations (e.g., 0.01 to 100 µM).[27][28]
-
Initiation: After a brief pre-incubation at 37°C, initiate the reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate for a short, predetermined time that falls within the linear range of metabolite formation.
-
Termination & Analysis: Stop the reaction with cold acetonitrile and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Data Analysis:
-
Plot the percent inhibition of metabolite formation against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Controls: Include a vehicle control (no inhibitor) and a known potent inhibitor for each CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4) to validate the assay.[27]
Data Summary and Interpretation
Effective data visualization is key to comparing multiple compounds. The following table provides a template for summarizing the ADME data for a series of N-methylated benzimidazole compounds.
| Compound ID | Solubility (µM) at pH 7.4 | Papp A→B (10⁻⁶ cm/s) | Efflux Ratio (ER) | fu, plasma (%) | HLM t½ (min) | HLM CLint (µL/min/mg) | CYP3A4 IC50 (µM) |
| BZ-001 | 55 | 15.2 | 1.1 | 12.5 | 25 | 55.4 | > 50 |
| BZ-002 | > 100 | 2.1 | 8.5 | 45.8 | > 60 | < 11.5 | 8.7 |
| BZ-003 | 12 | 22.5 | 0.9 | 0.8 | 8 | 173.3 | 22.1 |
Interpretation:
-
BZ-001: Shows good permeability and metabolic stability with low DDI risk. A promising candidate.
-
BZ-002: Exhibits poor permeability and is a substrate for active efflux (ER > 2). Despite good stability, its absorption may be problematic. It also shows moderate inhibition of CYP3A4.
-
BZ-003: Has high permeability but is rapidly metabolized (low t½, high CLint) and is highly protein-bound (low fu). This compound is likely to have high in vivo clearance and low bioavailability.
Conclusion
The systematic in vitro ADME profiling of N-methylated benzimidazole compounds is a critical, data-driven process that underpins modern drug discovery. By employing the robust protocols detailed in this guide for solubility, permeability, plasma protein binding, metabolic stability, and CYP inhibition, researchers can build a comprehensive understanding of a compound's pharmacokinetic liabilities. This early-stage characterization enables the selection of candidates with the highest probability of success, ultimately accelerating the delivery of new, effective medicines to patients.
References
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
- Merck Millipore. (n.d.). Metabolic Stability Assays.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- (n.d.). Caco2 assay protocol.
-
ACCP. (2020, January 23). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies. Retrieved from [Link]
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. Retrieved from [Link]
-
FDA. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
PubMed. (2011). Development and Validation of a Higher-Throughput Equilibrium Dialysis Assay for Plasma Protein Binding. Retrieved from [Link]
-
Federal Register. (2020, January 22). In Vitro Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
- FDA. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
- Mercell. (n.d.). metabolic stability in liver microsomes.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of benzimidazole fungicides and their main metabolite. Retrieved from [Link]
-
FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
PMC - NIH. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
-
PMC - NIH. (n.d.). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Retrieved from [Link]
-
ACS Omega. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
-
Creative Biostucture Drug Discovery. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Retrieved from [Link]
- FreiDok plus. (2024, April 6). Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene.
-
PubMed. (1990, April). The metabolism of benzimidazole anthelmintics. Retrieved from [Link]
-
PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 6. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Development and validation of a higher-throughput equilibrium dialysis assay for plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. thermofisher.com [thermofisher.com]
- 19. bioivt.com [bioivt.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 25. mercell.com [mercell.com]
- 26. criver.com [criver.com]
- 27. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-Amino-5-fluoro-1-methylbenzimidazole
Welcome to the technical support center for the synthesis of 2-Amino-5-fluoro-1-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to impurity formation during their synthetic work. As a key structural motif in medicinal chemistry, achieving high purity of this compound is critical. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the most common issues encountered in the laboratory.
FAQ 1: Regioisomeric Impurities
Question 1.1: After N-methylating 2-Amino-5-fluorobenzimidazole, my analysis (NMR/LC-MS) shows two distinct products with the same mass. What is the likely side product and why does it form?
Answer: This is the most prevalent issue in the synthesis of unsymmetrically substituted benzimidazoles. The side product is almost certainly the regioisomer, 2-Amino-6-fluoro-1-methylbenzimidazole .
The formation of this mixture is a direct consequence of the inherent tautomerism of the benzimidazole ring.[1][2] The N-H proton is not fixed to one nitrogen atom but can rapidly exchange between the N1 and N3 positions. This equilibrium results in two different tautomers, both of which can be deprotonated and subsequently methylated. The fluorine atom at the 5-position exerts an electron-withdrawing effect, influencing the acidity and nucleophilicity of the two nitrogen atoms, but often not enough to provide complete selectivity, leading to a mixture of the 5-fluoro (desired) and 6-fluoro (isomeric impurity) products upon methylation.
Question 1.2: How can I improve the regioselectivity of the N-methylation step to favor the desired 5-fluoro isomer?
Answer: Achieving high regioselectivity is a common challenge that can be addressed by carefully selecting reaction conditions.[1][2] Several strategies can be employed:
-
Steric Hindrance: While not applicable to this specific parent compound, be aware that bulky substituents can sterically hinder one nitrogen, favoring methylation at the less hindered position.
-
Choice of Base and Solvent: This is the most critical factor. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., THF, DMF) is often the first step.[3] The base completely deprotonates the benzimidazole, forming an anion. The solvent polarity and its ability to coordinate with the resulting anion can influence which tautomer is more reactive.
-
Directed Methylation: Specialized methods have been developed to furnish the sterically more hindered isomer, which can sometimes be the desired product.[4] While not directly applicable here, it highlights that advanced strategies exist for controlling regioselectivity.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Troubleshooting Protocol 1: Optimizing Regioselectivity
-
Drying: Ensure your starting 2-Amino-5-fluorobenzimidazole is completely dry. Moisture can interfere with the base.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination and side reactions.
-
Solvent/Base Slurry: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF or THF.
-
Slow Addition: Cool the slurry to 0 °C and add a solution of 2-Amino-5-fluorobenzimidazole (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete.
-
Methylating Agent: Add the methylating agent (e.g., methyl iodide, 1.05 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS to determine the optimal reaction time and temperature for the best isomeric ratio.
FAQ 2: Over-Methylation Side Products
Question 2.1: My mass spectrum shows a peak corresponding to the mass of my product + 14 Da. What is this impurity?
Answer: This impurity is the 1,3-dimethyl-2-amino-5-fluorobenzimidazolium salt . It is a quaternary ammonium salt formed by the methylation of both nitrogen atoms of the benzimidazole ring.[1] This side reaction is particularly common when an excess of the methylating agent is used or when the reaction is run at elevated temperatures for an extended period.
Question 2.2: How can I prevent the formation of this quaternary salt?
Answer: Preventing over-methylation requires precise control over the reaction stoichiometry and conditions.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use the methylating agent in a controlled amount, typically 1.0 to 1.1 equivalents relative to the benzimidazole.[1] | Minimizes the availability of excess reagent that can react with the already methylated product. |
| Addition Rate | Add the methylating agent slowly and dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C). | Prevents localized high concentrations of the methylating agent, which can favor the faster second methylation reaction. |
| Temperature | Maintain a low to moderate reaction temperature . Avoid excessive heating unless necessary for the primary reaction to proceed. | The second methylation (quaternization) often has a higher activation energy, so lower temperatures will disproportionately slow this side reaction. |
| Reaction Time | Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. | Prevents the product from being exposed to the methylating agent for longer than necessary, reducing the chance of over-methylation. |
FAQ 3: Incomplete Reactions and Starting Material Impurities
Question 3.1: My reaction has a very low conversion rate, and I'm mostly recovering my starting materials. What are the common causes?
Answer: Low conversion can stem from several factors related to reagents, conditions, and catalysts.[5]
-
Reagent Purity: Ensure your starting benzimidazole and methylating agent are pure. Impurities can inhibit the reaction.
-
Base Inactivity: The choice of base is critical. A weak base may not sufficiently deprotonate the benzimidazole, while an old or improperly stored strong base (like NaH) may have lost its activity.[1]
-
Solvent Quality: Protic solvents (like water or alcohols) will quench the benzimidazole anion. Ensure you are using a dry, aprotic solvent.[1]
-
Insufficient Temperature/Time: Some reactions require heating to proceed at a reasonable rate. Monitor the reaction over time to ensure it has reached completion.[5]
Question 3.2: I am attempting a one-pot synthesis starting from 4-fluoro-1,2-phenylenediamine, which I first methylate and then cyclize with cyanogen bromide. I see significant amounts of uncyclized material. Why?
Answer: This points to issues in the cyclization step. The reaction between an o-phenylenediamine and cyanogen bromide proceeds through a guanidine intermediate.[6] If this intermediate is stable or the cyclization conditions are not optimal, it may be isolated as a major side product.
-
pH Control: The cyclization step is often sensitive to pH. The reaction may require acidic or basic conditions to facilitate the final intramolecular nucleophilic attack and dehydration to form the benzimidazole ring.
-
Reaction Temperature: This cyclization may require heat to overcome the activation energy barrier.
-
Purity of Diamine: The starting 4-fluoro-N-methyl-1,2-phenylenediamine must be pure. Competing side reactions with cyanogen bromide, a highly reactive and toxic reagent, can occur if other nucleophilic impurities are present.[7]
References
-
Hernández-Vázquez, E., et al. (2020). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Molecules, 25(23), 5731. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Larraufie, M., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3. Available at: [Link]
-
Shintre, M. S., et al. (2013). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Available at: [Link]
-
Alam, M. M., et al. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 10(42), 25156-25180. Available at: [Link]
-
Concellón, J. M., et al. (2004). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. The Journal of Organic Chemistry, 69(20), 6923-6926. Available at: [Link]
-
Kumar, V., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Applied Sciences, 13(15), 8968. Available at: [Link]
-
Gazzeh, H., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]
-
White, A. W., et al. (1999). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. Environmental Science & Technology, 33(21), 3761-3765. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Fluorinated Benzimidazole Isomers
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the nuanced challenges of purifying fluorinated benzimidazole isomers. The introduction of fluorine into the benzimidazole scaffold, a privileged structure in medicinal chemistry, imparts profound changes in physicochemical properties, often leading to significant hurdles in separating closely related isomers.[1][2][3] This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of fluorinated benzimidazole isomers, providing concise and technically grounded answers.
Q1: Why are fluorinated benzimidazole isomers so difficult to separate?
A1: The challenge lies in the subtle yet significant impact of fluorine on the molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby nitrogen atoms, affecting the compound's ionization state.[4] The position of the fluorine atom on the benzimidazole ring can lead to minimal differences in polarity and steric hindrance between isomers, resulting in very similar retention times in chromatography and solubilities for crystallization.[5] For instance, regioisomers often present nearly identical physical and chemical properties, making their separation a formidable task.[6][7]
Q2: What is the primary impact of fluorine substitution on the chromatographic behavior of benzimidazole isomers?
A2: Fluorine substitution typically increases the lipophilicity of the benzimidazole molecule.[8] This increased lipophilicity generally leads to longer retention times in reverse-phase HPLC. However, the exact position of the fluorine atom can cause subtle differences in dipole moment and molecular shape among isomers, which must be exploited for successful chromatographic separation. The interplay between the fluorinated analyte, the stationary phase, and the mobile phase becomes critical for achieving resolution.
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between my purified fluorinated benzimidazole isomers?
A3: While NMR is a powerful tool for structural elucidation, it may not be sufficient on its own to definitively differentiate between certain fluorinated benzimidazole regioisomers.[6][7] The subtle differences in the chemical environment of the protons and carbons in regioisomers can lead to very similar NMR spectra. In such cases, unequivocal identification often requires complementary techniques like single-crystal X-ray diffraction or advanced 2D NMR experiments.[6]
Q4: Are there any non-chromatographic methods for purifying these isomers?
A4: Yes, fractional crystallization can be a powerful technique for isomer purification, especially at later stages and larger scales.[9][10][11] This method relies on small differences in the solubility of the isomers in a particular solvent system. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized out of the solution.[9][10][12] However, finding the optimal crystallization conditions can be challenging and often requires extensive screening.[4]
Section 2: Troubleshooting Guide for Chromatographic Purification
This guide provides a systematic approach to resolving common issues encountered during the HPLC-based purification of fluorinated benzimidazole isomers.
Issue 1: Complete Co-elution of Isomers
Your chromatogram shows a single, symmetrical peak, but you suspect the presence of multiple isomers based on other analytical data (e.g., NMR, mass spectrometry).
Root Cause Analysis: The primary reason for co-elution is insufficient selectivity (α) of the chromatographic system for the isomeric pair.[13] This means that the subtle physicochemical differences between the isomers are not being effectively recognized by the stationary and mobile phases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting isomers.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a switch to isocratic elution can increase interaction time with the stationary phase and improve separation.[14]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't provide separation, the other might.[13]
-
Adjust pH: For ionizable benzimidazoles, slight adjustments to the mobile phase pH can significantly alter the retention and selectivity of the isomers.[13]
-
-
Change the Stationary Phase: If mobile phase optimization fails, the column chemistry is likely not suitable.
-
For Positional Isomers: Consider columns with different selectivities, such as phenyl-hexyl or polar-embedded phases, which can offer alternative interactions.[14][15]
-
For Enantiomers: Separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for benzimidazole derivatives.[16][17]
-
Issue 2: Poor Resolution (Peak Tailing or Overlapping Peaks)
Your chromatogram shows distinct but poorly resolved peaks, characterized by significant overlap or tailing.
Root Cause Analysis: Poor resolution is often a combination of insufficient selectivity and low column efficiency (N). Peak tailing can also indicate secondary interactions with the stationary phase or column overload.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase run time.
-
Decrease Injection Volume/Concentration: Overloading the column is a common cause of peak broadening and tailing. Reduce the amount of sample injected.
-
Optimize Temperature: Adjusting the column temperature can alter selectivity and viscosity, potentially improving separation.[14]
-
Column Health: Ensure your column is not contaminated or voided. If necessary, flush the column according to the manufacturer's instructions or replace it.[18][19]
Section 3: Experimental Protocols
Protocol 1: Method Development for HPLC Separation of Fluorinated Benzimidazole Regioisomers
This protocol outlines a systematic approach to developing a robust HPLC method for separating positional isomers.
Materials:
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Isomer mixture dissolved in a suitable solvent
Procedure:
-
Initial Scouting Gradient (C18 column):
-
Flow rate: 1.0 mL/min
-
Injection volume: 5 µL
-
Gradient: 5% B to 95% B over 20 minutes.
-
Observe the elution profile. If isomers co-elute, proceed to the next step.
-
-
Shallow Gradient:
-
Based on the scouting run, create a shallower gradient around the elution point of the isomers. For example, if the peak eluted at 40% B, run a gradient from 30% B to 50% B over 20 minutes.
-
-
Switch Organic Modifier:
-
Repeat steps 1 and 2 using methanol as mobile phase B. The change in selectivity may be sufficient to resolve the isomers.
-
-
Change Stationary Phase:
-
If resolution is still not achieved, switch to the phenyl-hexyl column and repeat the scouting and shallow gradient runs with both acetonitrile and methanol. The π-π interactions offered by the phenyl-hexyl phase can provide the necessary selectivity for aromatic isomers.[15]
-
-
pH Modification (if applicable):
-
If the benzimidazole has a basic nitrogen that can be protonated, consider using a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.5) to control ionization and potentially improve selectivity.
-
Protocol 2: Purification via Fractional Crystallization
This protocol provides a general workflow for developing a fractional crystallization procedure.
Materials:
-
Isomer mixture
-
A range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane)
-
Heating/cooling system
-
Filtration apparatus
Procedure:
-
Solvent Screening:
-
In small vials, test the solubility of the isomer mixture in various solvents at room temperature and upon heating.
-
Identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. This will be your primary crystallization solvent.
-
-
Anti-Solvent Screening (if necessary):
-
If a single solvent is not effective, identify an "anti-solvent" in which the compound is insoluble. The crystallization can then be performed from a solvent/anti-solvent mixture.
-
-
Trial Crystallization:
-
Dissolve the isomer mixture in a minimal amount of the hot primary solvent.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
Observe crystal formation. If no crystals form, try adding a seed crystal or gently scratching the inside of the flask.
-
-
Analysis of Crystals and Mother Liquor:
-
Separate the crystals from the mother liquor by filtration.
-
Analyze both the crystals and the mother liquor by HPLC to determine the isomeric ratio. This will indicate which isomer is less soluble and whether the crystallization was effective in enriching one isomer.
-
-
Optimization:
-
Based on the analysis, optimize the cooling rate, solvent ratios, and holding times to maximize the yield and purity of the desired isomer.
-
Section 4: Data Summary
Table 1: Influence of Mobile Phase Modifier on Isomer Selectivity
| Isomer Pair | Stationary Phase | Organic Modifier | Selectivity (α) | Resolution (Rs) |
| 5-F vs. 6-F Benzimidazole | C18 | Acetonitrile | 1.05 | 0.8 |
| 5-F vs. 6-F Benzimidazole | C18 | Methanol | 1.12 | 1.6 |
| 5-F vs. 6-F Benzimidazole | Phenyl-Hexyl | Acetonitrile | 1.25 | 2.1 |
Data is illustrative and will vary based on the specific benzimidazole structure and exact chromatographic conditions.
References
-
Natalini, B., et al. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Journal of Pharmaceutical and Biomedical Analysis, 88, 343-349. [Link]
- Ovid Technologies. (2013). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn.
- BenchChem. (2025).
- TÜBİTAK Academic Journals. (2003).
- BenchChem. (2025).
- Pharma Tutor. (2025). How To Control Impurities In Pharmaceuticals.
- Semantic Scholar. (2016).
- ResearchGate. (n.d.). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model.
- BenchChem. (2025).
- Canadian Center of Science and Education. (n.d.).
- National Institutes of Health. (n.d.).
- IJCRT.org. (2022).
- The University of Queensland. (n.d.). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers.
- Chromatography Today. (2026). Easy purification of isomers with prepacked glass columns.
- MDPI. (2023).
- Sciforum. (2023). The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical.
- ResearchGate. (2023). (PDF)
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Thermo Fisher Scientific. (n.d.).
- Google Books. (1996). Synthesis of Fluorinated Benzimidazole Nucleosides and Imidazo[1,2-α]pyridine C-nucleosides.
- National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds.
- MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics.
- PubMed. (n.d.).
- ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds.
- PubMed. (2011).
- PubMed. (2020). Importance of Fluorine in Benzazole Compounds.
- Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers.
- Restek. (n.d.). HPLC Troubleshooting.
- Sulzer. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole.
- BenchChem. (2025). Technical Support Center: A Guide to Refining Purification Techniques for Hexahydrobenzofuranone Isomers.
- ResearchGate. (2025). (PDF)
- Earth.Org. (2026). Understanding PFAS: How Do We Tackle Forever Chemicals?
- The University of Texas at Dallas. (n.d.).
- Open METU. (n.d.).
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- National Institutes of Health. (2019). The Dark Side of Fluorine.
- PubMed. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- ResearchGate. (2025).
- ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- National Institutes of Health. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline | MDPI [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. rcprocess.se [rcprocess.se]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. scribd.com [scribd.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Poor Solubility of 2-Amino-5-fluoro-1-methylbenzimidazole
Welcome to the technical support center for 2-Amino-5-fluoro-1-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. We will delve into the chemical principles governing the solubility of this compound and offer practical, step-by-step guidance to overcome these hurdles.
Understanding the Solubility Profile of this compound
This compound possesses a complex physicochemical profile that influences its solubility. The benzimidazole core, a heterocyclic aromatic structure, is inherently hydrophobic. However, the presence of an amino group at the 2-position introduces a basic center, making its aqueous solubility highly dependent on pH. The fluorine atom at the 5-position can further modulate solubility, often increasing lipophilicity, while the methyl group on the imidazole nitrogen also contributes to the overall nonpolar character of the molecule.
The key to successfully dissolving this compound lies in understanding and manipulating these structural features. Due to the basic amino group, the solubility of this compound is expected to be significantly higher in acidic conditions where the amino group becomes protonated, forming a more soluble salt.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues related to the solubility of this compound.
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS pH 7.4). What should I do?
A1: This is a common observation due to the compound's low intrinsic solubility in neutral pH. The primary strategy is to lower the pH of your aqueous solution.
-
Causality: The amino group on the benzimidazole ring is basic and will become protonated at acidic pH. This positive charge increases the polarity of the molecule, enhancing its interaction with water and thereby increasing solubility.[1]
-
Recommended Action: Start by attempting to dissolve the compound in an acidic buffer (e.g., pH 2-4). You can prepare a stock solution in a dilute acidic solution (e.g., 0.1 N HCl) and then dilute it into your final aqueous medium, ensuring the final pH of your experiment is compatible with your assay.
Q2: I need to work at a neutral or physiological pH. How can I increase the solubility without significantly lowering the pH?
A2: If your experimental conditions strictly require a neutral pH, you can explore the use of co-solvents or solubilizing excipients.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF) are commonly used.
-
Workflow: Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system. Be aware that adding a DMSO stock to an aqueous buffer can sometimes cause the compound to precipitate if its kinetic solubility is exceeded.[3][4]
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?
A3: This phenomenon is known as "crashing out" and occurs when the concentration of the compound in the final aqueous/co-solvent mixture exceeds its kinetic solubility.
-
Causality: While the compound is soluble in the high-concentration DMSO stock, the aqueous environment of the final buffer is a poor solvent. Upon dilution, the DMSO concentration decreases, and the compound's solubility limit in the mixed solvent system is quickly reached, leading to precipitation.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing or stirring.
-
Increase the Final Co-solvent Concentration: If your experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility.
-
Q4: Can I use heat to dissolve my compound?
A4: Gentle heating can be used to aid dissolution, but it should be done with caution.
-
Causality: Solubility generally increases with temperature.
-
Protocol: Warm the solvent to 37-50°C while stirring and gradually add your compound.
-
Caution: Be mindful of the compound's stability at elevated temperatures. After dissolution, allow the solution to cool to room temperature and observe for any precipitation. Supersaturated solutions can form upon cooling, which may not be stable over time.
Experimental Protocols for Solubility Determination
It is highly recommended to experimentally determine the solubility of this compound in your specific solvent systems. Here are protocols for kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Assay
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, visually inspect for precipitate.
-
To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax using a UV-Vis spectrophotometer. Alternatively, analyze the supernatant by HPLC-UV.
-
Create a standard curve using known concentrations of the compound in a 1% DMSO/PBS solution to determine the concentration of the soluble compound.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.[6]
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., pH 2.0, 4.5, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg).
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method with a standard curve.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection based on their properties.
| Solvent | Polarity Index | Dielectric Constant | Primary Use |
| Water | 10.2 | 80.1 | Aqueous buffers (solubility is pH-dependent) |
| DMSO | 7.2 | 46.7 | Stock solutions for poorly soluble compounds |
| Methanol | 5.1 | 32.7 | Organic solvent for non-polar compounds |
| Ethanol | 4.3 | 24.5 | Less toxic organic solvent option |
| Acetonitrile | 5.8 | 37.5 | HPLC mobile phase, organic solvent |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BenchChem. (2025). Physicochemical properties of 2-(2-aminophenyl)benzimidazole.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Domańska, U., & Pobudkowska, A. (2009). Solubility of Benzimidazoles in Alcohols.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Gautam Singhvi, Sachin Sonavane, Atul Gupta, Gautham Gampa, & Manish Goyal. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Singh, R., & Sharma, P. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Structure, 1248, 131435.
- Sun, J., Wang, Y., Zhang, Y., & Li, G. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation.
- Tonelli, M., Cichero, E., & Fossa, P. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.
- ChemicalBook. (n.d.). 2-Aminobenzimidazole CAS#: 934-32-7.
- PubChem. (n.d.). 2-Aminobenzimidazole.
- PubChem. (n.d.). Benzimidazole.
- ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols.
- University of Hertfordshire. (2024). 2-aminobenzimidazole.
Sources
Technical Support Center: Stability and Degradation of 2-Amino-5-fluoro-1-methylbenzimidazole
Document ID: TSS-BFMB-DG-2026-01
Version: 1.0
Introduction
Welcome to the technical support guide for 2-Amino-5-fluoro-1-methylbenzimidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Understanding the degradation pathways is critical for developing stable formulations, ensuring product efficacy and safety, and meeting regulatory requirements.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the benzimidazole chemical class, the compound is susceptible to three primary degradation pathways:
-
Hydrolytic Degradation: Cleavage of chemical bonds due to reaction with water, which can be significantly accelerated under acidic or basic conditions. For benzimidazoles, this can involve the opening of the imidazole ring.[3]
-
Oxidative Degradation: Degradation caused by reaction with oxygen or other oxidizing agents, such as peroxides. The amino group and the electron-rich benzimidazole ring system are potential sites for oxidation, possibly leading to N-oxides or hydroxylated derivatives.[4][5]
-
Photodegradation: Degradation initiated by exposure to light, particularly UV radiation. Photolytic stress can lead to a complex mixture of degradation products and is often the most impactful degradation pathway for benzimidazole derivatives.[6]
Q2: Why are forced degradation (stress testing) studies necessary for this compound?
A2: Forced degradation studies are a regulatory requirement (ICH Q1A) and a fundamental part of drug development.[1][7] Their objectives are multi-faceted:
-
Pathway Elucidation: To identify the likely degradation products and understand the chemical behavior of the molecule under harsh conditions.[1]
-
Method Development: To generate degradation products needed to develop and validate a "stability-indicating" analytical method—a method that can accurately measure the active compound in the presence of its impurities and degradants.[8][9]
-
Formulation and Packaging: The knowledge gained helps in developing a stable formulation and selecting appropriate packaging to protect the drug from adverse environmental factors.[1]
Q3: What is the primary analytical technique recommended for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for pharmaceutical purity and stability testing.[10] For comprehensive analysis, an HPLC system coupled with a Photodiode Array (PDA or DAD) detector and a Mass Spectrometer (MS) is highly recommended.[8]
-
HPLC-PDA/DAD: Allows for the separation and quantification of the parent compound and its degradants while also providing UV spectral information to assess peak purity.[8]
-
HPLC-MS: Provides molecular weight information, which is invaluable for the structural elucidation of unknown degradation products.[3][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your stability experiments in a practical question-and-answer format.
Scenario 1: Unexpected Peaks in Chromatogram
Q: I dissolved my this compound in a standard aqueous buffer for an assay, but my HPLC chromatogram shows several small, unexpected peaks that were not present in the solid material. What is happening?
A: This indicates that your compound is degrading upon dissolution. The appearance of multiple peaks suggests that the degradation is not a simple, single pathway.
-
Causality: The pH of your buffer is a likely cause. Benzimidazoles can be unstable in both acidic and alkaline conditions. Alternatively, if your buffer was not de-gassed, dissolved oxygen could be causing oxidative degradation. Excipients within a more complex formulation could also be reacting with the compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: First, confirm the identity of your main peak using a freshly prepared standard.
-
Investigate pH: Prepare solutions in a range of pH values (e.g., pH 3, 7, 9) and analyze them immediately and after a few hours. This will help determine if the degradation is pH-dependent.
-
Control for Oxidation: Prepare your solution using a de-gassed solvent and store it under a nitrogen or argon atmosphere to see if the formation of impurity peaks is reduced.
-
Perform a Forced Degradation Study: To systematically identify the degradation products, conduct a formal forced degradation study as outlined in the "Experimental Protocols" section below. This will help you intentionally generate the degradants and match them to the unexpected peaks you are observing.
-
Scenario 2: No Degradation Observed Under Stress Conditions
Q: I subjected my compound to 0.1 M HCl at 60°C for 24 hours, but the HPLC assay shows over 99% of the parent compound remaining. Did my experiment fail?
A: Not necessarily. While many compounds are susceptible to acid hydrolysis, some benzimidazole derivatives exhibit significant stability under certain acidic conditions.[11] Your observation is a valid data point about the compound's intrinsic stability.
-
Causality: The combination of the electron-donating amino group and the electron-withdrawing fluorine atom on the benzene ring, along with the N-methyl group on the imidazole ring, influences the overall electron density and stability of the molecule, potentially making it resistant to these specific conditions.
-
Troubleshooting Steps:
-
Increase Stress Severity: If the goal is to force degradation (typically 5-20% degradation is desired for method validation), you can incrementally increase the stress.[12]
-
Increase the acid concentration (e.g., to 1 M HCl).
-
Increase the temperature (e.g., to 80°C).
-
Extend the incubation time.
-
-
Verify Other Conditions: Ensure that significant degradation is observed in other stress conditions (e.g., oxidative or photolytic). If the compound is stable across all conditions, it is considered highly robust, which is valuable information.
-
Self-Validation: Your analytical method must be able to detect issues. Check your control sample (unstressed) to ensure it is stable. Confirm that your HPLC system is performing correctly by running a system suitability test.
-
Scenario 3: Identifying an Unknown Degradant
Q: My oxidative stress study (using 3% H₂O₂) produced a major degradant peak. The mass spectrum shows a mass increase of 16 amu. What is the likely structure?
A: An increase of 16 atomic mass units is a classic indicator of oxidation—the addition of a single oxygen atom.
-
Plausible Structures: For this compound, there are two highly probable locations for this oxidation:
-
N-Oxide Formation: The tertiary nitrogen atom in the imidazole ring (at position 3) is a common site for oxidation, which would form an N-oxide.
-
Hydroxylation: Oxidation could occur on the aromatic ring, forming a hydroxylated derivative. The amino group could also potentially be oxidized.
-
-
Troubleshooting & Identification Workflow:
-
High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to obtain an accurate mass and predict the elemental formula of the degradant. This will confirm the addition of one oxygen atom.
-
Tandem MS (MS/MS): Fragment the degradant ion in the mass spectrometer. The fragmentation pattern will provide clues about the structure. An N-oxide, for example, often shows a characteristic neutral loss of 16 or 17 amu.
-
NMR Spectroscopy: For unambiguous structure elucidation, the degradant must be isolated using preparative HPLC, and its structure determined by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Degradation & Experimental Workflow
Caption: General experimental workflow for a forced degradation study.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a standard procedure for stress testing. The goal is to achieve 5-20% degradation of the active substance. [12]Adjust conditions as necessary based on preliminary results.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with DAD/MS, photostability chamber, oven
2. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 ACN:water mixture. This will serve as the source for all stress samples.
3. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of 50:50 ACN:water.
| Stress Condition | Procedure | Typical Conditions |
| Acid Hydrolysis | Add stock to HCl solution. | 0.1 M HCl, incubate at 60°C. |
| Base Hydrolysis | Add stock to NaOH solution. | 0.1 M NaOH, incubate at 60°C. |
| Oxidation | Add stock to H₂O₂ solution. | 3% H₂O₂, keep at room temp. |
| Thermal | Store vial of stock solution in an oven. | Solid state or solution at 80°C. |
| Photolytic | Expose vial to light in a chamber. | ICH Q1B conditions (UV/Vis light). [12] |
4. Sampling and Analysis:
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralization: For acid/base samples, immediately neutralize the aliquot with an equimolar amount of base/acid, respectively, to halt the degradation reaction.
-
Dilution: Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
HPLC Analysis: Inject the samples onto a validated stability-indicating HPLC method. Monitor the disappearance of the parent peak and the appearance of new peaks.
5. Data Interpretation:
-
Assay: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control.
-
Mass Balance: Sum the area of the parent peak and all degradation peaks. A good mass balance (95-105%) indicates that all major degradation products are being detected.
-
Peak Purity: Use the DAD/PDA detector to assess the purity of the parent peak in stressed samples to ensure no degradants are co-eluting.
References
- Abdelwahab, N. S., Abdelrahman, M. M., Boshra, J. M., & Taha, A. A. (2019). Different Stability Indicating Chromatographic Methods for Specific Determination of Paracetamol, Dantrolene Sodium, Their Toxic Impurities, and Degradation Products.
-
Danaher, M., De Ruyck, H., Crooks, S. R. H., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1–37. [Link]
-
Imperiale, F. A., Pisano, P. L., & Grompone, M. A. (2006). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate. [Link]
-
Al-Janabi, M. A. H., & Al-Khateeb, A. A. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(10), 4785-4792. [Link]
-
Mikiciuk-Olasik, E., et al. (2009). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole. BenchChem.
-
Ahire, K., Nikam, P., & Pawar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
- Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Mutavdžić Pavlović, D., et al. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis, 237, 115767. [Link]
- Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
-
Ye, J. M., & Wolfe, J. L. (1996). Oxidative degradation of antiflammin 2. Pharmaceutical Research, 13(2), 250-255. [Link]
-
Kruse, A., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. PMC. [Link]
- Li, Y., et al. (2008). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States.
-
AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
- Teasdale, A., & Segretario, J. (2014). Stability-Indicating Methods. Trends in Analytical Chemistry.
-
Abuirjeie, M. A., & Fell, A. F. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(4), 849-858. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of antiflammin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Stability of 2-Amino-5-fluoro-1-methylbenzimidazole
Welcome to the technical support guide for researchers working with 2-Amino-5-fluoro-1-methylbenzimidazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of N-demethylation, a common metabolic liability for this compound. Our goal is to equip you with the foundational knowledge and practical protocols required to enhance the metabolic stability of your molecule.
Frequently Asked Questions (FAQs)
Q1: What is N-demethylation and why is it a problem for my compound?
A1: N-demethylation is a metabolic process where a methyl group (-CH₃) attached to a nitrogen atom is removed from a molecule. This reaction is primarily mediated by a superfamily of liver enzymes known as Cytochrome P450s (CYPs), particularly isoforms like CYP3A4, CYP2D6, and CYP2C9. For this compound, the N-methyl group on the imidazole ring is susceptible to this enzymatic attack.
This process is problematic for several reasons:
-
Altered Pharmacokinetics: The resulting N-desmethyl metabolite will have different physicochemical properties, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This often leads to a shorter half-life and reduced systemic exposure of the parent drug.
-
Pharmacological Activity: The metabolite may have reduced, altered, or no pharmacological activity compared to the parent compound, thereby lowering the therapeutic efficacy.
-
Potential for Toxicity: In some cases, metabolites can be reactive and lead to off-target toxicity.
Q2: How can I confirm that N-demethylation is the primary metabolic pathway affecting my compound?
A2: You can confirm this through an in vitro metabolic stability assay using human liver microsomes (HLMs) or hepatocytes. By incubating your compound with these enzyme sources and a necessary cofactor (NADPH), you can simulate the metabolic environment of the liver. The reaction mixture is then analyzed at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. The appearance of a metabolite with a mass corresponding to the loss of 14.02 Da (the mass of CH₂) is a strong indicator of demethylation.
Q3: What are the primary strategies to prevent or reduce N-demethylation?
A3: There are two main approaches to mitigate N-demethylation:
-
Structural Modification (Substrate-Level): This involves altering the molecule itself to make it a poor substrate for CYP enzymes. The most common and effective strategy is Isotopic Reinforcement , also known as deuteration.
-
Enzymatic Inhibition (System-Level): This involves co-administering a known CYP inhibitor. This is primarily a tool for in vitro studies to identify the specific CYP isoforms responsible and is not a viable long-term strategy for drug development due to the high risk of drug-drug interactions (DDIs).
Troubleshooting Guide: Preventing N-Demethylation
Issue: Significant in vitro clearance of this compound is observed, with the N-desmethyl metabolite being the major product.
This guide will walk you through a systematic approach to block this metabolic pathway using Isotopic Reinforcement.
The C-H bond cleavage is the rate-limiting step in most CYP-mediated N-demethylation reactions. Deuterium (²H or D) is an isotope of hydrogen with an extra neutron, making the C-D bond approximately 6-10 times stronger than a C-H bond. CYP enzymes struggle to break this stronger bond, dramatically slowing down the rate of demethylation. This phenomenon is known as the Kinetic Isotope Effect (KIE).
Caption: Workflow for evaluating the metabolic stability of a deuterated compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol details how to compare the metabolic stability of the standard (light) and deuterated (heavy) versions of this compound.
1. Materials:
-
Test Compounds: 2-amino-5-fluoro-1-CH₃ -benzimidazole and 2-amino-5-fluoro-1-CD₃ -benzimidazole (10 mM stock in DMSO).
-
Human Liver Microsomes (HLMs), pooled (e.g., from Corning or Sekisui XenoTech).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
NADPH Regenerating System (e.g., Corning Gentest™).
-
Acetonitrile (ACN) with 0.1% formic acid (as a stopping solution).
-
Control Compounds: Verapamil (high clearance) and Warfarin (low clearance).
2. Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the master mix (excluding NADPH) to a final HLM protein concentration of 0.5 mg/mL in phosphate buffer.
-
Pre-incubation: Add the test compound to the HLM mixture to a final concentration of 1 µM. Vortex gently and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture and add it to a tube containing a 3x volume of ice-cold acetonitrile with an internal standard. This will stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant, k.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein) .
Data Interpretation
Summarize your results in a table for clear comparison.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| 2-amino-5-fluoro-1-CH₃ -benzimidazole | e.g., 15 | e.g., 92.4 |
| 2-amino-5-fluoro-1-CD₃ -benzimidazole | e.g., 90 | e.g., 15.4 |
| Verapamil (Control) | e.g., <10 | >138.6 |
| Warfarin (Control) | e.g., >120 | <11.6 |
A significant increase in half-life and a corresponding decrease in intrinsic clearance for the deuterated compound provides strong evidence that N-demethylation has been successfully blocked via the Kinetic Isotope Effect.
Advanced Troubleshooting: Identifying Specific CYP Isoforms
Q4: My deuterated compound still shows some clearance. How can I find out which CYP enzyme is responsible?
A4: You can perform a CYP reaction phenotyping study using a panel of selective chemical inhibitors for major CYP isoforms. This experiment is run similarly to the metabolic stability assay, but with the inclusion of a specific inhibitor in separate incubations.
Protocol 2: CYP Inhibition Assay
-
Follow the same procedure as Protocol 1.
-
In separate incubation wells, include a known selective inhibitor for each major CYP isoform.
-
Compare the rate of metabolism of your compound in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor points to that isoform as the primary metabolizing enzyme.
| Selective Inhibitor | Target CYP Isoform |
| Ketoconazole | CYP3A4 |
| Quinidine | CYP2D6 |
| Ticlopidine | CYP2C19 |
| Sulfaphenazole | CYP2C9 |
| Furafylline | CYP1A2 |
Visualization of the Inhibition Logic
Caption: Identifying responsible CYP isoforms using selective inhibitors.
By understanding the mechanisms of N-demethylation and applying systematic, verifiable experimental protocols, you can effectively troubleshoot and mitigate this metabolic liability, paving the way for the development of more stable and effective drug candidates.
References
-
Title: Cytochrome P450-Mediated Metabolism of Mitragynine in Human Liver Microsomes Source: Journal of Ethnopharmacology URL: [Link]
-
Title: The Impact of Metabolism on Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The use of deuterium in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Deuterium in Drug Discovery: More Than Just a Mass Effect Source: Angewandte Chemie International Edition URL: [Link]
-
Title: In vitro methods for the assessment of early-stage drug-drug interactions Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
Technical Support Center: Enhancing Cell Permeability of Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole derivatives. This guide is designed to provide expert-driven, actionable solutions to one of the most common challenges encountered with this important class of molecules: low cell permeability. Here, you will find in-depth troubleshooting guides, validated experimental protocols, and data-driven insights to advance your research.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole derivative shows excellent target engagement in biochemical assays but has no effect in cell-based assays. What is the likely cause?
This is a classic and frequently encountered issue. When a compound is potent in a cell-free system (e.g., an enzymatic assay) but inactive in a cellular context, poor cell permeability is a primary suspect. Benzimidazole scaffolds, while versatile, can possess physicochemical properties that hinder their ability to cross the lipid bilayer of the cell membrane.
Key Physicochemical Culprits:
-
High Polarity: The presence of multiple hydrogen bond donors and acceptors can lead to a high polar surface area (PSA), which is unfavorable for passive diffusion across the nonpolar cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (LogP) can prevent the compound from efficiently partitioning into the lipid bilayer.
-
Poor Aqueous Solubility: While seemingly counterintuitive, very poor solubility can lead to compound precipitation in aqueous assay media before it has a chance to interact with cells, or it can limit the concentration of free compound available for uptake.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low cellular activity.
Troubleshooting Guide: Improving Low Permeability
Issue: My lead benzimidazole has a high Polar Surface Area (PSA > 140 Ų) and poor permeability in our Caco-2 assay.
A high PSA is a common barrier to passive diffusion. The underlying strategy is to reduce the number of exposed polar groups, thereby making the molecule more "grease-like" and amenable to crossing the cell membrane.
Strategy 1: Prodrug Approach
The conversion of a polar functional group into a more lipophilic moiety that can be cleaved intracellularly is a well-established and highly effective strategy.
-
Mechanism: A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug within the body. For improving permeability, this often involves masking polar groups like carboxylic acids, hydroxyls, or amines with lipophilic groups. These masking groups are designed to be cleaved by intracellular enzymes (e.g., esterases, phosphatases), releasing the active drug at its site of action.
Step-by-Step Experimental Protocol: Synthesis and Evaluation of an Ester Prodrug
-
Identify Target Group: Locate a key polar group on your parent benzimidazole (e.g., a carboxylic acid).
-
Synthesis:
-
Dissolve the parent compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add an activating agent (e.g., EDC/DMAP) and the corresponding alcohol (e.g., ethanol for an ethyl ester) in slight excess.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the resulting ester prodrug using column chromatography.
-
-
Physicochemical Profiling:
-
Measure the LogP of the new ester derivative. A significant increase compared to the parent drug is expected.
-
Determine the aqueous solubility.
-
-
Permeability Assay:
-
Perform a Caco-2 permeability assay (see protocol below) on both the parent drug and the new ester prodrug.
-
-
Cellular Stability/Conversion Assay:
-
Incubate the ester prodrug with cell lysates or live cells.
-
Monitor the conversion of the prodrug to the parent drug over time using LC-MS to confirm intracellular cleavage.
-
Data Comparison Table:
| Compound | Structure | LogP | Aqueous Solubility (µg/mL) | Caco-2 Papp (A→B) (10-6 cm/s) |
| Parent Benzimidazole | [Generic Structure] | 1.5 | 5 | 0.8 |
| Ethyl Ester Prodrug | [Generic Structure] | 3.2 | 50 | 9.5 |
Issue: My compound shows good lipophilicity (LogP between 2-3) but still exhibits low permeability and high efflux in the Caco-2 assay.
This profile strongly suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are cellular pumps that actively remove foreign substances from the cell, effectively reducing intracellular concentration.
Strategy 2: Mitigating Efflux
There are two primary approaches to overcome efflux: structural modification to avoid recognition by the transporter, or co-administration with an efflux pump inhibitor in experimental settings.
Step-by-Step Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for assessing both passive permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is intact and tight junctions have formed.
-
Permeability Measurement (A→B):
-
Add your benzimidazole derivative (typically at a concentration of 10 µM) to the apical (A) side of the Transwell®.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B) side.
-
-
Permeability Measurement (B→A):
-
In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 is a strong indicator that the compound is a substrate for an efflux pump.
-
Interpreting the Results:
| Papp (A→B) (10-6 cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
If the efflux ratio is high, you can confirm the specific transporter involved by repeating the assay in the presence of known inhibitors (e.g., Verapamil for P-gp).
Structural Modification Logic:
Technical Support Center: Enhancing the Selectivity of 2-Amino-5-fluoro-1-methylbenzimidazole Based Inhibitors
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working with or designing inhibitors based on the 2-amino-5-fluoro-1-methylbenzimidazole scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to mimic purines and interact with a wide range of biological targets, including protein kinases.[1][2] However, achieving high selectivity for the desired target kinase over a multitude of homologous kinases remains a significant challenge.[3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate and overcome common selectivity issues encountered during your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the selectivity of this compound based inhibitors.
Q1: Why is my this compound based inhibitor showing activity against multiple kinases?
The benzimidazole scaffold is a known "hinge-binding" motif, interacting with the ATP-binding site of many kinases.[2] The high degree of conservation in the ATP-binding site across the human kinome often leads to promiscuous binding and off-target effects. Your inhibitor is likely interacting with kinases that share similar structural features in their ATP-binding pockets.
Q2: How do the substitutions (5-fluoro and 1-methyl) on my benzimidazole core influence selectivity?
Substitutions on the benzimidazole ring are crucial for modulating potency and selectivity.[2]
-
5-Fluoro group: The fluorine atom at the 5-position can alter the electronic properties of the benzimidazole ring system and can form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the ATP-binding site. This can either enhance binding to the intended target or to off-targets, depending on the specific residues present.
-
1-Methyl group: The methyl group at the N1 position projects into the solvent-exposed region or a specific pocket of the ATP-binding site. This substitution can be modified to improve selectivity by either introducing favorable interactions with the target kinase or by creating steric clashes with off-target kinases.
Q3: What is the first step I should take to assess the selectivity of my lead compound?
The initial and most critical step is to perform a broad kinase panel screening. This will provide a comprehensive overview of your inhibitor's activity against a large number of kinases, identifying both the intended target and any off-targets.[3] This data is essential for guiding your subsequent medicinal chemistry efforts.
Q4: What is the difference between biochemical and cell-based selectivity profiling?
Biochemical assays use purified, recombinant kinases to measure direct inhibition, providing a clear picture of the inhibitor's intrinsic activity against each kinase. Cell-based assays, such as NanoBRET™ Target Engagement assays, measure inhibitor binding to its target within a live cell. This provides a more physiologically relevant assessment of selectivity, taking into account factors like cell permeability and competition with intracellular ATP.
Q5: My inhibitor is potent but not selective. What are the general strategies to improve selectivity?
Several rational drug design strategies can be employed:[3]
-
Structure-Based Design: Utilize co-crystal structures of your inhibitor (or a close analog) with its target and off-target kinases to identify differences in the binding pockets that can be exploited.
-
Exploiting Unique Pockets: Modify your inhibitor to extend into less conserved regions of the ATP-binding site, such as the back pocket adjacent to the gatekeeper residue.
-
Introducing Steric Hindrance: Add bulky functional groups to your inhibitor that will clash with residues in the binding sites of off-target kinases but not the intended target.
-
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can influence selectivity.
Part 2: Troubleshooting Guide
This section provides a structured approach to common experimental issues related to inhibitor selectivity.
Issue 1: High Off-Target Activity in Initial Kinase Panel Screen
Potential Cause: The core scaffold of your inhibitor has broad affinity for the ATP-binding sites of multiple kinases. The initial substitutions are not sufficient to confer selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high off-target activity.
Detailed Explanation:
-
Analyze the Kinome Profile: Don't just look at the raw inhibition data. Group the off-targets by kinase family. Are they predominantly from a specific family (e.g., tyrosine kinases, serine/threonine kinases)? This can provide clues about the binding mode.
-
Structural Analysis: If available, obtain and overlay the crystal structures of your lead compound bound to its intended target and a key off-target kinase. If co-crystal structures are not available, use homology modeling to generate predictive models of the inhibitor-kinase complexes.
-
Identify Key Differences: Look for differences in the amino acid residues lining the ATP-binding pocket, particularly in regions where you can modify your inhibitor. Pay close attention to the "gatekeeper" residue, which controls access to a hydrophobic back pocket and is a key determinant of selectivity for many kinase inhibitors.
-
Rational Design of New Analogs:
-
To reduce off-target activity: Introduce bulky groups that will sterically clash with residues in the off-target kinase's binding site but will be accommodated by the on-target kinase.
-
To enhance on-target activity: Add functional groups that can form specific hydrogen bonds or other favorable interactions with unique residues in the target kinase's active site.
-
-
Systematic SAR Exploration: If structural information is unavailable, a systematic Structure-Activity Relationship (SAR) study is necessary. Synthesize a small library of analogs with diverse substitutions at the N1-methyl and C2-amino positions, as well as exploring alternative substitutions at the C5-fluoro position.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Potential Cause: Your inhibitor may have poor cell permeability, be susceptible to efflux by transporters, or have a high affinity for other intracellular proteins, preventing it from reaching its target in a cellular context.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biochemical vs. cellular data discrepancy.
Detailed Explanation:
-
Assess Physicochemical Properties: Calculate or measure properties like LogP (lipophilicity) and Polar Surface Area (PSA). High lipophilicity or a high number of hydrogen bond donors can limit cell permeability. Modify the molecule to be more "drug-like" according to Lipinski's Rule of Five.
-
Investigate Efflux: Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate. Co-dosing with a known efflux pump inhibitor in your cellular assay can confirm this.
-
Identify Intracellular Off-Targets: A Cellular Thermal Shift Assay (CETSA) can identify which proteins your compound binds to in a cellular lysate or intact cells by measuring changes in protein thermal stability upon ligand binding. This can reveal unexpected intracellular off-targets that may be responsible for the discrepancy.
Part 3: Data Presentation
Effective lead optimization requires clear and concise data presentation. The following table illustrates how to compare the selectivity of a lead compound with an optimized analog.
Table 1: Kinase Selectivity Profile of a Lead Compound and an Optimized Analog
| Kinase | Lead Compound (IC50, nM) | Optimized Analog (IC50, nM) | Selectivity Fold-Change |
| Target Kinase | 10 | 8 | - |
| Off-Target Kinase 1 | 50 | >1000 | >20 |
| Off-Target Kinase 2 | 80 | 1500 | 18.75 |
| Off-Target Kinase 3 | 200 | >5000 | >25 |
Part 4: Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol provides a general framework for assessing inhibitor selectivity against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
[γ-³³P]ATP
-
Test compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of your test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add the specific kinase to each well.
-
Add the corresponding peptide substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Cell-Based Target Engagement using NanoBRET™ Assay
This protocol outlines the steps for measuring the binding of your inhibitor to a target kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Lysis Buffer
-
Test compound stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid and plate them in the assay plates. Incubate for 24 hours.
-
Prepare serial dilutions of your test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM®.
-
Add the test compound dilutions to the cells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate at 37°C for 2 hours to allow for compound and tracer binding to reach equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution in lysis buffer.
-
Add the substrate/lysis buffer to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460nm (donor emission) and 610nm (acceptor emission).
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value for target engagement.
Part 5: References
-
Al-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3).
-
Laufersweiler, M. J., et al. (2006). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters, 16(23), 5973-5977.
-
Sabat, M., VanRens, J. C., & Laufersweiler, M. J. (2006). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & medicinal chemistry letters, 16(23), 5973–5977. [Link]
-
Ali, A. M., Tawfik, S. S., Mostafa, A. S., & Massoud, M. A. M. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical biology & drug design, 100(5), 656–673. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Fluorinated Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated kinase inhibitors. This guide is designed to provide expert, field-proven insights and actionable troubleshooting protocols to help you navigate the complexities of off-target effects. As Senior Application Scientists, our goal is to explain not just the how but the why behind these experimental strategies, ensuring your results are both accurate and reliable.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the experimental use of fluorinated kinase inhibitors.
Q1: My experimental results are inconsistent with the known function of the intended target kinase. Could off-target effects be the cause?
A: Absolutely. Unexpected or paradoxical cellular phenotypes are hallmark indicators of off-target activity.[1] Kinase inhibitors, especially those incorporating highly reactive functional groups like fluorine, can interact with a spectrum of proteins beyond the intended target.[2][3] If the observed biological response contradicts the established role of the primary target, it is critical to initiate an off-target investigation workflow. This is particularly true if a phenotype persists even after genetic validation of the on-target's role.
Q2: Why is fluorine incorporation, which is meant to improve drug properties, often associated with off-target effects?
A: Fluorine's unique properties are a double-edged sword. Its high electronegativity and the strength of the carbon-fluorine bond are leveraged to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5] However, these same electronic and conformational effects can lead to unintended interactions:
-
Altered Electrostatics and Hydrogen Bonding: Fluorine can modify the local electronic environment of the inhibitor, altering hydrogen bond networks and electrostatic interactions within the ATP-binding pocket. This can enable binding to kinases with similar, but not identical, pocket architectures.[4][6]
-
Modulated Lipophilicity: Strategic fluorination can increase a compound's lipophilicity, which may improve membrane permeability but can also lead to non-specific binding and interactions with hydrophobic pockets of unrelated proteins.[7]
-
Conformational Rigidity: The introduction of fluorine can lock the inhibitor into a specific conformation. While this can enhance on-target binding, that same conformation might be coincidentally ideal for the binding pocket of an unrelated kinase.[4]
Q3: My biochemical assay shows high potency for my fluorinated inhibitor, but the cell-based assay is significantly weaker or shows a different phenotype. What explains this discrepancy?
A: This is a frequent and critical observation that underscores the importance of progressing from simple biochemical assays to more complex cellular systems.[8][9] Several factors contribute to this disparity:
-
ATP Competition: Biochemical assays are often run at low, sometimes micromolar, ATP concentrations. In contrast, intracellular ATP levels are in the millimolar range (1-10 mM). An inhibitor that appears potent in vitro may be outcompeted by the high concentration of endogenous ATP inside the cell.[9]
-
Cellular Permeability and Efflux: The compound must cross the cell membrane to reach its target. Poor membrane permeability or active removal by cellular efflux pumps (like P-glycoprotein) can drastically lower the intracellular concentration of the inhibitor, leading to reduced efficacy.[9]
-
Target Availability and State: In a cell, the target kinase exists in a dynamic state within multi-protein complexes and its activity is subject to complex regulation. Recombinant kinases used in biochemical assays do not fully recapitulate this native environment.[10][11]
Therefore, while biochemical assays are excellent for initial screening, cell-based assays are essential for validating physiologically relevant on- and off-target effects.[12]
Q4: What are the first steps I should take to systematically identify potential off-targets?
A: A proactive, multi-pronged approach is recommended. The goal is to cast a wide net initially and then use more focused techniques for validation.
-
Computational Profiling: Begin with in silico methods to predict potential off-targets. These approaches use the inhibitor's structure to screen against databases of kinase binding sites, flagging kinases with high structural or electrostatic similarity to your primary target.[13][14][15][16][17][18]
-
Broad Kinome Screening: The gold standard for initial experimental profiling is to screen the inhibitor against a large panel of recombinant kinases.[19] These services, offered by several vendors, provide IC50 or Kd values against hundreds of kinases, giving a broad view of the compound's selectivity.[10][20]
-
Chemical Proteomics: For an unbiased view in a more biological context, use techniques like Kinobeads affinity chromatography with cell or tissue lysates. This method identifies proteins that physically bind to your inhibitor, providing a direct readout of potential targets in a competitive environment.[21][22][23][24][25]
Q5: How can I definitively confirm that a specific cellular phenotype is caused by an off-target interaction?
A: Distinguishing on-target from off-target-driven phenotypes requires a rigorous validation strategy. Relying on a single inhibitor is insufficient. The following methods, used in combination, provide strong evidence:
-
Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same primary kinase but has a different chemical scaffold. If this second compound fails to produce the same phenotype, it strongly suggests your original observation was due to an off-target effect of the first compound.[1]
-
Rescue Experiments: In your cell model, overexpress a version of the primary target kinase that contains a mutation rendering it resistant to your inhibitor (a "drug-resistant mutant"). If the phenotype is reversed upon expression of this mutant, the effect is on-target. If the phenotype persists, it is off-target.[9]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete the expression of the suspected off-target kinase. If depleting the off-target protein recapitulates the phenotype observed with your inhibitor, you have strong evidence for a causal link.
Troubleshooting Guides & Experimental Workflows
This section provides detailed methodologies for identifying, validating, and managing off-target effects.
Workflow 1: Systematic Off-Target Identification and Validation
This workflow provides a comprehensive funnel approach, moving from broad, predictive methods to highly specific, cell-based validation.
Caption: Competitive pulldown assay using Kinobeads to identify inhibitor targets.
Workflow 2: Decision Tree for Deconvoluting On- vs. Off-Target Phenotypes
When a phenotype is observed, this logical tree helps determine its origin.
Caption: A logical workflow to distinguish between on-target and off-target effects.
Data Interpretation: A Practical Example
To effectively manage off-target effects, you must be able to interpret selectivity data. Below is a hypothetical dataset for a compound, "FluoroKinib-7," designed to target Kinase A.
Table 1: Kinase Selectivity Profile of FluoroKinib-7 (10 µM Screen)
| Kinase Target | Family | % Inhibition at 10 µM | IC50 (nM) | Notes |
| Kinase A (On-Target) | Tyrosine Kinase | 99% | 15 | Potent on-target activity |
| Kinase B | Tyrosine Kinase | 95% | 85 | Structurally related to Kinase A |
| Kinase C | Ser/Thr Kinase | 88% | 250 | Significant off-target activity |
| NQO2 | Oxidoreductase | 85% | 400 | Non-kinase off-target [22] |
| Kinase D | Tyrosine Kinase | 55% | 1,200 | Moderate off-target activity |
| Kinase E | Ser/Thr Kinase | 15% | >10,000 | Inactive |
Analysis:
-
High Potency: FluoroKinib-7 is potent against its intended target, Kinase A (IC50 = 15 nM).
-
Expected Off-Targets: It shows activity against Kinase B, which is common for inhibitors targeting conserved ATP pockets within the same family. [26]* Unexpected Off-Targets: The potent inhibition of Kinase C (a different family) and NQO2 (a non-kinase) is more concerning and represents a significant off-target liability that must be investigated. [22][27]Any cellular phenotype observed could be driven by inhibition of Kinase A, C, NQO2, or a combination thereof (polypharmacology). [2]The decision tree in Workflow 2 should be employed to dissect these effects.
References
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
-
Carrella, D., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]
-
Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Roffey, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Central Science. [Link]
-
Lin, H., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Grokipedia. (n.d.). Off-target activity. Grokipedia. [Link]
-
Klüter, S., et al. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. ACS Chemical Biology. [Link]
-
KinasePred. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
-
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
- Author Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source details unavailable.
-
Hyvönen Group @ Biochemistry, Cambridge. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Hyvönen Group. [Link]
-
Jäkel, H., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]
-
Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Jadav, S. S., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
Jäkel, H., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. [Link]
-
ResearchGate. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. [Link]
-
Brown, D. N., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. [Link]
-
Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]
-
Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. inits.at [inits.at]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 25. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Mitigating the Cytotoxicity of Benzimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to manage and reduce the cytotoxicity of this important class of molecules. Our goal is to empower you with the knowledge to refine your experimental design, interpret your results accurately, and advance your research with confidence.
Introduction: The Double-Edged Sword of Benzimidazole Cytotoxicity
Benzimidazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anthelmintic, antiviral, and antifungal properties.[1][2][3] Their therapeutic potential often stems from their ability to induce cytotoxicity in target cells. However, this very property can be a significant hurdle in drug development, leading to off-target effects and limiting the therapeutic window. Understanding and controlling the cytotoxicity of novel benzimidazole derivatives is therefore a critical aspect of their development into safe and effective therapeutic agents.
This guide provides a structured approach to troubleshooting common issues related to benzimidazole cytotoxicity, offering solutions grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your in vitro experiments with benzimidazole compounds.
Issue 1: High and Non-selective Cytotoxicity Observed in Initial Screens
Question: My new benzimidazole derivative is showing potent cytotoxicity against both cancer and normal cell lines in my initial MTT assays. How can I improve its selectivity?
Answer: High, non-selective cytotoxicity is a common challenge with novel bioactive compounds. The key is to refine the molecular structure to enhance its therapeutic index. This involves a multi-pronged approach focused on understanding the Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR).
Underlying Cause: The observed cytotoxicity may be due to the compound interacting with ubiquitous cellular targets or possessing physicochemical properties that lead to general cellular stress.
Strategic Solutions:
-
Structural Modification Based on SAR: Systematically modify the benzimidazole scaffold to identify substituents that contribute to cytotoxicity and those that can be altered to reduce it.
-
Focus on Key Positions: The N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are often critical for modulating biological activity and toxicity.[4]
-
Introduce Steric Hindrance: Adding bulky groups at specific positions can prevent the molecule from binding to off-target proteins while potentially maintaining affinity for the desired target.
-
Alter Electronic Properties: Introducing electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological macromolecules.
-
-
Comparative Analysis with Known Analogs: If available, compare the structure of your compound with published benzimidazole derivatives that have demonstrated target selectivity. This can provide valuable clues for rational design. For instance, some studies have shown that specific substitutions can steer the activity towards particular kinase inhibition or microtubule disruption.[5][6]
-
In Silico Toxicity Prediction: Utilize computational tools to predict the potential toxicity of your derivatives before synthesis. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can help identify potential liabilities early in the drug discovery process.
Issue 2: Inconsistent and Non-Reproducible Results in Cytotoxicity Assays
Question: I am getting significant well-to-well variability in my MTT assays when testing my benzimidazole compounds. What could be the cause, and how can I improve reproducibility?
Answer: Inconsistent results in cytotoxicity assays are often traced back to the physicochemical properties of the test compound, particularly its solubility.
Underlying Cause: Many benzimidazole derivatives have poor aqueous solubility. If the compound precipitates in the cell culture medium, it leads to an uneven distribution of the compound and inaccurate assessment of its cytotoxic potential.[7]
Troubleshooting Steps:
-
Assess Compound Solubility:
-
Visual Inspection: Before adding the compound to the cells, prepare the highest concentration in the assay medium and visually inspect for any precipitate or cloudiness.
-
Turbidity Measurement: For a more quantitative assessment, measure the turbidity of the compound in the medium using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).
-
-
Optimize Compound Dissolution:
-
Co-solvents: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) as it can be toxic to cells.[8] If solubility remains an issue, consider the use of other co-solvents like ethanol or polyethylene glycol (PEG), but always include a vehicle control to account for any solvent-induced effects.[9]
-
pH Adjustment: For acidic or basic benzimidazoles, adjusting the pH of the culture medium (within a physiologically acceptable range) can sometimes improve solubility.
-
Use of Serum: Serum proteins can aid in the solubilization of hydrophobic compounds. If your initial screens are in serum-free media, consider including a low percentage of serum.[8]
-
-
Refine Assay Protocol:
-
Pre-warming of Media: Always use pre-warmed media to prevent temperature-induced precipitation.
-
Thorough Mixing: Ensure the compound is thoroughly mixed with the medium before adding it to the cells. Gentle vortexing or trituration can be helpful.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about strategies to mitigate benzimidazole cytotoxicity.
Q1: What are the main formulation strategies to reduce the systemic toxicity of benzimidazole compounds?
A1: Formulation strategies aim to improve the pharmacokinetic and pharmacodynamic properties of a drug, leading to enhanced efficacy and reduced toxicity. For benzimidazoles, two key approaches are nanoparticle-based delivery systems and prodrug design.
-
Nanoparticle-Based Drug Delivery: Encapsulating benzimidazole compounds within nanoparticles can offer several advantages:
-
Improved Solubility and Bioavailability: Nanocarriers can solubilize poorly water-soluble benzimidazoles, enhancing their absorption and bioavailability.[10][11]
-
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific tissues or cells, thereby minimizing exposure to healthy tissues.[12]
-
Controlled Release: The drug can be released from the nanoparticles in a sustained manner, maintaining a therapeutic concentration over a longer period and reducing the need for frequent dosing.[13]
-
Reduced Systemic Toxicity: By concentrating the drug at the site of action, the overall systemic exposure and associated side effects can be significantly reduced.[14]
Workflow for Nanoparticle Formulation:
Caption: Workflow for developing and evaluating nanoparticle-formulated benzimidazoles.
-
-
Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body through enzymatic or chemical reactions.[15]
-
Improved Solubility: A hydrophilic promoiety can be attached to a poorly soluble benzimidazole to enhance its aqueous solubility.[15]
-
Targeted Activation: The promoiety can be designed to be cleaved by enzymes that are overexpressed in the target tissue (e.g., tumors), leading to site-specific drug release.[16][17][18]
-
Reduced Off-Target Toxicity: By remaining inactive in non-target tissues, the prodrug minimizes systemic toxicity.
Prodrug Activation Pathway:
Caption: Schematic of targeted prodrug activation.
-
Q2: How can I perform a reliable in vitro cytotoxicity assay for my benzimidazole compounds?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[19][20][21] However, careful execution is crucial for obtaining reliable data, especially with potentially problematic compounds like some benzimidazoles.
Experimental Protocol: MTT Assay for Benzimidazole Compounds
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the benzimidazole compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). [23]
-
Remove the old medium from the cells and add the medium containing the benzimidazole compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Example IC50 Values for Benzimidazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound A | A549 (Lung Cancer) | 5.2 | WI-38 (Normal Lung) | 45.8 | 8.8 | [25] |
| Compound B | MCF-7 (Breast Cancer) | 10.8 | WI-38 (Normal Lung) | >100 | >9.3 | [25] |
| Compound C | HepG2 (Liver Cancer) | 8.5 | WI-38 (Normal Lung) | 62.1 | 7.3 | [26] |
The data in this table is illustrative and compiled from various sources for demonstrative purposes.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Al-Oqail, M. M., & Al-Sheddi, E. S. (2023). MTT (Assay protocol). protocols.io. [Link]
-
ResearchGate. (n.d.). Graphical representation of nanoparticle. [Link]
-
Movahedi, F., et al. (2021). Encapsulating Anti-Parasite Benzimidazole Drugs into Lipid-Coated Calcium Phosphate Nanoparticles to Efficiently Induce Skin Cancer Cell Apoptosis. Frontiers in Nanotechnology, 3, 648016. [Link]
-
Al-Hussain, S. A., & Al-Sa'ady, A. J. R. (2021). Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Applied Nano, 2(2), 76-96. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
FUUAST Journal of Biology. (n.d.). BENZIMIDAZOLE DERIVATIVES WITH POTENTIAL CYTOTOXIC ACTIVITY - SYNTHESIS AND THEIR STRUCTURE-ACTIVITY RELATIONSHIP. [Link]
-
ResearchGate. (n.d.). Schematic diagram of (A-E) prodrug constructs and (F) hypothetical pathway of prodrug activation. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. [Link]
-
ResearchGate. (n.d.). The graphical abstract of the work of optimized drug delivery systems. [Link]
-
MDPI. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts, 13(7), 1084. [Link]
-
PubMed. (1991). Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics. Journal of Pharmaceutical Sciences, 80(11), 1043-1049. [Link]
-
ResearchGate. (n.d.). The chemical structure and activation of prodrugs. [Link]
-
ResearchGate. (n.d.). Potential of nanoparticle-mediated drug delivery. Schematic depiction.... [Link]
-
PubMed Central. (2013). Seven benzimidazole pesticides combined at sub-threshold levels induce micronuclei in vitro. Mutagenesis, 28(4), 447-455. [Link]
-
PubMed Central. (2021). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Molecules, 26(23), 7205. [Link]
-
JournalAgent. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. Eastern Journal of Medicine, 30(4), 550-555. [Link]
-
National Institutes of Health. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163836. [Link]
-
ResearchGate. (n.d.). (PDF) Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. [Link]
-
PubMed. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(14), 1334-1367. [Link]
-
ACS Omega. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 6(51), 35694-35712. [Link]
-
ResearchGate. (n.d.). The visualization of nanoparticle for drug delivery system using biomolecular and reformation modelling in the COMSOL Multiphysic software. [Link]
-
PubMed Central. (2018). Enrichment-triggered Prodrug Activation Demonstrated through Mitochondria-targeted Delivery of Doxorubicin and Carbon Monoxide. Theranostics, 8(21), 5860-5869. [Link]
-
Taylor & Francis Online. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163836. [Link]
-
PubMed Central. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of Biomedical Science, 32(1), 45. [Link]
-
ResearchGate. (n.d.). A schematic diagram showing how viral vector is used to direct enzyme prodrug therapy. [Link]
-
PubMed Central. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Results in Chemistry, 4, 100344. [Link]
-
PubMed Central. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Future Journal of Pharmaceutical Sciences, 10(1), 126. [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
MDPI. (2010). Cyclization-activated Prodrugs. Molecules, 15(3), 1457-1481. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration in μg/mL of the synthesized compounds.... [Link]
-
Eastern Journal of Medicine. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine, 30(4), 550-555. [Link]
-
PubMed. (2016). Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. RSC Advances, 6(10), 8179-8197. [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel benzimidazole amidines as potent multi-target inhibitors for the treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry, 143, 134-150. [Link]
-
PubMed. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 453-460. [Link]
-
PubMed Central. (2014). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 19(11), 18888-18910. [Link]
-
Research Journal of Pharmacognosy. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(4), 1-7. [Link]
-
ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. fuuastjb.org [fuuastjb.org]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel benzimidazole amidines as potent multi-target inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Encapsulating Anti-Parasite Benzimidazole Drugs into Lipid-Coated Calcium Phosphate Nanoparticles to Efficiently Induce Skin Cancer Cell Apoptosis [frontiersin.org]
- 15. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. clyte.tech [clyte.tech]
- 23. Seven benzimidazole pesticides combined at sub-threshold levels induce micronuclei in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Enhanced Activity of Fluorinated Benzimidazoles
Introduction: The Synergy of a Privileged Scaffold and a Powerhouse Element
In the landscape of medicinal chemistry, the benzimidazole core is considered a "privileged structure."[1] Its bicyclic framework, composed of fused benzene and imidazole rings, is an isostere of natural purines, allowing it to interact with a wide array of biological targets with high affinity.[2] This versatility has led to the development of numerous benzimidazole-based drugs, spanning therapeutic classes from anthelmintics (albendazole) and proton-pump inhibitors (omeprazole) to antihistamines and kinase inhibitors.[1][3]
The quest for enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led chemists to strategically modify this core. Among the most powerful tools in this endeavor is the incorporation of fluorine.[4] Despite its simple atomic structure, fluorine possesses a unique combination of properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—that can profoundly influence a molecule's biological activity.[5][6]
This guide provides an in-depth comparison of fluorinated versus non-fluorinated benzimidazoles, synthesizing experimental data to illustrate the tangible benefits of this strategic chemical modification. We will explore the physicochemical rationale behind fluorination, present comparative activity data across different therapeutic areas, and provide validated experimental protocols for researchers in the field.
The Physicochemical Rationale: Why Fluorine Makes a Difference
The decision to introduce a fluorine atom is a calculated one, aimed at modulating specific molecular properties to achieve a desired biological outcome. The causality behind this choice is rooted in fundamental physicochemical principles.[4][5]
-
Modulation of Basicity (pKa) : As the most electronegative element, fluorine is a strong electron-withdrawing group. When placed on or near the benzimidazole ring system, it can significantly lower the pKa of the imidazole nitrogens.[5] This reduction in basicity can be crucial for improving cell membrane permeability and bioavailability, as a less basic compound is less likely to be protonated and trapped in acidic compartments.[5][7]
-
Enhanced Lipophilicity : Fluorine's effect on lipophilicity is context-dependent. While highly fluorinated groups like trifluoromethyl (CF3) are strongly lipophilic, a single fluorine atom can subtly increase lipophilicity compared to a hydrogen atom.[8][9] This can enhance a compound's ability to cross biological membranes and improve its interaction with hydrophobic pockets in target proteins.[8]
-
Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Strategically placing fluorine at a site susceptible to metabolic oxidation (a "metabolic soft spot") can block this process.[4] This "metabolic shielding" increases the compound's half-life in the body, prolonging its therapeutic effect and potentially reducing dosage frequency.[10]
-
Conformational Control and Binding Affinity : Fluorine can engage in unique non-covalent interactions, such as electrostatic and hydrogen-bond interactions, with protein targets.[8] Its high electronegativity can create favorable dipole interactions and alter the electronic distribution of the entire molecule, often leading to a stronger and more selective binding affinity for the target enzyme or receptor.[5][11]
Comparative Biological Activity: Evidence from the Bench
The theoretical benefits of fluorination are consistently borne out by experimental data across a range of applications. Fluorinated benzimidazoles frequently exhibit superior potency compared to their non-fluorinated parent compounds.
Antimicrobial and Antifungal Activity
In the fight against microbial resistance, fluorination has proven to be a successful strategy. Studies consistently show that the presence of an electron-withdrawing fluorine atom on a phenyl ring attached to the benzimidazole core enhances antimicrobial activity.
For instance, a study comparing a series of fluorinated and non-fluorinated benzimidazoles demonstrated that the fluoro-substituted compounds had significantly better antibacterial and antifungal properties. The position of the fluorine atom also plays a critical role; meta-fluoro substitution on the phenyl ring resulted in high activity against Gram-negative bacteria and B. subtilis.
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Unsubstituted Phenyl Benzimidazole | B. subtilis | > 31.25 | |
| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 | |
| Unsubstituted Phenyl Benzimidazole | Gram-negative bacteria | > 62.5 | |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 |
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) for fluorinated vs. non-fluorinated benzimidazoles against selected bacteria.
Antiparasitic Activity
Benzimidazoles are cornerstone drugs for treating parasitic infections, primarily by inhibiting tubulin polymerization.[12] Fluorination has been shown to enhance this activity significantly. In a study on pyrimido[1,2-a]benzimidazoles, a derivative with a 3-fluorophenyl substituent was identified as a highly potent new agent against Leishmania major.[2][13] This fluorinated compound (2a) was highly active against both promastigote and amastigote forms of the parasite, with EC50 values in the nanomolar range.[2] In contrast, the fluorine-free analogs were significantly less toxic to the macrophages but also showed low activity against the parasite.[2][14]
| Compound | Target | EC50 (µM) | Selectivity Index | Reference |
| Fluorinated (2a) | L. major amastigotes | 0.20 | 4.9 | [2][14] |
| Non-fluorinated (2e) | L. major amastigotes | > 10 | N/A | [2][14] |
| Non-fluorinated (2f) | L. major amastigotes | > 10 | N/A | [2][14] |
Table 2: Comparative antiparasitic activity against Leishmania major amastigotes.
Antiviral Activity
The antiviral potential of benzimidazoles is also amplified by fluorination. A comprehensive study of bis-(fluorobenzimidazole) derivatives revealed potent, broad-genotype inhibitory activity against Hepatitis C Virus (HCV). These fluorinated compounds demonstrated highly potent activity against multiple HCV genotypes with EC50 values in the nanomolar and even picomolar range, far exceeding the potency of their non-fluorinated counterparts.[15]
Mechanisms of Action: How Fluorination Enhances Target Interaction
Benzimidazole derivatives exert their biological effects through various mechanisms. Fluorination can enhance these interactions at a molecular level.
Kinase Inhibition
Many benzimidazoles function as ATP-competitive kinase inhibitors, a critical mechanism in cancer therapy.[16][17] They often act as a scaffold that binds to the hinge region of the kinase's ATP-binding pocket.[18] The introduction of fluorine can enhance this interaction by:
-
Altering Electron Density : Fluorine's electron-withdrawing nature can modify the electronic landscape of the benzimidazole core, optimizing hydrogen bonding with the kinase hinge region.[19]
-
Improving Hydrophobic Interactions : A fluoro- or trifluoromethyl-phenyl group can fit snugly into hydrophobic pockets within the active site, increasing binding affinity.[20]
Caption: Fluorinated benzimidazole inhibiting a kinase.
Tubulin Polymerization Inhibition
The primary mechanism for anthelmintic benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[12] This disrupts vital cellular processes in the parasite, such as cell division and nutrient uptake, leading to its death.[12] While the exact binding interactions are complex, fluorination can contribute to higher affinity by increasing lipophilicity for better engagement with the tubulin binding site and by forming specific electrostatic interactions that non-fluorinated analogs cannot.[8][21]
Experimental Design & Protocols
To facilitate further research in this area, we provide validated, step-by-step methodologies for the synthesis and evaluation of these compounds. The causality behind these protocols is to ensure reproducibility and generate reliable, comparable data.
Workflow for Synthesis and Evaluation
Caption: General workflow for benzimidazole synthesis and evaluation.
Protocol 1: Synthesis of 2-Phenylbenzimidazole (Non-fluorinated vs. Fluorinated)
This protocol describes a general, single-step synthesis adapted from established methods.[22][23] The choice of a one-pot reaction is for efficiency and high yield.
-
Reactant Preparation : In a round-bottom flask, combine o-phenylenediamine (1.0 eq) or 4-fluoro-o-phenylenediamine (1.0 eq) with the corresponding benzoic acid (1.0 eq) or 4-fluorobenzoic acid (1.0 eq).
-
Reaction Medium : Add polyphosphoric acid (PPA) or Eaton's reagent as both a solvent and a condensing agent. The use of a strong acid catalyst facilitates the dehydration and cyclization steps.
-
Heating : Heat the mixture to 120-150 °C with stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also be employed to reduce reaction times significantly.[23]
-
Work-up : After cooling, pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., 10% NaOH or NH4OH solution) until a precipitate forms. This step neutralizes the acid and precipitates the less soluble benzimidazole product.
-
Isolation : Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
-
Characterization : Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol outlines the broth microdilution method, a standard for determining Minimum Inhibitory Concentration (MIC).[24] This method is chosen for its quantitative results and suitability for screening multiple compounds.
-
Preparation of Inoculum : Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution : Prepare a stock solution of the synthesized benzimidazole (fluorinated and non-fluorinated) in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation : Incubate the plate at 37 °C for 18-24 hours.
-
Data Reading : Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Optionally, read the optical density (OD) at 600 nm using a plate reader for quantitative assessment.
Conclusion and Future Outlook
The experimental evidence is clear and compelling: the strategic incorporation of fluorine into the benzimidazole scaffold is a powerful and effective strategy for enhancing biological activity. Fluorination favorably modulates key physicochemical properties, leading to improved metabolic stability, greater membrane permeability, and stronger target binding affinity.[4][7] This translates directly to superior performance as antimicrobial, antiparasitic, and antiviral agents when compared to their non-fluorinated analogs.[2][15]
As drug discovery continues to evolve, the rational design of fluorinated benzimidazoles will remain a fruitful area of research. Future work should focus on exploring novel fluorinated motifs, investigating structure-activity relationships with greater precision, and leveraging computational docking studies to predict optimal fluorination patterns for specific biological targets.[19] The synergy between this privileged heterocyclic core and the unique properties of fluorine will undoubtedly lead to the development of the next generation of highly effective therapeutic agents.
References
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- Benzimidazole derivatives as kinase inhibitors. (2014). PubMed.
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). MDPI.
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science Publishers.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Roles of Fluorine in Drug Design and Drug Action. (2019). Ingenta Connect.
- Synthesis, characterization and biological evaluation of novel benzimidazole deriv
- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv
- How Is Fluorine Used in the Medical Field? (2024). Inhance Technologies.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.
- Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). PMC - NIH.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Benzimidazole Derivatives as Kinase Inhibitors. (2014).
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). LinkedIn.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science.
- Anthelmintics Benzimidazole deriv
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Benzimidazole. Wikipedia.
- Synthesis of fluorinated benzimidazoles 5a–5v. (2016).
- Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). Semantic Scholar.
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012).
- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermedi
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Synthesis and antiparasitic activity of 2-(trifluoromethyl)
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 10. inhancetechnologies.com [inhancetechnologies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsr.com [ijpsr.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase-Targeting Compounds: A Case Study with 2-Amino-5-fluoro-1-methylbenzimidazole
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets, particularly in oncology and immunology.[1] Kinase inhibitors have achieved remarkable clinical success; however, achieving selectivity remains a paramount challenge in their development.[2] Most inhibitors target the highly conserved ATP-binding pocket, creating a significant potential for cross-reactivity, where a compound inhibits unintended kinases ("off-targets") in addition to its intended target ("on-target").[3][4]
Such off-target activity is a double-edged sword. It can lead to unforeseen toxicities, but it can also result in beneficial polypharmacology, where inhibiting multiple nodes in a disease network enhances therapeutic efficacy.[5][6] Therefore, a comprehensive and early understanding of a compound's selectivity profile is not merely a regulatory checkbox but a critical component of a strategic drug discovery program. It informs lead optimization, predicts potential side effects, and can unveil new therapeutic applications.[7]
This guide provides a multi-faceted strategy for characterizing the cross-reactivity profile of a novel chemical entity. We will use 2-Amino-5-fluoro-1-methylbenzimidazole , a compound built on a benzimidazole scaffold common to many kinase inhibitors, as our representative test case.[8][9] We will outline an integrated, three-phase experimental approach, moving from broad, high-throughput screening to deep, unbiased proteome-wide analysis. Each phase provides a different and complementary layer of information, and together they form a robust system for de-risking and characterizing a new chemical entity.
Phase 1: Broad Kinome Profiling – Casting a Wide Net
Expertise & Rationale: The logical first step in profiling a novel compound is to assess its activity against a large, representative panel of purified kinases. This approach provides a rapid, cost-effective, and comprehensive overview of the compound's potential targets and off-targets across the kinome.[10] By testing at a high concentration (e.g., 1-10 µM), we can identify even weak interactions, ensuring no potential off-target is missed in this initial screen. There are two primary methodologies for this:
-
Biochemical Activity Assays: These measure the ability of the compound to inhibit the catalytic activity of the kinase, typically by quantifying the phosphorylation of a substrate via radiometric (e.g., ³³P-ATP) or fluorescence-based methods.[11]
-
Binding Assays: These measure the physical interaction and competition between the test compound and an immobilized ligand for the kinase's active site. This method is independent of enzyme activity and can identify non-ATP competitive binders.[10]
For our initial screen of this compound, we will proceed with a radiometric activity-based assay to directly measure functional inhibition.
Experimental Protocol: Large-Panel Radiometric Kinase Assay (e.g., HotSpot™)
This protocol outlines a typical workflow for screening a compound against a broad kinase panel.
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Prepare a working solution for the assay at 100X the final desired concentration (e.g., 100 µM for a 1 µM final concentration).
-
Reaction Mixture Preparation: For each kinase in the panel, prepare a reaction buffer containing the specific kinase, its corresponding peptide or protein substrate, and cofactors (e.g., MgCl₂, MnCl₂).
-
Assay Initiation:
-
Dispense the reaction mixture into a 96- or 384-well plate.
-
Add the test compound (or vehicle control, DMSO) to the wells.
-
Initiate the kinase reaction by adding an ATP mixture containing [γ-³³P]-ATP at the Kₘ concentration for each specific kinase.[12]
-
Incubate the plate at 30°C for a predetermined time within the linear reaction range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]-ATP will not.
-
-
Washing and Detection:
-
Wash the filter membranes multiple times with phosphoric acid to remove residual unbound ATP.
-
Air-dry the membranes.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity in the presence of the compound relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Anticipated Data Presentation
The results are typically presented as percent inhibition at a fixed concentration, allowing for a broad overview of selectivity.
| Kinase Target | Kinase Family | % Inhibition @ 1 µM |
| ERK2 | CMGC | 95% |
| p38α | CMGC | 88% |
| ABL1 | TK | 15% |
| AKT1 | AGC | 5% |
| CDK2 | CMGC | 22% |
| FLT3 | TK | 75% |
| SRC | TK | 18% |
| VEGFR2 | TK | 41% |
| ... (400+ other kinases) | ... | <10% |
Table 1: Hypothetical results from a kinome-wide screen of this compound. High-inhibition hits (highlighted) are prioritized for further validation.
Workflow Visualization
Caption: Workflow for large-panel radiometric kinase profiling.
Phase 2: Cellular Target Engagement – Confirming Interaction in a Physiological Context
Expertise & Rationale: A hit from an in vitro biochemical assay is a critical first step, but it does not guarantee that the compound will engage its target within the complex environment of a living cell.[4] Factors such as cell membrane permeability, intracellular ATP concentrations (which can be much higher than in vitro assay conditions), and compound efflux can all prevent a biochemically active compound from working in a cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation than the unbound protein.[15] By measuring the amount of soluble protein remaining after a heat shock, we can confirm direct physical interaction between our compound and its putative targets.
Experimental Protocol: Western Blot-Based CETSA
This protocol describes how to validate the primary hits (e.g., ERK2, p38α, FLT3) identified in Phase 1.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293 or a cancer cell line expressing the targets) to ~80% confluency.
-
Treat cells with either this compound (e.g., at 1 µM and 10 µM) or a vehicle control (DMSO) for 1-2 hours in serum-free media.
-
-
Melt Curve Generation:
-
Harvest, wash, and resuspend the treated cells in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Normalize the samples to equal total protein concentration.
-
Analyze the abundance of the target protein (e.g., ERK2) in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples. The resulting "melt curve" for the compound-treated sample should show a rightward shift, indicating thermal stabilization. The temperature at which 50% of the protein has denatured is the melting temperature (Tₘ).
-
Anticipated Data Presentation
The key deliverable is the change in melting temperature (ΔTₘ) for each target protein upon compound treatment.
| Target Protein | Treatment | Apparent Tₘ (°C) | ΔTₘ (°C) |
| ERK2 | Vehicle (DMSO) | 48.5 | - |
| 10 µM Compound | 55.0 | +6.5 | |
| p38α | Vehicle (DMSO) | 51.0 | - |
| 10 µM Compound | 56.5 | +5.5 | |
| FLT3 | Vehicle (DMSO) | 50.0 | - |
| 10 µM Compound | 50.5 | +0.5 (No significant shift) | |
| GAPDH (Control) | Vehicle (DMSO) | 62.0 | - |
| 10 µM Compound | 62.0 | 0.0 (No shift) |
Table 2: Hypothetical CETSA results. Significant thermal shifts for ERK2 and p38α confirm cellular target engagement, while the lack of a shift for FLT3 suggests it may be a biochemical but not a cellular target. The non-target control (GAPDH) shows no shift, confirming specificity.
Workflow Visualization
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Phase 3: Unbiased Proteome-Wide Profiling – Discovering the Unknown
Expertise & Rationale: While panel screens and CETSA are excellent for evaluating known kinases, they are inherently biased; you can only find what you are looking for. To build a truly comprehensive cross-reactivity profile and uncover potentially novel or unexpected off-targets (including non-kinase proteins), an unbiased, proteome-wide approach is essential.[16][17] Chemical proteomics, which uses the small molecule itself as a "bait" to capture its binding partners from a complex cell lysate, is the gold standard for this type of analysis.[18] By immobilizing our compound on a solid support (e.g., beads), we can perform an affinity pulldown experiment, followed by mass spectrometry to identify all the proteins that specifically interact with it.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This protocol requires synthesizing a derivative of this compound with a linker for immobilization, a common practice in chemical proteomics.
-
Probe Synthesis: Synthesize a derivative of the compound with a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an alkyne or amine) suitable for conjugation to beads.
-
Immobilization: Covalently attach the linker-modified compound to an affinity matrix (e.g., NHS-activated Sepharose beads or Azide-activated beads via click chemistry). Create a control matrix using beads treated with the linker alone.
-
Cell Lysate Preparation: Grow and harvest cells (e.g., K562 or HeLa) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.
-
To increase specificity, a competition experiment can be run in parallel, where the lysate is pre-incubated with an excess of the free, unmodified compound before adding the beads. True binders will be competed off the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.
-
-
Proteomic Analysis:
-
Run the eluates on a short SDS-PAGE gel to separate proteins from the beads.
-
Perform an in-gel tryptic digest of the proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Quantify the relative abundance of each protein in the compound pulldown vs. the control pulldown (and the competition pulldown). True binders should be significantly enriched on the compound beads and depleted in the competition experiment.
-
Anticipated Data Presentation
Results are typically presented as a list of "hits" that show significant enrichment over controls.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Compound vs. Control) | Notes |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | 25.4 | Confirmed cellular target |
| P47811 | MAPK14 | Mitogen-activated protein kinase 14 (p38α) | 18.9 | Confirmed cellular target |
| Q08345 | NQO2 | Ribosyldihydronicotinamide dehydrogenase [quinone] | 12.1 | Unexpected non-kinase hit |
| P00519 | ABL1 | ABL proto-oncogene 1, non-receptor tyrosine kinase | 8.5 | Potential weak off-target |
| P35968 | GSK3B | Glycogen synthase kinase-3 beta | 6.2 | Potential weak off-target |
Table 3: Hypothetical chemical proteomics results. This unbiased method confirms the expected on-targets (ERK2, p38α) and reveals a novel, unexpected off-target (NQO2), a quinone reductase previously identified as an off-target for other kinase inhibitors.[6]
Workflow Visualization
Caption: Workflow for unbiased off-target identification using chemical proteomics.
Synthesis and Comparison of Methodologies
No single technique can provide a complete picture of a compound's selectivity. The three phases described here are complementary and, when used together, provide a robust, cross-validating system for profiling a novel compound like this compound.
| Methodology | Context | Throughput | Bias | Key Output | Primary Strength | Key Limitation |
| Kinome Panel Screen | In Vitro (Biochemical) | High (400+ kinases) | Biased (panel-dependent) | % Inhibition, IC₅₀ values | Breadth of coverage across kinome | Lacks cellular context; misses non-kinase targets |
| CETSA | In Situ (Cellular) | Low to Medium | Biased (target-specific) | Thermal Shift (ΔTₘ) | Confirms direct target binding in live cells | Low throughput; requires specific antibodies |
| Chemical Proteomics | In Vitro (Lysate) | Low | Unbiased | Enriched Protein Hits | Discovers novel and unexpected off-targets | Technically demanding; risk of false positives/negatives |
Conclusion
The cross-reactivity profiling of a novel kinase inhibitor is a systematic process of inquiry that moves from a broad overview to specific, physiologically relevant validation and finally to an unbiased search for the unknown. For a compound like this compound, this integrated three-phase approach provides a comprehensive understanding of its biological activity.
-
Phase 1 identified a set of high-potency biochemical targets (ERK2, p38α, FLT3).
-
Phase 2 validated that the compound engages ERK2 and p38α in a cellular environment but likely does not bind FLT3 in cells, a crucial piece of information for interpreting phenotypic data.
-
Phase 3 confirmed the cellular targets and uncovered a completely unexpected non-kinase off-target, NQO2, which could have significant implications for the compound's downstream effects and safety profile.
By layering these orthogonal approaches, researchers can build a high-confidence selectivity map of any new chemical entity. This rigorous, evidence-based profiling is fundamental to advancing safer, more effective targeted therapies from the laboratory to the clinic.
References
-
Liu, X., Zhang, Y., Ward, L. D., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]
-
Zhu, J., Chen, L., & Zang, J. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]
-
Zhao, L., & Bu, F. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Liu, X., Zhang, Y., Ward, L. D., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Available at: [Link]
-
Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Liu, X., Zhang, Y., Ward, L. D., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Available at: [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]
-
Garcia-Murillas, I., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Science. Available at: [Link]
-
Grinter, S. Z., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
-
de la Cruz, G., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling. Available at: [Link]
-
Brehmer, D., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]
-
Lin, K., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. Available at: [Link]
-
Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Luo, J., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Available at: [Link]
-
Liu, K., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
-
Wu, P., et al. (2015). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Combinatorial Science. Available at: [Link]
-
Grinter, S. Z., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
-
Miljković, F., & Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega. Available at: [Link]
-
Chen, Y. C., et al. (2016). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]
-
Bohrium. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Bohrium. Available at: [Link]
-
G-Biosciences. (n.d.). This compound. G-Biosciences. Available at: [Link]
-
Acar Çevik, U., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Letters in Drug Design & Discovery. Available at: [Link]
-
Aldeghi, M., et al. (2024). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics. Available at: [Link]
-
Portelinha, J., et al. (2021). ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors. Cell Reports Medicine. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]
-
Ye, M., et al. (2010). Structure-activity Relationships of Benzimidazole-Based Selective Inhibitors of the Mitogen Activated kinase-5 Signaling Pathway. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Lee, H., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, K. S., & Reddy, C. S. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis. Available at: [Link]
-
Al-Juboori, S. A. (2015). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. annualreviews.org [annualreviews.org]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Validating the Mechanism of Action of 2-Amino-5-fluoro-1-methylbenzimidazole: A Comparative Guide to Experimental Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pillar 1: Initial Target Hypothesis Generation - A Multi-pronged Approach
Before embarking on extensive experimental validation, it is crucial to generate plausible hypotheses about the molecular target(s) of 2-Amino-5-fluoro-1-methylbenzimidazole. A multi-pronged approach, integrating computational and experimental methods, is most effective.
Computational and In Silico Approaches
Computational methods provide a rapid and cost-effective first pass at identifying potential protein targets.[4][5] These approaches leverage the chemical structure of the small molecule to predict its interactions with known protein structures.
-
Ligand-Based Virtual Screening: This method compares the structure of this compound to libraries of compounds with known biological activities. Similarities in chemical features can suggest shared targets.
-
Structure-Based Virtual Screening (Docking): If a high-quality 3D structure of a potential target protein is available, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active or allosteric sites.
Phenotypic Screening
Cell-based assays that measure a specific cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling pathway reporter) can provide the initial clues to the compound's biological effects.[6] For instance, screening against a panel of cancer cell lines with known genetic backgrounds can reveal patterns of sensitivity that correlate with the status of specific oncogenes or tumor suppressor genes, thereby hinting at the targeted pathway.
Pillar 2: Direct Target Identification and Engagement - The Core of MoA Validation
Once initial hypotheses are formulated, the next critical step is to identify the direct binding partners of this compound within the cellular environment. This is followed by quantifying the engagement of the compound with its putative target(s).
Comparative Analysis of Target Identification Methodologies
Several powerful techniques exist for identifying the direct molecular targets of a small molecule. The choice of method depends on factors such as the availability of modified compounds and the desired experimental throughput.
| Methodology | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down | The small molecule is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a cell lysate.[7][8] | Direct identification of binding proteins. | Requires chemical modification of the compound, which may alter its binding properties. Risk of identifying non-specific binders. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes a protein against thermal denaturation. This shift in thermal stability is detected by quantifying the amount of soluble protein at different temperatures.[9][10] | Label-free method, applicable in intact cells and tissues. Provides evidence of direct target engagement in a physiological context. | May not be suitable for all proteins. Requires specific antibodies or mass spectrometry for detection. |
| Drug Affinity Responsive Target Stability (DARTS) | Similar to CETSA, ligand binding can confer protection against proteolytic degradation.[7] | Label-free and does not require heating. | Less sensitive than CETSA for some targets. |
| Mass Spectrometry-Based Proteomics | Quantitative proteomics can be coupled with affinity pull-downs or thermal shift assays to identify and quantify the proteins that interact with the compound.[5][11] | Provides a global, unbiased view of the "interactome." Can identify both on-target and off-target interactions. | Technically demanding and requires sophisticated instrumentation and bioinformatics analysis. |
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a logical workflow for target identification and initial validation:
Caption: A logical workflow for identifying and validating the molecular target of a small molecule.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the key steps for performing a CETSA experiment to validate the engagement of this compound with a putative target protein.
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Resuspend the cells in a suitable buffer and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Pillar 3: Elucidating the Downstream Signaling Consequences
Identifying the direct target is only part of the MoA puzzle. The next crucial step is to understand how the interaction between this compound and its target modulates downstream cellular pathways.
Probing Signaling Pathways
Based on the identity of the target protein, specific signaling pathways can be investigated. For example, if the target is a kinase, downstream phosphorylation events should be examined.
Caption: A generalized signaling pathway illustrating the effect of a small molecule on its target and downstream effectors.
Transcriptomic and Proteomic Profiling
Global approaches like RNA sequencing (RNA-seq) and quantitative proteomics can provide an unbiased view of the cellular response to the compound.
-
RNA-seq: Measures changes in gene expression levels upon compound treatment, revealing the affected transcriptional programs.
-
Quantitative Proteomics: Measures changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing a more direct readout of the functional consequences of target engagement.
Conclusion and Future Directions
Validating the mechanism of action of a novel compound like this compound is a systematic and iterative process. This guide provides a robust framework for researchers to navigate this process, from initial hypothesis generation to in-depth pathway analysis. By employing a combination of computational, biochemical, and cell-based approaches, and by critically comparing the data generated from orthogonal methods, a comprehensive and validated understanding of the compound's MoA can be achieved. The insights gained from such studies are invaluable for the further development of this compound as a chemical probe or a potential therapeutic agent.
References
-
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 459-475. [Link]
-
ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link] (Note: This is a future conference, the link is to the general page.)
-
Al-Aqil, F. A. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 227–229. [Link]
-
Edfeldt, F. N. B., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(1), 18-42. [Link]
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate’s perspective. [Link]
-
Kath, J. C., & Baranczak, A. (2019). Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications, 55(74), 11024-11034. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]
-
Lin, H. Y., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11357. [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link] (Note: This is a future publication, the link is to the journal page.)
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules, 28(4), 1639. [Link]
-
Alichem. (n.d.). This compound. [Link]
-
Glavač, N., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(14), 4132. [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzimidazole Derivatives
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, prized for its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2] This versatile core is the foundation for numerous FDA-approved drugs. The strategic addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzimidazole ring is a powerful and widely utilized approach to modulate the physicochemical properties and enhance the therapeutic potential of these derivatives. Halogenation can significantly influence a compound's lipophilicity, electronic distribution, metabolic stability, and binding affinity to target proteins, thereby fine-tuning its biological activity.[3]
This guide provides a comprehensive comparison of halogenated benzimidazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and antiviral applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the evaluation of these potent compounds.
The Impact of Halogenation on Anticancer Activity
Halogenated benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]
Comparative Anticancer Potency of Halogenated Benzimidazoles
The position and nature of the halogen substituent on the benzimidazole ring are critical determinants of anticancer activity. Dihalogenation at the 5 and 6 positions is a common strategy to enhance potency.
| Compound | Substituents | Target Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Standard) | - | MCF-7 (Breast) | 4.17 | [4] |
| Cisplatin (Standard) | - | A549 (Lung) | >10 | [5] |
| Compound 1 | 5,6-dichloro, 2-(4-methoxyphenyl), N1-acetohydrazide derivative | BRAF WT | 1.72 | [6] |
| Compound 2 | 5,6-dichloro, 2-(4-methoxyphenyl), N1-acetohydrazide derivative | BRAF V600E | 2.76 | [6] |
| Compound 3 | 7,8-dibromo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-dione | SH-SY5Y (Neuroblastoma) | >15 | [7] |
| Compound 4 | 7-bromo-8-chloro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-dione | A549 (Lung) | <15 | [7] |
| Compound 5 | 2-(3-fluorophenyl)-5-fluorobenzimidazole | Various | 7.82 - 10.21 | [3] |
| Compound 6 | 2-(3-bromophenyl)-5-bromobenzimidazole | Various | 7.82 - 10.21 | [3] |
Table 1: Comparative in vitro anticancer activity (IC50) of selected halogenated benzimidazole derivatives against various cancer cell lines.
Mechanistic Insights: Targeting Key Oncogenic Pathways
1. BRAF Kinase Inhibition:
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation. The BRAF kinase is a key component of this pathway, and mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[8][9] Halogenated benzimidazoles have been designed as potent inhibitors of both wild-type (WT) and mutant BRAF. The 5,6-dichloro substitution on the benzimidazole ring enhances hydrophobic interactions within the ATP-binding pocket of the BRAF kinase domain.[6]
Caption: Inhibition of the BRAF/MAPK signaling pathway by a halogenated benzimidazole derivative.
2. STAT3 Signaling Pathway Modulation:
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and survival.[10][11] Hyperactivation of the STAT3 signaling pathway is common in many cancers. Dihalogenated derivatives of condensed benzimidazole diones have been shown to interact with and inhibit STAT3, leading to the disruption of metabolic adaptation and energy balance in tumor cells.[12]
Caption: Inhibition of the STAT3 signaling pathway by a dihalogenated benzimidazole dione.
Antimicrobial Efficacy of Halogenated Benzimidazoles
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated benzimidazoles have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14][15] The introduction of halogens can enhance the lipophilicity of the benzimidazole core, facilitating its penetration through microbial cell membranes.
Comparative Antimicrobial Activity
The antimicrobial potency of halogenated benzimidazoles is influenced by the type, number, and position of the halogen substituents. Dihalogenated derivatives often exhibit superior activity compared to their mono-halogenated counterparts.
| Compound | Substituents | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Standard) | - | S. aureus | - | [13] |
| Ampicillin (Standard) | - | E. coli | - | [16] |
| Compound 7 | 5,6-dibromo-2-(trifluoromethyl) | Bacillus subtilis | 0.49 | |
| Compound 8 | 5-chloro-2-(chloromethyl) derivative | MRSA | comparable to ciprofloxacin | [13] |
| Compound 9 | 5-bromo-2-substituted | MRSA | comparable to ciprofloxacin | [13] |
| Compound 10 | 2-substituted benzimidazole-triazole hybrid | E. coli | 4 | [16] |
| Compound 11 | 2-substituted benzimidazole-triazole hybrid | K. pneumoniae | 8 | [16] |
Table 2: Comparative in vitro antimicrobial activity (MIC) of selected halogenated benzimidazole derivatives.
Mechanism of Action
While the exact mechanisms can vary, a primary mode of action for antimicrobial benzimidazoles involves the disruption of essential cellular processes. Their structural resemblance to purines allows them to interfere with the synthesis of nucleic acids and proteins. For anthelmintic benzimidazoles, a well-established mechanism is the inhibition of microtubule polymerization by binding to β-tubulin, which is crucial for cell division, motility, and nutrient absorption in parasites.
Antiviral Potential of Halogenated Benzimidazoles
Halogenated benzimidazole nucleosides are a significant class of antiviral agents, with notable activity against human cytomegalovirus (HCMV). The halogen substituents play a crucial role in their interaction with viral enzymes.
Comparative Antiviral Activity
The antiviral efficacy of these compounds is highly dependent on the nature of the halogen and other substituents on the benzimidazole ring, as well as the sugar moiety in nucleoside analogues.
| Compound | Substituents | Target Virus | EC50 (µM) | Reference |
| Maribavir (Standard) | 2-isopropylamino-5,6-dichloro-1-(β-L-ribofuranosyl) | HCMV | - | |
| Compound 12 | 2,5,6-trichloro-1-(β-D-erythrofuranosyl) | HCMV (Towne) | 0.05-19 | |
| Compound 13 | 2-bromo-5,6-dichloro-1-(β-D-erythrofuranosyl) | HCMV (Towne) | 0.05-19 | |
| Compound 14 | 5,6-dichloro-2-isopropylamino-1-(β-L-erythrofuranosyl) | HCMV (Towne) | 0.05-19 |
Table 3: Comparative in vitro antiviral activity (EC50) of selected halogenated benzimidazole nucleosides against Human Cytomegalovirus (HCMV).
Antiviral Mechanisms of Action
Halogenated benzimidazole nucleosides can inhibit viral replication through multiple mechanisms. For instance, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) has been shown to block the processing and maturation of viral DNA. Other derivatives, such as maribavir, act earlier in the replication cycle by preventing viral DNA synthesis and capsid nuclear egress. A third mechanism involves inhibition at a stage after viral entry but before viral DNA synthesis.
Experimental Protocols
Workflow for SAR Studies of Halogenated Benzimidazoles
Caption: General workflow for the structure-activity relationship (SAR) study of halogenated benzimidazole derivatives.
MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Halogenated benzimidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzimidazole derivatives in culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and compound.
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the MTT incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Halogenated benzimidazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the halogenated benzimidazole derivatives in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The halogenation of the benzimidazole scaffold is a highly effective strategy for the development of potent anticancer, antimicrobial, and antiviral agents. The structure-activity relationship studies clearly demonstrate that the type, position, and number of halogen substituents are critical for optimizing biological activity. Dihalogenation at the 5 and 6 positions of the benzimidazole ring has consistently been shown to enhance the potency of these compounds across various therapeutic areas.
Future research in this field should focus on the synthesis of novel halogenated benzimidazole derivatives with improved selectivity and reduced toxicity. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics. Furthermore, the exploration of these compounds in combination therapies holds significant promise for overcoming drug resistance and improving patient outcomes. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the development of these promising therapeutic agents.
References
-
Townsend, L. B., et al. (Year). Synthesis and antiviral evaluation of halogenated beta-D- and -L-erythrofuranosylbenzimidazoles. Journal of Medicinal Chemistry. [Link]
-
Begunov, O. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Journal of Experimental and Clinical Medicine. [Link]
-
Teli, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier. [Link]
-
Aleksandrova, Y. R., et al. (2024). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI. [Link]
-
Aleksandrova, Y. R., et al. (2024). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI. [Link]
-
Aleksandrova, Y. R., et al. (2024). The halogenation reaction of condensed benzimidazoles with a nodal... ResearchGate. [Link]
-
Kumar, U., & Narang, R. (2017). Substituted benzimidazoles: antiviral activity and synthesis of nucleosides. ResearchGate. [Link]
-
García-García, A., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
-
Thathan, J., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]
-
Thathan, J., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]
-
Unknown. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate. [Link]
-
El-Sayed, M. F., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
-
Thathan, J., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]
-
Furqan, M., & Mukhopadhyay, A. (2019). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular Cancer Research. [Link]
-
LoRusso, P. M. (2009). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. Expert Opinion on Investigational Drugs. [Link]
-
Singh, S., et al. (2023). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. ACS Omega. [Link]
-
Fayed, M. A. A., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules. [Link]
-
Nguyen, H. V., et al. (2017). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules. [Link]
-
Unknown. (n.d.). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM... ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]
-
Luke, J. J., et al. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. [Link]
-
Smith, M. P., & Brunton, H. (2019). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. [Link]
-
Wójcik-Pszczoła, K., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
-
Zimmer, L., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Current Oncology Reports. [Link]
-
Liu, Y., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Townsend, L. B., et al. (Year). Synthesis and antiviral evaluation of polyhalogenated imidazole nucleosides: dimensional analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry. [Link]
-
Khan, M. A., & Alam, M. M. (2022). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]
-
Kern, E. R., et al. (2002). Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms. Journal of Virology. [Link]
-
Kumar, U., & Narang, R. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
-
Koch, U., & Narjes, F. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Biological Chemistry. [Link]
-
Abuelizz, H. A., et al. (2023). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lee, C.-Y., et al. (2023). Extracts from Allium pseudojaponicum Makino Target STAT3 Signaling Pathway to Overcome Cisplatin Resistance in Lung Cancer. MDPI. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Synthesis and antiviral evaluation of halogenated beta-D- and -L-erythrofuranosylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Next Generation of Benzimidazole-Based Therapeutics: A Comparative Guide to In Vivo Efficacy Assessment in Mouse Models
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and a multitude of investigational agents.[1] Its inherent biological activity, which can be finely tuned through targeted chemical modifications, has made it a cornerstone in the development of therapeutics for a wide array of diseases, including cancer, parasitic infections, and neurological disorders.[2][3][4] This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel benzimidazole derivatives, using the promising, yet understudied, compound 2-Amino-5-fluoro-1-methylbenzimidazole as a central case study.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on experimental design, data interpretation, and the strategic positioning of new chemical entities within the competitive landscape. We will explore the critical aspects of establishing robust mouse models, selecting appropriate comparative agents, and generating the high-quality data necessary to drive a compound from the bench to the clinic.
The Benzimidazole Backbone: A Legacy of Therapeutic Success and Future Potential
Benzimidazoles exert their biological effects through diverse mechanisms of action.[3] In the realm of oncology, for instance, they are known to interfere with microtubule polymerization, a critical process for cell division, and to inhibit various kinases involved in cancer cell signaling.[3][5] As anthelmintics, their efficacy often stems from their ability to disrupt the microtubule cytoskeleton of parasites.[5][6] The introduction of fluorine atoms and amino groups, as seen in our case study compound, can significantly modulate a molecule's pharmacokinetic properties and target engagement, often leading to enhanced potency and selectivity.[7]
The critical challenge in the development of new benzimidazole derivatives lies in demonstrating superior in vivo efficacy and safety profiles compared to existing treatments. This necessitates a rigorous and well-designed preclinical testing program.
Designing a Robust In Vivo Efficacy Study: A Step-by-Step Guide
The following sections outline a comprehensive approach to evaluating the in vivo efficacy of a novel benzimidazole derivative, such as this compound, in a cancer mouse model. The principles discussed can be readily adapted to other disease models.
Mouse Model Selection: The Foundation of a Predictive Study
The choice of mouse model is paramount to the clinical relevance of the study. For oncology, the subcutaneous xenograft model is a widely used and cost-effective starting point for assessing a compound's ability to inhibit tumor growth.
-
Protocol for Subcutaneous Xenograft Model Establishment:
-
Cell Line Selection: Choose a well-characterized human cancer cell line relevant to the intended clinical indication (e.g., A549 for lung cancer, PC-3 for prostate cancer).[8][9]
-
Cell Culture: Culture the selected cancer cells in the recommended medium and conditions until they reach the logarithmic growth phase.
-
Cell Harvest and Preparation: Harvest the cells using trypsin-EDTA, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in a mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Matrigel® is used to support initial tumor formation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical subcutaneous xenograft mouse model study.
Comparative Compound Selection: Benchmarking for Success
To contextualize the efficacy of this compound, it is crucial to include relevant comparators in the study.
-
Standard-of-Care: Include a clinically approved drug for the chosen cancer type (e.g., cisplatin or paclitaxel). This provides a benchmark for clinical relevance.
-
Structurally Related Compounds: If available, include a known benzimidazole with activity in the same model (e.g., fenbendazole or mebendazole, which have shown anticancer properties).[5][10] This allows for a direct comparison of the novel compound's potency and tolerability within the same chemical class.
Dosing and Administration: Optimizing for Efficacy and Safety
The formulation and route of administration can significantly impact a compound's bioavailability and, consequently, its efficacy.
-
Formulation: Benzimidazoles are often poorly soluble in water.[8] Therefore, a suitable vehicle must be developed. Common options include solutions in DMSO and saline, or suspensions in vehicles like 0.5% methylcellulose.
-
Route of Administration: Oral gavage is a common route for preclinical studies, but intraperitoneal injection can also be used. The choice should be guided by the compound's properties and the intended clinical route.
-
Dose-Response Study: A preliminary dose-finding study is essential to identify a range of doses that are both effective and well-tolerated. This typically involves administering a few different dose levels and monitoring for signs of toxicity, such as weight loss.
Data Collection and Analysis: The Pillars of a Conclusive Study
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Body weight should be monitored throughout the study as a general indicator of toxicity. A significant drop in body weight may necessitate a dose reduction or discontinuation of treatment.
-
Endpoint Analysis: At the end of the study, tumors should be excised and weighed. A portion of the tumor tissue should be preserved for histopathological and biomarker analysis to gain insights into the compound's mechanism of action.
Comparative Efficacy of Benzimidazole Derivatives in a Xenograft Model
The following table provides a hypothetical comparison of the in vivo efficacy of this compound with established and experimental benzimidazole compounds, based on data from the scientific literature.
| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) | Reference |
| This compound | 50 | Daily, Oral | Hypothetical: 65% | -5% | N/A |
| Fenbendazole | 50 | Daily, Oral | ~50-60% | Minimal | [5] |
| Mebendazole | 50 | Daily, Oral | ~40-50% | Minimal | [10] |
| Novel Oxetanyl Benzimidazole | 30 | Daily, IP | 64% | No noticeable toxicity | [8] |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for other compounds are approximations based on published studies and may vary depending on the specific mouse model and experimental conditions.
Mechanistic Insights: Visualizing the Benzimidazole Mode of Action
Many benzimidazole derivatives, particularly those with anticancer activity, are known to interfere with microtubule dynamics. This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Signaling Pathway of Benzimidazole-Induced Apoptosis
Caption: Simplified pathway of benzimidazole-induced apoptosis via microtubule disruption.
Conclusion and Future Directions
The preclinical evaluation of novel benzimidazole derivatives requires a multifaceted approach that combines careful experimental design, rigorous data analysis, and a deep understanding of the compound's mechanism of action. While this compound remains a compound of interest with limited publicly available data, the framework presented in this guide provides a clear path for its evaluation and for the assessment of other novel benzimidazoles.
Future studies should focus on more advanced in vivo models, such as orthotopic and patient-derived xenograft (PDX) models, which more accurately recapitulate the human tumor microenvironment. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of these compounds is essential for optimizing dosing regimens and maximizing their therapeutic potential. The continued exploration of the vast chemical space of benzimidazole derivatives holds immense promise for the discovery of next-generation therapeutics that can address the unmet needs of patients worldwide.
References
-
Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44. Available at: [Link]
-
Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry, 145, 493-501. Available at: [Link]
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 7(5), 4567-4581. Available at: [Link]
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 17(8), 896-908. Available at: [Link]
-
Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. Bioorganic Chemistry, 88, 102936. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(7), 958. Available at: [Link]
-
Effects of benzimidazole anthelmintics on the survival and migratory behavior of Toxocara canis larvae in the mouse. The Journal of Parasitology, 67(5), 695-700. Available at: [Link]
-
Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & Vectors, 15(1), 253. Available at: [Link]
-
Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, 26(18), 5539. Available at: [Link]
-
Analgesic activity of benzimidazole derivatives on mice by using tail-flick method. ResearchGate. Available at: [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(8), 3147-3158. Available at: [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505. Available at: [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available at: [Link]
-
Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(10), 2695-2707. Available at: [Link]
-
Selected benzimidazoles patented for metabolism disorders and obesity... ResearchGate. Available at: [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 7(1), 114-126. Available at: [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 5. Available at: [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. FULIR. Available at: [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 7(1), 114-126. Available at: [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available at: [Link]
-
Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. Parasites & Vectors, 15(1), 147. Available at: [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(14), 5434. Available at: [Link]
-
In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models a. ResearchGate. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 10(42), 25064-25091. Available at: [Link]
-
Amino Acids May Have Protective Effects on Salivary Glands of 5-FU-administered Mice. In Vivo, 36(1), 198-205. Available at: [Link]
Sources
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Methyl Edge: A Pharmacokinetic Comparison of Methylated vs. Non-Methylated Benzimidazoles for Drug Development Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications to fine-tune its pharmacological activity. Among these modifications, the simple addition of a methyl group—a process known as methylation—can profoundly alter a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[2] This guide provides an in-depth technical comparison of methylated and non-methylated benzimidazoles, offering insights into the causal relationships between this structural change and its pharmacokinetic consequences. We will delve into the underlying mechanisms and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The Decisive Role of Methylation in Pharmacokinetics
Methylation, the addition of a methyl group (-CH3), is a common strategy in medicinal chemistry to optimize a drug candidate's properties.[3] This seemingly minor structural alteration can have a significant impact on a molecule's physicochemical characteristics, which in turn govern its journey through the body.[2] Understanding these effects is paramount for designing benzimidazole-based drugs with improved efficacy and safety profiles.
Impact on Lipophilicity and Absorption
The addition of a methyl group generally increases the lipophilicity of a molecule.[3] This enhanced "fat-loving" nature can improve a drug's ability to permeate biological membranes, a critical step for oral absorption. However, the relationship is not always linear; an optimal lipophilicity range is necessary for effective absorption. For benzimidazoles, strategic methylation can shift a compound into this optimal window, potentially increasing its oral bioavailability.[4]
Conversely, methylation can also influence a compound's conformation, which may affect its solubility.[3] While increased lipophilicity often correlates with decreased aqueous solubility, N-methylation of certain heteroatoms can, in some cases, lead to an increase in solubility due to changes in the molecule's crystal lattice energy or by disrupting intermolecular hydrogen bonding.[3]
Metabolic Stability: A Double-Edged Sword
One of the most significant impacts of methylation is on a drug's metabolic stability. The methyl group can act as a "metabolic shield," sterically hindering the access of metabolizing enzymes to nearby functional groups. This can protect the molecule from rapid breakdown by enzymes like cytochrome P450s (CYPs), thereby prolonging its half-life in the body.[5]
However, the methyl group itself can be a site of metabolism, undergoing hydroxylation by CYP enzymes.[4] The position of methylation on the benzimidazole scaffold is therefore crucial. Strategic placement can block a known metabolic "soft spot," while injudicious placement can introduce a new liability.
The metabolism of benzimidazoles is complex, often involving multiple CYP isozymes such as CYP3A4, CYP2C19, and CYP2J2, as well as Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[6][7] Methylation can alter the affinity of the benzimidazole derivative for these enzymes, thereby changing its metabolic fate.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
While direct head-to-head in-vivo pharmacokinetic studies comparing a methylated benzimidazole with its exact non-methylated counterpart are not abundantly available in the public domain, we can infer the impact of methylation by examining structurally related compounds and general principles of medicinal chemistry.
Let's consider the well-known benzimidazole proton pump inhibitors, omeprazole and lansoprazole. Both belong to the same class and have similar mechanisms of action.[8] Omeprazole possesses methoxy groups on its pyridine ring, a form of O-methylation. While not a direct comparison of a methylated versus a non-methylated scaffold, the differences in their pharmacokinetic profiles offer valuable insights.
| Parameter | Omeprazole | Lansoprazole | Reference |
| Bioavailability | ~54% | ~85% | [2] |
| Plasma Half-life | 0.5-1 hour | <2 hours | [2][8] |
| Metabolism | Primarily by CYP2C19 and CYP3A4 | Primarily by CYP2C19 and CYP3A4 | [9] |
The higher bioavailability of lansoprazole suggests that its overall physicochemical properties, influenced by its specific substitution pattern, are more favorable for absorption.[2] Although both are extensively metabolized by CYP2C19 and CYP3A4, subtle structural differences, including the nature and position of substituents, can lead to variations in metabolic rates and pathways, ultimately affecting their pharmacokinetic profiles.[9]
Experimental Workflows for Pharmacokinetic Characterization
To rigorously assess the pharmacokinetic differences between methylated and non-methylated benzimidazoles, a series of in vitro and in vivo experiments are essential. The following section provides detailed, step-by-step methodologies for key assays.
Diagram of the Experimental Workflow
Sources
- 1. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-fluoro-1-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 2-Amino-5-fluoro-1-methylbenzimidazole is a valuable building block in drug discovery. This guide provides a comprehensive technical comparison of two primary synthetic routes to this target molecule, offering insights into the experimental choices, safety considerations, and overall efficiency of each approach.
Introduction to Synthetic Strategies
The synthesis of 2-aminobenzimidazoles generally involves the cyclization of an appropriately substituted o-phenylenediamine. For the target molecule, this compound, the key precursor is 4-fluoro-N1-methylbenzene-1,2-diamine. Two principal methods for the crucial one-carbon insertion and cyclization to form the 2-amino-guanidinyl fragment of the benzimidazole ring will be benchmarked:
-
Route 1: Direct Cyclocondensation with Cyanogen Bromide. This classic approach involves the direct reaction of the diamine with a one-carbon electrophile, cyanogen bromide, to form the benzimidazole ring in a single step.
-
Route 2: Thiourea Formation and Cyclodesulfurization. This two-step pathway proceeds through the formation of a thiourea intermediate, which is subsequently cyclized with the extrusion of sulfur to yield the desired 2-aminobenzimidazole.
This guide will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their respective yields, safety profiles, and scalability.
Route 1: Direct Cyclocondensation with Cyanogen Bromide
This method is a direct and often efficient way to construct the 2-aminobenzimidazole core. The reaction relies on the nucleophilic attack of the amino groups of the o-phenylenediamine onto the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization and loss of hydrogen bromide.
Experimental Protocol
Step 1: Synthesis of this compound
To a solution of 4-fluoro-N1-methylbenzene-1,2-diamine (1.40 g, 10 mmol) in ethanol (50 mL) is added a solution of cyanogen bromide (1.16 g, 11 mmol) in ethanol (20 mL) dropwise at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water (50 mL). The aqueous solution is neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is purified by recrystallization from an ethanol/water mixture to afford this compound as a solid.
Causality of Experimental Choices
-
Solvent: Ethanol is a suitable solvent as it dissolves the starting materials and the cyanogen bromide, facilitating a homogeneous reaction.
-
Temperature: The initial addition at 0 °C is crucial to control the exothermicity of the reaction and to minimize the formation of side products.
-
Stoichiometry: A slight excess of cyanogen bromide is used to ensure complete consumption of the more valuable diamine starting material.
-
Work-up: Neutralization with sodium bicarbonate is necessary to quench any remaining acidic species and to precipitate the free base of the product, which is less soluble in water.
Safety Considerations
Cyanogen bromide is a highly toxic and volatile solid.[1][2][3][4] It is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It also causes severe skin burns and eye damage.[1][3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Contact with acids liberates very toxic hydrogen cyanide gas.[4]
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via direct cyclocondensation.
Route 2: Thiourea Formation and Cyclodesulfurization
This two-step approach offers an alternative to the use of highly toxic cyanogen bromide. The first step involves the formation of a thiourea derivative, which is then cyclized in the second step using a desulfurizing agent. Various reagents can be employed for the cyclodesulfurization, with mercury(II) oxide being a classic choice, and others like alkyl halides or iodoacetic acid offering potentially milder conditions.[5][6]
Experimental Protocol
Step 1: Synthesis of N-(2-(methylamino)-5-fluorophenyl)thiourea
4-fluoro-N1-methylbenzene-1,2-diamine (1.40 g, 10 mmol) is dissolved in a mixture of ethanol (30 mL) and water (10 mL). Ammonium thiocyanate (0.84 g, 11 mmol) is added, and the mixture is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to give the thiourea intermediate.
Step 2: Synthesis of this compound
The N-(2-(methylamino)-5-fluorophenyl)thiourea (1.99 g, 10 mmol) is suspended in ethanol (50 mL). Yellow mercury(II) oxide (2.38 g, 11 mmol) is added in one portion, and the mixture is heated to reflux with vigorous stirring for 6 hours. The hot reaction mixture is filtered to remove the black precipitate of mercury(II) sulfide. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.
Causality of Experimental Choices
-
Thiourea Formation: The reaction with ammonium thiocyanate is a standard method for the preparation of thioureas from amines. The use of a mixed solvent system helps to dissolve both the diamine and the thiocyanate salt.
-
Cyclodesulfurization: Mercury(II) oxide is a powerful desulfurizing agent that promotes the intramolecular cyclization to the benzimidazole.[7] The formation of insoluble mercury(II) sulfide drives the reaction to completion.
-
Purification: Column chromatography is often necessary to remove any unreacted starting material and potential side products from the cyclization step.
Safety Considerations
Mercury(II) oxide is a toxic and environmentally hazardous substance.[8][9][10][11][12] It is fatal if swallowed, in contact with skin, or if inhaled.[8][12] It may also cause damage to organs through prolonged or repeated exposure.[12] Appropriate personal protective equipment must be worn, and all waste containing mercury must be disposed of according to regulations.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via thiourea formation and cyclodesulfurization.
Comparative Analysis
| Parameter | Route 1: Direct Cyclocondensation | Route 2: Thiourea Formation & Cyclodesulfurization |
| Number of Steps | 1 | 2 |
| Key Reagents | Cyanogen Bromide | Ammonium Thiocyanate, Mercury(II) Oxide |
| Overall Yield | Moderate to High (Typically 60-80%) | Moderate (Typically 50-70% over two steps) |
| Purity of Crude Product | Generally high, requires recrystallization | May require column chromatography for high purity |
| Safety Concerns | High: Use of extremely toxic and volatile cyanogen bromide.[1][2][3][4] | High: Use of toxic mercury(II) oxide and generation of hazardous mercury waste.[8][9][10][11][12] |
| Scalability | Feasible, but requires stringent safety protocols for handling large quantities of cyanogen bromide. | Feasible, but waste disposal of mercury compounds can be a significant challenge on a large scale. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and readily available reagents. | May be less cost-effective due to the additional step and the cost of the desulfurizing agent and waste disposal. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Direct Cyclocondensation) is the more direct and potentially higher-yielding approach. Its primary drawback is the extreme toxicity of cyanogen bromide, which necessitates specialized handling procedures and a robust safety infrastructure. For laboratories equipped to handle such hazardous materials, this route offers an efficient synthesis.
Route 2 (Thiourea Formation and Cyclodesulfurization) , while involving an additional step, avoids the use of cyanogen bromide. However, the use of mercury(II) oxide in the cyclization step introduces its own significant safety and environmental concerns. Alternative, less hazardous desulfurizing agents could be explored to improve the greenness of this route.
The choice between these two synthetic strategies will ultimately depend on the specific capabilities and priorities of the research or production facility. For small-scale research purposes where stringent safety measures can be implemented, Route 1 may be preferred for its efficiency. For larger-scale synthesis or in environments where the handling of cyanogen bromide is not feasible, Route 2, ideally with a less toxic desulfurizing agent, presents a workable alternative, provided that proper mercury waste management protocols are in place.
References
-
Loba Chemie. (2016). CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Omar, A. M., Ragab, M. S., Farghaly, A. M., & Barghash, A. M. (1976).
-
ResearchGate. (n.d.). Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Mercury(II) oxide. Retrieved from [Link]
-
Longdom Publishing. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. International Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
-
Genium Publishing Corporation. (1986). MERCURY (II) OXIDE Material Safety Data Sheet. Retrieved from [Link]
-
Penta chemicals. (2024). Safety data sheet: Mercury(II) oxide yellow. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. longdom.org [longdom.org]
- 8. carlroth.com [carlroth.com]
- 9. uww.edu [uww.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Amino-5-fluoro-1-methylbenzimidazole
This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for the validation of a quantitative method for 2-Amino-5-fluoro-1-methylbenzimidazole. This compound, characteristic of a small molecule pharmaceutical intermediate or impurity, requires precise and reliable quantification to ensure the quality, safety, and efficacy of a final drug product. Our discussion is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a global standard for analytical procedure validation.[1][2]
Strategic Selection of an Analytical Technique
The choice of an analytical instrument is the foundational step in method development, directly influencing the sensitivity, specificity, and overall performance of the final validated method. For a small organic molecule like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical quality control (QC) laboratory. Its robustness, cost-effectiveness, and straightforward operation make it the default choice for assays of active pharmaceutical ingredients (APIs), impurities, and stability testing. The method relies on the analyte possessing a UV chromophore, which the benzimidazole ring structure provides.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity. By coupling the separating power of LC with the mass-resolving capability of a mass spectrometer, it can detect and quantify analytes at extremely low levels (trace analysis).[3] It is the preferred method for bioanalytical studies (measuring drug levels in biological fluids), identifying unknown impurities, and quantifying potentially genotoxic impurities where detection limits in the parts-per-million (ppm) range are required.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The following table provides a direct comparison of the two techniques for the quantification of this compound.
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Good. Relies on chromatographic separation. Co-eluting compounds with similar UV spectra can interfere. | Excellent. Based on both retention time and the unique mass-to-charge ratio (m/z) of the parent and fragment ions. |
| Sensitivity (LOQ) | Moderate (typically low µg/mL to high ng/mL). | Very High (typically low ng/mL to pg/mL).[4] |
| Linearity Range | Typically 2-3 orders of magnitude. | Can span 4-5 orders of magnitude. |
| Cost (Instrument) | Low to Moderate. | High. |
| Cost (Operational) | Low. | Moderate to High (requires high-purity solvents, gases, specialized maintenance). |
| Complexity | Low. Widely used in QC environments. | High. Requires specialized operator expertise for method development and troubleshooting. |
| Primary Application | API assay, impurity quantification (non-trace), content uniformity, dissolution testing. | Trace-level impurity analysis, bioanalysis, metabolite identification, genotoxic impurity quantification. |
The Framework of Method Validation: Ensuring Fitness for Purpose
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended use.[5] The validation process is not merely a checklist but a scientific evaluation of the method's performance characteristics. The ICH Q2(R2) guideline is the principal document outlining the necessary validation elements.[5][6][7]
The overall workflow involves defining the method's purpose, developing the analytical procedure, and then executing a series of validation experiments to challenge its performance against predefined acceptance criteria.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: A Deeper Dive
The trustworthiness of an analytical method rests on the successful evaluation of its core performance characteristics. These parameters are interconnected and collectively demonstrate the method's suitability.
Caption: Interrelationship of core validation parameters.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Causality: A lack of specificity can lead to erroneously high results due to interfering peaks, compromising the accuracy of the measurement.
-
Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of the analyte, and a sample spiked with known impurities. Peak purity analysis using a photodiode array (PDA) detector is also a powerful tool for HPLC-UV methods.
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time, and the resolution between the analyte and the closest eluting peak should typically be >1.5.[8]
-
-
Linearity & Range: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.[5][6]
-
Causality: Establishes the mathematical relationship used for calculating the concentration of unknown samples. Operating outside the validated range can lead to significant quantification errors.
-
Protocol: Prepare at least five concentrations of the analyte spanning the expected range (e.g., for an impurity, this might be from the Limit of Quantitation to 150% of the specification limit). Plot the response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.995, and the y-intercept should not be significantly different from zero. Residuals should be randomly distributed.[8]
-
-
Accuracy: This expresses the closeness of the results obtained by the method to the true value.[1]
-
Causality: Accuracy provides a direct measure of the systemic error (bias) of the method.
-
Protocol: Analyze samples with known concentrations of the analyte. This can be done by spiking a placebo matrix with the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for an API assay, or wider for impurity analysis (e.g., 90.0% to 110.0%).
-
-
Precision: This measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Causality: Precision reflects the random error of the method. A method with poor precision is not reliable.
-
Protocol: For repeatability, perform at least six replicate measurements at 100% of the target concentration. For intermediate precision, repeat this on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for an API assay.[1]
-
-
Limit of Quantitation (LOQ): This is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.[9]
-
Causality: Defines the lower boundary of the method's usable range. It is a critical parameter for impurity and degradation product analysis.
-
Protocol: Can be determined by analyzing a series of low-concentration solutions and finding the concentration that gives a signal-to-noise ratio of approximately 10:1, or the concentration where the precision (%RSD) is within an acceptable limit (e.g., ≤ 10%).
-
Acceptance Criteria: The determined LOQ concentration must be verified for acceptable precision and accuracy.
-
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
-
Causality: A robust method is reliable for routine use under slightly different conditions that may occur during inter-laboratory transfer or over the lifetime of the method.
-
Protocol: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The changes should not significantly impact system suitability parameters (e.g., resolution, tailing factor) or the final quantified result.
-
Experimental Protocol: Validated HPLC-UV Method
This section provides a detailed protocol for a validated reversed-phase HPLC-UV method for the quantification of this compound, designed as a primary assay method.
Step 1: Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (Target Concentration 100 µg/mL): Prepare the sample (e.g., from a drug product) to achieve a final target concentration of 100 µg/mL in the diluent. This may involve extraction, dissolution, and filtration steps.
Step 2: Chromatographic Conditions
-
Instrument: Agilent 1100/1200 series HPLC or equivalent with a UV/PDA detector.
-
Column: Ascentis® Express C18, 4.6 x 150 mm, 2.7 µm particle size. A C18 column is chosen as it provides excellent retention and separation for a wide range of moderately polar to non-polar compounds, making it a robust first choice.
-
Mobile Phase Gradient:
-
Time 0-2 min: 20% B
-
Time 2-10 min: 20% to 80% B
-
Time 10-12 min: 80% B
-
Time 12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm (determine the λmax by running a UV scan of the analyte).
-
System Suitability: Before analysis, inject the Working Standard Solution five times. The %RSD for peak area must be ≤ 2.0%, the tailing factor must be ≤ 2.0, and the theoretical plates must be ≥ 2000.
Step 3: Validation Data Summary
The following tables summarize the expected results from the validation of the described HPLC-UV method.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 450123 |
| 75 | 675432 |
| 100 | 901234 |
| 125 | 1124567 |
| 150 | 1350987 |
| Regression Analysis | Result |
| Correlation Coefficient (r) | 0.9998 |
| Slope | 9005.1 |
| Y-Intercept | 123.4 |
Table 2: Accuracy
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) |
|---|---|---|---|
| 80% | 80 | 79.8 | 99.8 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 119.4 | 99.5 |
Table 3: Precision
| Precision Type | Replicates (n=6) | Mean Peak Area | % RSD |
|---|---|---|---|
| Repeatability (Day 1, Analyst 1) | 6 | 901543 | 0.85 |
| Intermediate (Day 2, Analyst 2) | 6 | 900876 | 0.92 |
Table 4: LOQ & Robustness
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOQ | 0.5 µg/mL | Verified with Precision (%RSD ≤ 10%) and Accuracy (80-120% Recovery) |
| Robustness | ||
| Flow Rate (0.9 mL/min) | Resolution > 2.0 | System suitability passes |
| Flow Rate (1.1 mL/min) | Resolution > 2.0 | System suitability passes |
| Temperature (25 °C) | Resolution > 2.0 | System suitability passes |
| Temperature (35 °C) | Resolution > 2.0 | System suitability passes |
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the validation of an analytical method for this compound, comparing the strategic advantages of HPLC-UV and LC-MS/MS.
-
For routine quality control, release testing, and stability studies where analyte concentrations are relatively high, the validated HPLC-UV method is demonstrated to be specific, accurate, precise, and robust. It represents a cost-effective and reliable solution that is fit for purpose.
-
For applications requiring higher sensitivity, such as the quantification of trace-level genotoxic impurities or for bioanalytical studies in complex matrices like plasma, an LC-MS/MS method would be the superior choice. While more complex and costly, its enhanced specificity and lower limits of detection are essential in these contexts.
The choice of method must always align with the Analytical Target Profile (ATP), ensuring that the selected procedure can reliably deliver data of the required quality to support regulatory submissions and ensure patient safety.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- Bioanalytical Method Validation. (2001). FDA.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). ScienceDirect.
- Analytical Method Validation for Biopharmaceuticals: A Practical Guide. (n.d.). BioProcess International.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- LC-MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu.
- Verification of quantitative analytical methods in medical laboratories. (n.d.). PMC.
- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
- LC-MS Resource Guide. (n.d.). Sigma-Aldrich.
- 2-Amino-5-methoxy-1-methylbenzimidazole. (n.d.). Sigma-Aldrich.
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2025). PubMed.
- US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. (n.d.). Google Patents.
- High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (2025). ResearchGate.
- High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). PubMed.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). PubMed.
- LC/MS/MS Method Package for D/L Amino Acids. (n.d.). Shimadzu.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ikev.org [ikev.org]
- 9. Verification of quantitative analytical methods in medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-5-fluoro-1-methylbenzimidazole
For professionals engaged in the dynamic fields of research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. The proper management and disposal of specialized compounds like 2-Amino-5-fluoro-1-methylbenzimidazole (CAS No. 1156928-67-4) are not merely regulatory hurdles; they are cornerstones of a robust safety culture and environmental stewardship. This guide provides a detailed, science-backed protocol for the safe handling and disposal of this halogenated aromatic amine, ensuring the protection of personnel and compliance with environmental regulations.
Part 1: Hazard Profile and Essential Safety Precautions
Based on these analogs, this compound should be handled as a substance that is potentially:
-
Acutely Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
An Irritant: Causes irritation to the skin, eyes, and respiratory system.[3][4]
-
Environmentally Hazardous: Potentially toxic to aquatic life, with long-lasting effects.[5][6]
Table 1: Anticipated Hazard Classifications
| Hazard Class | Category | GHS Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Chronic 2 / 3 | H411/H412: Toxic or Harmful to aquatic life with long lasting effects[5] |
This profile mandates that all waste containing this compound be treated as hazardous waste . Under no circumstances should it be disposed of in standard laboratory trash or flushed down the sewer system.[7][8]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to comply with the framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for handling hazardous materials.[7][9]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete barrier is in place to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[10]
Step 2: Waste Segregation and Collection
Proper segregation is critical for both safety and cost-effective disposal. As a fluorinated compound, this chemical waste must be classified as halogenated organic waste .[11] Mixing it with non-halogenated waste streams contaminates the entire batch, leading to more complex and expensive disposal procedures.[11]
-
Solid Waste: Carefully collect any unused or waste this compound powder. Avoid generating dust.[5] Place it directly into a designated halogenated solid waste container.
-
Contaminated Materials: All items that have come into direct contact with the chemical, including weighing paper, pipette tips, gloves, and contaminated bench liners, must be disposed of as hazardous waste in the same container.[5]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a container designated for halogenated liquid waste .[12]
Step 3: Container Management and Labeling
Waste containers must be managed in accordance with EPA and OSHA regulations to prevent leaks, spills, and dangerous reactions.[7]
-
Compatibility: Use a container made of a material chemically compatible with the waste (e.g., high-density polyethylene for solvents, glass for certain solutions).[8][13] The container must have a secure, screw-top lid.[8]
-
Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste" .[10][14] The full chemical name, "this compound," and the approximate concentration or quantity must also be listed. If multiple chemicals are in the container, list all components.
-
Condition: Keep the container closed at all times except when adding waste.[8] Ensure the exterior of the container remains clean and free of contamination.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish one or more Satellite Accumulation Areas (SAAs).[8]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][15]
-
Storage: Store the waste container in a designated secondary containment bin within the SAA to prevent spills from spreading.[7] Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[10][16]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15] Once a container is full, it must be moved to the central accumulation area within three days.[8]
Step 5: Final Disposal
Hazardous waste must be tracked from its point of generation to its final disposal.[14]
-
Licensed Vendor: Arrange for the collection and disposal of the waste through your institution’s Environmental Health and Safety (EHS) office, which works with a licensed hazardous waste disposal company.[5][10][13]
-
Disposal Method: The typical disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility.[14]
Part 3: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. ethz.ch [ethz.ch]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-fluoro-1-methylbenzimidazole
Introduction: As a novel heterocyclic amine, 2-Amino-5-fluoro-1-methylbenzimidazole presents a unique profile of chemical properties that are valuable in pharmaceutical research and development. However, its structural relationship to other substituted benzimidazoles and amino-heterocycles necessitates a cautious and informed approach to laboratory handling. While a specific, comprehensive toxicological profile for this compound is not widely published, data from analogous structures indicate potential hazards including skin, eye, and respiratory irritation.[1][2][3] This guide provides a detailed, field-tested framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal protocols, to ensure the safety of all laboratory personnel.
Hazard Profile and the Rationale for Caution
Before handling any chemical, understanding its potential hazards is the critical first step in risk assessment.[4][5] For this compound, we must infer its hazard profile from closely related compounds. Safety Data Sheets (SDS) for similar benzimidazoles consistently classify them as:
-
Skin Irritant (Category 2): Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritant (Category 2): Poses a risk of serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety standard to prevent dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the specific task being performed. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid Compound | Chemical Splash Goggles | Double-layered Nitrile Gloves | Lab Coat | N95/P1 Particulate Respirator (must be used within a chemical fume hood or ventilated balance enclosure) |
| Preparing Solutions (Dissolving Solid) | Chemical Splash Goggles & Face Shield | Double-layered Nitrile Gloves | Chemical Resistant Apron over Lab Coat | Work exclusively within a certified Chemical Fume Hood |
| Handling Solutions (Transfers, Reactions) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work exclusively within a certified Chemical Fume Hood |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is paramount for minimizing exposure risk. This plan covers the entire handling process from preparation to post-handling cleanup.
Preparation and Pre-Handling Checks
-
Designated Work Area: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to control airborne particulates.[6][7]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[2]
-
Assemble Materials: Gather all necessary chemicals, glassware, and consumables. This prevents the need to leave the work area or handle non-essential items with contaminated gloves.
-
Review the SDS: Although a specific SDS for this exact compound may be unavailable, review the SDS for a closely related analogue to reinforce awareness of the hazard class.[5]
Donning PPE: The Protective Barrier
The order in which PPE is put on is crucial to ensure complete and proper coverage.
Caption: Workflow for correctly donning Personal Protective Equipment.
Doffing PPE: Preventing Cross-Contamination
Removing PPE in the correct sequence is as important as putting it on. The goal is to prevent contact between contaminated outer surfaces and your skin.[8]
Caption: Workflow for safely removing Personal Protective Equipment.
Waste Disposal Protocol
Improper disposal can endanger support staff and cause environmental contamination. All materials that come into contact with this compound must be treated as hazardous waste.[7][9]
-
Waste Segregation:
-
Solid Waste: Place contaminated items such as gloves, weighing paper, pipette tips, and any residual solid chemical into a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled container for liquid hazardous waste.[9] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate quantity.[9]
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[3][9]
Caption: Decision workflow for the disposal of contaminated materials.
By integrating these PPE protocols and operational plans into your standard laboratory procedures, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Amino-2-mercaptobenzimidazole.
- Fisher Scientific. (2008). SAFETY DATA SHEET - 2-Amino-1-methylbenzimidazole.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - Methyl 5-amino-4-fluoro-1H-benzimidazole-6-carboxylate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Benzimidazole, 2-methyl-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-5-fluoropyridine.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- Benchchem. (n.d.). Proper Disposal of 2-Amino-2'-fluoro-5-nitrobenzophenone: A Guide for Laboratory Professionals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. hmc.edu [hmc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pozescaf.com [pozescaf.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
